molecular formula C28H37ClN7O2P B12378538 Brigatinib C CAS No. 1197958-75-0

Brigatinib C

Numéro de catalogue: B12378538
Numéro CAS: 1197958-75-0
Poids moléculaire: 570.1 g/mol
Clé InChI: RWZBHSUFXJNDSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brigatinib C is a useful research compound. Its molecular formula is C28H37ClN7O2P and its molecular weight is 570.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1197958-75-0

Formule moléculaire

C28H37ClN7O2P

Poids moléculaire

570.1 g/mol

Nom IUPAC

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-piperazin-1-ylpiperidin-1-yl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34)

Clé InChI

RWZBHSUFXJNDSS-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCNCC3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl

Origine du produit

United States

Foundational & Exploratory

Brigatinib's In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (AP26113) is a potent, next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Its in vitro profile reveals a highly selective and powerful mechanism of action, not only against wild-type ALK but also against a wide spectrum of resistance mutations that render earlier generation TKIs ineffective.[1][3] This technical guide provides an in-depth analysis of the in vitro mechanism of action of Brigatinib, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Potent and Selective Kinase Inhibition

Brigatinib exerts its therapeutic effect through the competitive inhibition of ATP binding to the catalytic domain of ALK, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[4][5] In vitro kinase assays have established Brigatinib as a highly potent inhibitor of ALK, with a 50% inhibitory concentration (IC50) of 0.6 nM.[6][7]

Beyond its primary target, Brigatinib also demonstrates potent in vitro activity against ROS1, another receptor tyrosine kinase implicated in some cancers, with a similar IC50 of 1.9 nM.[8][9] A key characteristic of Brigatinib is its high degree of selectivity. When screened against a large panel of kinases, only a small number were inhibited at clinically relevant concentrations, highlighting its targeted nature.[1][6]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory activity of Brigatinib against its primary targets, resistance mutations, and a selection of other kinases.

Table 1: In Vitro Inhibitory Activity of Brigatinib against ALK and ROS1

TargetIC50 (nM)Reference(s)
ALK (wild-type)0.6[1][6][7]
ROS11.9[8][9]

Table 2: In Vitro Inhibitory Activity of Brigatinib against ALK Resistance Mutations

ALK MutantIC50 (nM)Reference(s)
C1156Y<50[8]
G1202R0.6 - 6.6[1][6]
L1196M<50[8]
I1171S/T<50[8]
V1180L<50[8]
L1152R/P<50[8]
E1210K<50[8]
G1269A<50[8]

Table 3: Selectivity Profile of Brigatinib Against Other Kinases

KinaseIC50 (nM)Reference(s)
FLT32.1[8][9]
FLT3 (D835Y)1.5[1][6]
EGFR (L858R)1.5[1][6]
IGF-1R29 - 160[6][8]
Insulin Receptor (INSR)29 - 160[6][8]
MET>1000[6][7]

Impact on Cellular Signaling Pathways

Inhibition of ALK by Brigatinib leads to the suppression of downstream signaling cascades that are critical for cancer cell growth and survival. In vitro studies have consistently shown that Brigatinib effectively inhibits the phosphorylation of key signaling proteins, including STAT3, AKT, ERK1/2, and S6.[4][5]

The diagram below illustrates the central role of ALK in activating these pathways and how Brigatinib intervenes.

Brigatinib Brigatinib ALK ALK Brigatinib->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6 S6 S6K->S6 S6->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.

In Vitro Cellular Effects: Inhibition of Proliferation and Induction of Apoptosis

Consistent with its potent kinase inhibition, Brigatinib demonstrates robust anti-proliferative and pro-apoptotic effects in ALK-positive cancer cell lines in vitro. The 50% growth inhibition (GI50) values for Brigatinib in various ALK-positive anaplastic large cell lymphoma (ALCL) and NSCLC cell lines range from 4 to 31 nM.[1][4] This is significantly more potent than first-generation ALK inhibitors.[1]

Table 4: In Vitro Cellular Activity of Brigatinib in ALK-Positive Cell Lines

Cell Line TypeAssayEndpointValue (nM)Reference(s)
ALCL and NSCLCGrowth InhibitionGI504 - 31[1][4]
ALCL and NSCLCALK PhosphorylationIC501.5 - 12[1][4]

The diagram below outlines a typical workflow for assessing the anti-proliferative effects of Brigatinib in vitro.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Seed ALK+ cancer cells in 96-well plates incubate1 Incubate overnight start->incubate1 treat Add serial dilutions of Brigatinib incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 assay Perform cell viability assay (e.g., CellTiter-Glo) incubate2->assay read Measure luminescence assay->read calculate Calculate GI50 values read->calculate

Caption: Workflow for an in vitro cell proliferation assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 value of Brigatinib against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Brigatinib stock solution

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Methodology:

  • Prepare serial dilutions of Brigatinib in the kinase reaction buffer.

  • Add the diluted Brigatinib and the purified kinase to the wells of a 384-well plate.

  • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Plot the percentage of kinase inhibition against the logarithm of the Brigatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cellular Proliferation Assay (General Protocol)

Objective: To determine the GI50 value of Brigatinib in a cancer cell line.

Materials:

  • ALK-positive cancer cell line

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • Brigatinib stock solution

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Seed the ALK-positive cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of Brigatinib in complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of Brigatinib. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value by plotting the percentage of inhibition against the logarithm of the Brigatinib concentration.[9][10]

Conclusion

The in vitro profile of Brigatinib establishes it as a highly potent and selective inhibitor of ALK and its clinically relevant resistance mutations. Its ability to potently suppress key downstream signaling pathways translates into robust anti-proliferative and pro-apoptotic effects in ALK-driven cancer cells. This comprehensive in vitro characterization provides a strong rationale for its clinical efficacy and positions it as a critical therapeutic option for patients with ALK-positive NSCLC.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365), marketed under the trade name Alunbrig®, is a potent, second-generation tyrosine kinase inhibitor (TKI). It is a crucial therapeutic agent in oncology, primarily indicated for the treatment of anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC). Brigatinib has demonstrated efficacy in patients who are resistant to first-generation ALK inhibitors like crizotinib. Its mechanism of action involves the inhibition of ALK phosphorylation and downstream signaling pathways that are critical for cell proliferation and survival in ALK-driven cancers. Beyond ALK, brigatinib also exhibits inhibitory activity against ROS1, insulin-like growth factor 1 receptor (IGF-1R), and various EGFR mutations. This guide provides a detailed overview of the chemical structure, a comprehensive synthesis pathway with experimental protocols, and the core signaling pathways affected by brigatinib.

Chemical Structure

The chemical structure of brigatinib is characterized by a bis-anilino-pyrimidine scaffold, which contributes to its U-shaped conformation allowing it to bind effectively to the ATP-binding site of ALK. A unique and critical feature of its structure is the dimethylphosphine (B1204785) oxide (DMPO) group, which enhances its potency, selectivity, and pharmacokinetic properties.

The IUPAC name for brigatinib is 5-chloro-N4-(2-(dimethylphosphoryl)phenyl)-N2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine .

Molecular Formula: C₂₉H₃₉ClN₇O₂P

Molecular Weight: 584.1 g/mol

Below is a DOT script representation of the 2D chemical structure of Brigatinib.

Caption: 2D Chemical Structure of Brigatinib.

Synthesis Pathway

Several synthetic routes for Brigatinib have been reported, with the original route developed by Ariad Pharmaceuticals being a common reference. This guide will focus on an optimized version of this route, which is a convergent synthesis involving the preparation of two key intermediates followed by their coupling to form the final product.

The two primary intermediates are:

  • Intermediate 1 (AP-3): 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine

  • Intermediate 2 (AP-7): 2-methoxy-4-(4-(4-methyl-1-piperazinyl)-1-piperidinyl)aniline

The overall synthetic scheme is depicted below.

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Coupling 2,4,5-Trichloropyrimidine (B44654) 2,4,5-Trichloropyrimidine Reaction 1 Nucleophilic Aromatic Substitution 2,4,5-Trichloropyrimidine->Reaction 1 DMF, K2HPO4, 65°C 2-(dimethylphosphoryl)aniline 2-(dimethylphosphoryl)aniline 2-(dimethylphosphoryl)aniline->Reaction 1 Intermediate 1 Intermediate 1 Reaction 4 Amine Substitution Intermediate 1->Reaction 4 Acidic catalysis Reaction 1->Intermediate 1 2-nitro-5-fluoroanisole 2-nitro-5-fluoroanisole Reaction 2 Nucleophilic Aromatic Substitution 2-nitro-5-fluoroanisole->Reaction 2 Acid scavenger 1-methyl-4-(4-piperidyl)-piperazine 1-methyl-4-(4-piperidyl)-piperazine 1-methyl-4-(4-piperidyl)-piperazine->Reaction 2 Intermediate A 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazine Reaction 3 Catalytic Hydrogenation Intermediate A->Reaction 3 Pd/C, H2 Intermediate 2 Intermediate 2 Intermediate 2->Reaction 4 Reaction 2->Intermediate A Reaction 3->Intermediate 2 Brigatinib (crude) Brigatinib (crude) Purification Purification Brigatinib (crude)->Purification Recrystallization Brigatinib (pure) Brigatinib (pure) Reaction 4->Brigatinib (crude) Purification->Brigatinib (pure)

Caption: Convergent Synthesis Pathway of Brigatinib.

Quantitative Data

The following table summarizes the reported yields for the key steps in an optimized synthesis of Brigatinib.

StepReactionStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
1Synthesis of Intermediate 12,4,5-trichloropyrimidine, 2-(dimethylphosphoryl)anilineK₂HPO₄DMF654~85-90%
2Synthesis of Intermediate A2-nitro-5-fluoroanisole, 1-methyl-4-(4-piperidyl)-piperazineAcid scavenger---Not specified
3Synthesis of Intermediate 21-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazinePd/C, H₂---Not specified
4Synthesis of BrigatinibIntermediate 1, Intermediate 2Acidic catalyst2-methoxyethanol1205~89.5% (crude)
5PurificationCrude Brigatinib-Anhydrous Methanol55 (dissolution)-~80.3% (pure)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Brigatinib, compiled from various sources.

Synthesis of Intermediate 1: 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
  • To a solution of 2,4,5-trichloropyrimidine (15.2 g, 83 mmol) and 2-(dimethylphosphoryl)aniline (9.4 g, 55.6 mmol) in DMF (55 mL), add K₂HPO₄ (15.3 g, 110 mmol).

  • Stir the mixture at 65°C for 4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford Intermediate 1.

Synthesis of Intermediate 2: 2-methoxy-4-(4-(4-methyl-1-piperazinyl)-1-piperidinyl)aniline

This intermediate is synthesized in two steps from 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine.

Step 1: Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazine

  • Combine 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine in a suitable solvent with an acid scavenger.

  • Heat the reaction mixture to drive the nucleophilic aromatic substitution.

  • After the reaction is complete, perform an aqueous workup. The product can be extracted with an organic solvent, followed by an acidic wash.

Step 2: Catalytic Hydrogenation to form Intermediate 2

  • Dissolve the product from the previous step in a

In Vitro Kinase Inhibitory Profile of Brigatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (AP26113) is a potent, next-generation tyrosine kinase inhibitor (TKI) engineered to target Anaplastic Lymphoma Kinase (ALK) and overcome resistance to earlier-generation ALK inhibitors.[1][2] Its clinical efficacy in non-small cell lung cancer (NSCLC) is underpinned by a distinct in vitro kinase inhibitory profile. This technical guide provides a comprehensive overview of Brigatinib's in vitro activity, detailing its inhibitory potency against a broad spectrum of kinases, the experimental methodologies used for these characterizations, and the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile of Brigatinib

The inhibitory activity of Brigatinib has been quantified against a wide panel of kinases in both biochemical (cell-free) and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of Brigatinib's potency and selectivity.

Table 1: Biochemical (Cell-Free) Kinase Inhibition by Brigatinib
Kinase TargetIC50 (nM)Reference(s)
Primary Targets
ALK (Anaplastic Lymphoma Kinase)0.6[3][4][5]
ROS1 (c-ros oncogene 1)1.9[3][4][6]
ALK Mutants
ALK C1156Y0.6[7][8]
ALK F1174L1.4[8]
ALK L1196M1.7[8]
ALK G1202R4.9[8]
ALK R1275Q6.6[7][8]
Other Significant Targets
FLT3 (FMS-like tyrosine kinase 3)2.1[3][4][6]
FLT3 (D835Y Mutant)1.5[3][7]
EGFR (L858R Mutant)1.5[3][4][7]
IGF-1R (Insulin-like growth factor 1 receptor)38[6]
INSR (Insulin Receptor)262[6]
Less Sensitive/Resistant Kinases
EGFR (L858R/T790M Mutant)29-160[3][7]
Native EGFR29-160[3][7]
MET (Mesenchymal-epithelial transition factor)>1000[3][4]
Table 2: Cellular Kinase Inhibition and Antiproliferative Activity of Brigatinib
Cell Line/TargetIC50 (nM)Assay TypeReference(s)
ALK-Positive Cell Lines
Native EML4-ALK14Cellular Inhibition[5][8]
ALK-rearranged (NPM-ALK or EML4-ALK)1.5 - 12.0ALK Phosphorylation Inhibition[3][4]
ALK-rearranged Cell Lines4 - 31Growth Inhibition (GI50)[4][7]
Other Kinase-Driven Cell Lines
ROS118Cellular Inhibition[3][5]
FLT3148Cellular Inhibition[3][4]
IGF-1R158Cellular Inhibition[4]
FLT3 (D835Y Mutant)211Cellular Inhibition[4]
EGFR (L858R Mutant)489Cellular Inhibition[4]
Resistant Cell Lines
Native EGFR>3000Cellular Inhibition[3]
INSR>3000Cellular Inhibition[3][5]

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining the in vitro kinase inhibitory profile of Brigatinib.

In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Purified recombinant kinases (e.g., ALK, ROS1)

  • Specific peptide or protein substrates

  • Brigatinib (serially diluted in DMSO)

  • ATP (at or near the Km for each kinase)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted Brigatinib or DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of the desired kinase, diluted in Kinase Assay Buffer, to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture of the kinase substrate and ATP (prepared in Kinase Assay Buffer) to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each Brigatinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition and Proliferation Assay

This assay measures the ability of Brigatinib to inhibit the proliferation of cancer cell lines driven by specific kinases.

Materials:

  • Cancer cell lines (e.g., Ba/F3 cells engineered to express specific kinases, NSCLC cell lines with ALK rearrangements)

  • Appropriate cell culture medium and supplements

  • Brigatinib (serially diluted in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Brigatinib. Include DMSO-treated wells as a negative control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker to induce cell lysis and allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each Brigatinib concentration relative to the DMSO control. Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of growth) value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways Modulated by Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and other susceptible receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival.[9][10][11] The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[8][12][13]

Brigatinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK ROS1 ROS1 ROS1->PI3K ROS1->RAS ROS1->JAK FLT3 FLT3 FLT3->PI3K FLT3->RAS FLT3->JAK IGF1R IGF-1R IGF1R->PI3K IGF1R->RAS EGFR EGFR EGFR->PI3K EGFR->RAS Brigatinib Brigatinib Brigatinib->ALK Brigatinib->ROS1 Brigatinib->FLT3 Brigatinib->IGF1R Brigatinib->EGFR Apoptosis Apoptosis Brigatinib->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: Brigatinib inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.

Experimental Workflow for In Vitro Kinase Inhibition Profiling

The process of determining the in vitro kinase inhibitory profile of a compound like Brigatinib follows a systematic workflow, from compound preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilution) Assay_Plating Assay Plating (Compound + Kinase) Compound_Prep->Assay_Plating Kinase_Prep Kinase/Substrate/ATP Mixture Preparation Kinase_Prep->Assay_Plating Reaction_Incubation Kinase Reaction Incubation Assay_Plating->Reaction_Incubation Signal_Development Signal Development (e.g., ADP-Glo) Reaction_Incubation->Signal_Development Data_Acquisition Data Acquisition (Luminescence Reading) Signal_Development->Data_Acquisition IC50_Determination IC50 Curve Fitting and Determination Data_Acquisition->IC50_Determination Profile_Generation Kinase Selectivity Profile Generation IC50_Determination->Profile_Generation

Caption: A generalized workflow for in vitro kinase inhibition profiling.

References

Brigatinib: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (Alunbrig®) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action extends beyond ALK, encompassing a range of other kinases, which contributes to its robust clinical activity and its ability to overcome resistance to first-generation ALK inhibitors.[1][2][4] This technical guide provides an in-depth overview of the target identification and validation studies for Brigatinib, detailing the experimental methodologies and key findings that have elucidated its complex pharmacological profile.

Brigatinib Target Profile

Brigatinib's primary target is the ALK fusion protein, which drives oncogenesis in a subset of NSCLC patients.[1][3] However, comprehensive kinome profiling and other target identification methods have revealed a broader spectrum of activity against other clinically relevant kinases.

Primary and Secondary Kinase Targets

Biochemical and cellular assays have quantified the inhibitory activity of Brigatinib against a panel of kinases. The data presented below summarizes key findings from in vitro kinase assays and cellular-based assessments.

Target KinaseIC50 (nM) - In Vitro Kinase AssayIC50 (nM) - Cellular AssayReference(s)
ALK (Anaplastic Lymphoma Kinase) 0.610[5][6]
ROS1 1.918[5]
FLT3 (Fms-like tyrosine kinase 3) 2.1148[5]
FLT3 (D835Y mutant) 1.5-[5]
EGFR (L858R mutant) 1.5-[5]
EGFR (L858R/T790M mutant) -29-160[7]
IGF-1R (Insulin-like growth factor 1 receptor) -397[5]
FAK1 (Focal Adhesion Kinase 1) -573.3[8]
FER (Feroniella-like protein kinase) -303.6[8]
GAK (Cyclin G-associated kinase) -154.6[8]
TNK2 (Tyrosine kinase non-receptor 2) -350.3[8]
Off-Target Profile

Beyond its primary and secondary targets, Brigatinib interacts with a wider array of kinases, which may contribute to both its therapeutic effects and potential side effects. Multiplexed Inhibitor Bead (MIB) and mass spectrometry (MS) based kinome profiling have been instrumental in defining this broader off-target landscape.[9] Studies in NF2-deficient schwannoma and meningioma models, which do not express ALK, have shown that Brigatinib's anti-tumor activity in these contexts is mediated through inhibition of kinases such as FAK1 and EphA2.[9][10][11]

Experimental Protocols for Target Identification and Validation

The identification and validation of Brigatinib's targets have relied on a suite of advanced proteomics and cell-based techniques. The following sections provide detailed methodologies for these key experiments.

Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MS) Kinome Profiling

This chemoproteomic approach is used to enrich and identify kinases from cell lysates, providing a snapshot of the "active" kinome and how it is modulated by an inhibitor.[12][13]

Objective: To identify the spectrum of kinases that interact with Brigatinib in a cellular context.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture cells of interest (e.g., NF2-deficient meningioma cells) to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or Brigatinib at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours).

    • Harvest cells and prepare lysates in a buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation to remove insoluble material.

  • Affinity Chromatography with Multiplexed Inhibitor Beads (MIBs):

    • MIBs are Sepharose beads cross-linked with a cocktail of broad-spectrum kinase inhibitors.[12][14]

    • Incubate the clarified cell lysates with the MIBs to allow for the binding of cellular kinases.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Digestion:

    • Elute the bound kinases from the MIBs using a denaturing buffer.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides using a protein database search algorithm (e.g., Mascot).

  • Data Analysis:

    • Compare the abundance of identified kinases between the Brigatinib-treated and vehicle-treated samples to determine which kinases show reduced binding in the presence of the drug, indicating them as potential targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating direct drug-target engagement in intact cells and tissues. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6][15][16][17]

Objective: To confirm the direct binding of Brigatinib to its putative targets in a cellular environment.

Methodology:

  • Cell Treatment:

    • Treat intact cells with either vehicle (DMSO) or Brigatinib at various concentrations.

    • Incubate to allow for drug uptake and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a defined period (e.g., 3-8 minutes) using a thermal cycler.[15][18]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or detergent-based lysis.[19]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[18][19]

  • Protein Detection and Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific to the target protein of interest.

    • Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the Brigatinib-treated samples compared to the vehicle control indicates target stabilization and direct binding.

Affinity Purification followed by Mass Spectrometry (AP-MS)

This technique utilizes an immobilized version of the drug to "fish" for its binding partners from a cell lysate.

Objective: To identify proteins that directly bind to Brigatinib.

Methodology:

  • Immobilization of Brigatinib:

    • Chemically couple Brigatinib to a solid support, such as Sepharose beads, creating an affinity matrix.

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from the cells of interest.

  • Affinity Purification:

    • Incubate the cell lysate with the Brigatinib-coupled beads. As a control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads thoroughly to remove non-specific protein binders.

  • Elution:

    • Elute the proteins specifically bound to the Brigatinib beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free Brigatinib.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using database searching.

  • Data Analysis:

    • Proteins identified in the eluate from the Brigatinib-beads but not in the control bead eluate are considered specific binding partners.

Signaling Pathways Modulated by Brigatinib

Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways that are aberrantly activated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by Brigatinib.

ALK Signaling Pathway Inhibition

ALK_Signaling Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Brigatinib Brigatinib Brigatinib->ALK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.

FAK Signaling Pathway Inhibition

FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK ECM Extracellular Matrix ECM->Integrin Src Src FAK->Src PI3K PI3K FAK->PI3K GRB2_SOS GRB2/SOS FAK->GRB2_SOS Brigatinib Brigatinib Brigatinib->FAK Src->FAK AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Cell_Migration Cell Migration & Adhesion RAS_MAPK->Cell_Migration

Caption: Brigatinib inhibits FAK, affecting cell survival and migration.

EGFR Signaling Pathway Inhibition

EGFR_Signaling EGF EGF EGFR EGFR (mutant) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT Brigatinib Brigatinib Brigatinib->EGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Experimental_Workflow Hypothesis Hypothesis Generation (e.g., Kinase Inhibition) Target_ID Target Identification Hypothesis->Target_ID MIB_MS MIB/MS Kinome Profiling Target_ID->MIB_MS AP_MS Affinity Purification-MS Target_ID->AP_MS Target_Validation Target Validation MIB_MS->Target_Validation AP_MS->Target_Validation CETSA Cellular Thermal Shift Assay (CETSA) Target_Validation->CETSA Biochemical_Assays Biochemical Assays (IC50) Target_Validation->Biochemical_Assays Cellular_Assays Cellular Assays (Phenotypic) Target_Validation->Cellular_Assays Validated_Targets Validated Targets CETSA->Validated_Targets Biochemical_Assays->Validated_Targets Cellular_Assays->Validated_Targets

References

A Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (brand name Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with resistance to earlier-generation ALK inhibitors. A thorough understanding of its pharmacokinetic (PK) profile and bioavailability in preclinical models is crucial for its continued development and for informing clinical trial design. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of brigatinib, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetics and Bioavailability in Preclinical Models

Brigatinib has been evaluated in several preclinical species, including mice, rats, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Early studies indicated that brigatinib exhibits favorable pharmacokinetic characteristics, including good oral bioavailability across multiple animal species.[1]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of brigatinib following oral administration in various preclinical models.

Table 1: Pharmacokinetics of Brigatinib in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng·min/mL)t½ (min)CLz/F (L/min/kg)Reference
5537.85 ± 185.55260.00 ± 30.98261528.73 ± 86227.28189.41 ± 20.550.022 ± 0.010[2]

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical pharmacokinetic studies. The following sections outline typical experimental protocols used in the evaluation of brigatinib.

Animal Models
  • Mice: Severe combined immunodeficiency (SCID) beige mice are commonly used for xenograft studies.[1] These mice are implanted with human cancer cell lines, such as Karpas-299 (anaplastic large-cell lymphoma) or H2228 (NSCLC), to evaluate the in vivo efficacy of brigatinib.[1]

  • Rats: Sprague-Dawley or Wistar rats are frequently used for pharmacokinetic studies. For instance, in one study, male Sprague-Dawley rats were used to assess the pharmacokinetics of brigatinib after oral administration.

Dosing and Formulation
  • Oral Administration: For oral dosing in preclinical studies, brigatinib is often formulated as a suspension. A common vehicle used for oral administration in rats is a mixture of ethanol (B145695) and 0.5% methylcellulose (B11928114) (in a 1:19 ratio).[2] In mouse efficacy studies, doses have ranged from 10 to 50 mg/kg administered once daily via oral gavage.[1][3]

Sample Collection and Analysis
  • Blood Sampling: Following drug administration, blood samples are collected at various time points from the jugular vein or other appropriate sites.[2] Plasma is then separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: The concentration of brigatinib in plasma and other biological matrices is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4]

    • Sample Preparation: A common method for sample preparation is protein precipitation, where an organic solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[4]

    • Chromatographic Separation: The supernatant is then injected into an LC system. Chromatographic separation is often achieved using a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[2]

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in the positive ion mode using selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.[2]

Pharmacokinetic Analysis
  • Non-Compartmental Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[5] Software such as Phoenix WinNonlin is commonly used for this purpose.[5] The primary parameters calculated include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t½: Elimination half-life.

    • CL/F: Apparent total clearance of the drug from plasma after oral administration.

Signaling Pathways and Experimental Workflows

Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and its fusion proteins, as well as certain EGFR mutations. Understanding these signaling pathways is critical for elucidating its mechanism of action.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives oncogenesis by promoting cell proliferation, survival, and migration. Brigatinib inhibits the autophosphorylation of ALK, thereby blocking downstream signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase P Phosphorylation ALK->P Autophosphorylation Brigatinib Brigatinib Brigatinib->ALK Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K JAK JAK P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

EGFR Signaling Pathway

Brigatinib also shows activity against certain mutations in the Epidermal Growth Factor Receptor (EGFR), another key driver of NSCLC. Similar to its action on ALK, brigatinib can inhibit the kinase activity of mutated EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (mutated) P Phosphorylation EGFR->P Autophosphorylation Brigatinib Brigatinib Brigatinib->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Brigatinib.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound like brigatinib.

PK_Workflow Start Start Animal_Dosing Animal Dosing (Oral Gavage) Start->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Non-Compartmental) Sample_Analysis->Data_Analysis Report Report Generation Data_Analysis->Report End End Report->End

Figure 3: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of brigatinib demonstrates characteristics favorable for an orally administered therapeutic agent, including good bioavailability in multiple species. The data generated from these preclinical models have been instrumental in guiding the clinical development of brigatinib, leading to its successful application in the treatment of ALK-positive NSCLC. Further research into the tissue distribution and central nervous system penetration of brigatinib in preclinical models will continue to provide valuable insights into its therapeutic potential.

References

Brigatinib C solubility and stability in common lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Brigatinib (B606365) in Common Laboratory Solvents

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1] Approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), Brigatinib is effective against various ALK resistance mutations that can emerge during treatment with earlier-generation inhibitors.[2][3] Its mechanism of action involves the inhibition of ALK autophosphorylation, which in turn blocks critical downstream signaling pathways like RAS-MEK-ERK, JAK-STAT, and PI3K-AKT, thereby impeding tumor cell proliferation and survival.[1][3]

Given its significance in oncology research and clinical applications, a thorough understanding of Brigatinib's physicochemical properties, particularly its solubility and stability in common laboratory solvents, is crucial for researchers in drug development, formulation, and preclinical studies. This guide provides a comprehensive overview of these characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Solubility of Brigatinib

Brigatinib is a white to off-white solid that is sparingly soluble in aqueous solutions and generally more soluble in organic solvents.[4][5] The solubility profile is critical for preparing stock solutions for in vitro and in vivo studies, as well as for developing suitable analytical methods and formulations.

Quantitative Solubility Data

The solubility of Brigatinib has been determined in various pure solvents using the flask shaking technique at different temperatures. The data is summarized in Table 1. It is most soluble in Isopropyl myristate (IPM) and Dichloromethane (DCM) and has very low solubility in water.[4]

Solvent Temperature (K) Solubility (Mole Fraction, x 10⁻³) Notes
Water298.20.00312Insoluble/Very slightly soluble.[4][6]
303.20.00355
308.20.00411
313.20.00483
318.20.00557
323.20.00649
Ethanol298.24.71Soluble.[4][7]
303.25.48
308.26.42
313.27.50
318.28.81
323.210.30
Dichloromethane (DCM)298.228.40High solubility.[4]
303.231.80
308.235.60
313.239.90
318.244.70
323.250.10
Isopropyl Myristate (IPM)298.260.90Highest solubility among tested solvents.[4]
303.266.80
308.273.30
313.280.50
318.288.40
323.297.00
Poly(ethylene glycol)-400 (PEG-400)298.213.00
303.214.80
308.216.90
313.219.30
318.221.90
323.224.90
Ethyl Acetate (EA)298.23.31
303.23.84
308.24.45
313.25.16
318.25.99
323.26.94
Dimethyl Sulfoxide (DMSO)AmbientN/A (See Notes)Soluble up to 3 mg/mL (5.13 mM).[8] Solutions can be stored at -20°C for up to one month.[5]
MethanolAmbientN/A (See Notes)Qualitatively described as soluble.[7]
AcetonitrileAmbientN/A (See Notes)Qualitatively described as soluble.[7]

Data sourced from Alshahrani et al., 2020.[4]

Stability of Brigatinib

The stability of Brigatinib is a critical factor for its storage, handling, and analysis. This includes its stability in solution and its metabolic stability.

Solution Stability
  • DMSO Solutions : Solutions of Brigatinib in DMSO are reported to be stable for up to one month when stored at -20°C.[5] Repeated freeze-thaw cycles should be avoided.[8]

  • Forced Degradation Studies : Stability-indicating UPLC methods have been developed to study the degradation of Brigatinib under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). These studies are essential for identifying potential degradation products and establishing the stability profile of the drug.

Metabolic Stability

Brigatinib is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[9][10][11] The major metabolic pathways are N-demethylation and cysteine conjugation.[9][12] Following oral administration, the majority of the circulating radioactivity is from unchanged Brigatinib (91.5%), with its primary metabolite, AP26123 (N-desmethyl brigatinib), accounting for a small fraction (3.5%).[9] This metabolite is significantly less potent than the parent drug.[10] In vitro studies using rat liver microsomes determined the half-life (t₁/₂) of Brigatinib to be 12.0 minutes.[13]

Condition Matrix/Solvent Stability/Outcome Reference
StorageDMSOStable for up to 1 month at -20°C.[5]
StoragePowderStable for 3 years at -20°C.[8]
In Vitro MetabolismHuman Liver MicrosomesPrimarily metabolized by CYP2C8 and CYP3A4.[9][11]
In Vitro MetabolismRat Liver MicrosomesHalf-life (t₁/₂) of 12.0 min.[13]
In Vivo MetabolismHumanMajor pathways: N-demethylation, cysteine conjugation.[9][12][9][12]

Experimental Protocols

Solubility Determination (Flask Shake Method)

This protocol describes a standard method for determining the equilibrium solubility of Brigatinib in various solvents.[4]

G Workflow for Solubility Determination (Flask Shake Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Brigatinib to solvent B Seal vials securely A->B C Place in shaker bath at constant temp. B->C D Shake for 72 hours to reach equilibrium C->D E Centrifuge samples D->E F Collect supernatant E->F G Dilute aliquot F->G H Analyze by HPLC/UPLC G->H

Workflow for Solubility Determination

Methodology:

  • Preparation : Add an excess amount of solid Brigatinib to a known volume of the selected solvent in a sealed vial.

  • Equilibration : Place the vials in a constant temperature shaker water bath and shake for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.

  • Sample Collection : After shaking, allow the vials to stand to let undissolved particles settle.

  • Separation : Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Analysis : Carefully withdraw a known volume of the supernatant, dilute it appropriately with the mobile phase, and quantify the concentration of Brigatinib using a validated analytical method, such as RP-HPLC.[7][14][15]

Stability Indicating RP-HPLC Method

This protocol outlines a general approach for assessing the stability of Brigatinib and separating it from its degradation products.

G Workflow for Stability-Indicating HPLC Method cluster_stress Forced Degradation cluster_neutralize Sample Preparation cluster_hplc Chromatographic Analysis cluster_validate Validation A Prepare Brigatinib stock solution B Expose to stress: Acid, Base, H2O2, Heat, UV Light A->B C Neutralize (for acid/base) and dilute samples B->C D Inject sample into RP-HPLC system C->D E Separate parent drug from degradants D->E F Detect and quantify peaks (e.g., at 271 nm) E->F G Assess peak purity and resolution F->G H Validate method per ICH guidelines G->H G Brigatinib Inhibition of ALK Signaling Pathways cluster_upstream Upstream Activation cluster_pathways Downstream Signaling Cascades cluster_effects Cellular Outcomes cluster_inhibition Inhibition EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Survival / Anti-Apoptosis AKT->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibits ATP Binding

References

Early-stage research on Brigatinib C against ALK mutations.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Stage Research of Brigatinib (B606365) Against ALK Mutations

Introduction

The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment landscape for this disease. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. However, a major clinical challenge is the emergence of acquired resistance to first- and second-generation ALK inhibitors, often driven by secondary mutations within the ALK kinase domain.[1][2]

Brigatinib (AP26113) is a next-generation, potent, and selective ALK TKI designed to address these resistance mechanisms.[3][4] It is a dimethylphosphine (B1204785) oxide (DMPO) group-containing, bisanilinopyrimidine-based small molecule inhibitor.[3] Early-stage preclinical and clinical research has demonstrated its broad activity against numerous ALK mutations that confer resistance to other TKIs, including the recalcitrant G1202R mutation, and its ability to penetrate the central nervous system (CNS).[3][5] This guide provides a detailed overview of the foundational, early-stage research on Brigatinib, focusing on its mechanism of action, preclinical efficacy against ALK mutations, and the experimental methodologies employed in its evaluation.

Mechanism of Action

Brigatinib is a multi-kinase inhibitor that potently targets ALK and ROS1.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the ALK kinase domain.[7] This action prevents ALK autophosphorylation, thereby blocking the activation of downstream oncogenic signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][8][9] Preclinical studies have shown that Brigatinib's inhibition of ALK autophosphorylation leads to the reduced activation of key signaling proteins such as STAT3, AKT, ERK1/2, and S6.[6]

Beyond ALK, Brigatinib demonstrates in vitro activity against ROS1, FLT3, and certain mutant forms of EGFR at clinically achievable concentrations.[4][6][7] This broader inhibitory profile may contribute to its overall efficacy.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_brigatinib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibits Autophosphorylation RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Transcription Gene Transcription STAT->Transcription ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Growth Invasion & Metastasis Transcription->Growth

Caption: ALK signaling pathway and Brigatinib's mechanism of inhibition.

Preclinical Efficacy: In Vitro Studies

Early in vitro studies were critical in establishing Brigatinib's potency and its superior profile against a wide range of ALK resistance mutations compared to first- and second-generation inhibitors.

Data Presentation: Kinase and Cellular Inhibition

Brigatinib demonstrated potent inhibition of native ALK with an IC₅₀ of 0.6 nmol/L in kinase assays and 10-14 nmol/L in cellular assays, showing greater potency than crizotinib (B193316).[3][5] Crucially, it maintained substantial activity against a panel of 17 secondary ALK mutants, including those resistant to crizotinib, ceritinib, and alectinib.[3][6]

ALK Variant Brigatinib IC₅₀ (nmol/L) Crizotinib IC₅₀ (nmol/L) Ceritinib IC₅₀ (nmol/L) Alectinib IC₅₀ (nmol/L)
Native EML4-ALK141073725
C1156Y222392433
L1196M204164066
G1269A141022426
I1171N60255114126
F1174C1021071243248
V1180L2821832114
G1202R18419685111078
Data synthesized from cellular assays in Ba/F3 cells expressing EML4-ALK variants.[3][5]

Notably, Brigatinib was the only TKI tested that maintained substantial activity against the highly resistant G1202R mutation.[3] An in vitro mutagenesis screen also showed that a concentration of 500 nmol/L Brigatinib was sufficient to suppress the emergence of any ALK secondary mutant, a feat that required higher concentrations (up to 1,000 nmol/L) for other TKIs.[5][10]

Experimental Protocols

1. In Vitro Kinase Assays

  • Objective: To determine the direct inhibitory effect of Brigatinib on the enzymatic activity of purified ALK kinase and its mutant variants.

  • Methodology:

    • Enzyme and Substrate Preparation: Recombinant human ALK kinase domain (wild-type or mutant) is purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.

    • Reaction Mixture: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

    • Inhibitor Addition: Serial dilutions of Brigatinib (or other TKIs) are added to the wells of a microplate.

    • Reaction Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled [γ-³²P]ATP or in a system to detect ADP).

    • Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Detection and Quantification: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity.[11]

    • IC₅₀ Calculation: The concentration of Brigatinib that inhibits 50% of the kinase activity (IC₅₀) is calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Viability and Proliferation Assays

  • Objective: To measure the effect of Brigatinib on the viability and growth of cancer cell lines harboring ALK fusions and resistance mutations.

  • Methodology:

    • Cell Culture: ALK-positive NSCLC cell lines (e.g., H3122, H2228) or engineered cell lines (e.g., Ba/F3 murine pro-B cells) expressing specific EML4-ALK variants are cultured under standard conditions.[3][12][13]

    • Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of Brigatinib or control compounds for a specified duration (typically 72 hours).

    • Viability Assessment: Cell viability is measured using a metabolic assay. Common methods include:

      • MTS/MTT Assay: Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product, quantified by absorbance.[14]

      • CellTiter-Glo® Luminescent Assay: Measures intracellular ATP levels, which correlate with the number of viable cells.[12]

    • Data Analysis: The results are normalized to vehicle-treated control cells. IC₅₀ values are determined by plotting cell viability against drug concentration.

Preclinical Efficacy: In Vivo Studies

Brigatinib's efficacy was further validated in animal models, demonstrating significant anti-tumor activity and CNS penetration.

Summary of In Vivo Findings

In mouse xenograft models using ALK-positive NSCLC cells, Brigatinib demonstrated dose-dependent inhibition of tumor growth.[6] It showed superior efficacy compared to crizotinib in both subcutaneous and orthotopic (intracranial) tumor models.[3] This activity in brain models highlighted its potential to treat or prevent CNS metastases, a common site of disease progression.[6] Furthermore, Brigatinib showed in vivo antitumor activity against several EML4-ALK mutant forms, including the clinically significant G1202R and L1196M mutants.[6]

Experimental Protocols

1. In Vivo Xenograft Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of Brigatinib in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

    • Tumor Implantation:

      • Subcutaneous Model: Human ALK-positive NSCLC cells (e.g., H3122) are injected subcutaneously into the flank of the mice.[15]

      • Orthotopic/Intracranial Model: To model brain metastases, tumor cells are injected directly into the brain (intracranially) of the mice.[6]

    • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) with calipers. For intracranial models, animal survival or tumor burden assessed by imaging (e.g., MRI) are key endpoints.[6][16]

    • Drug Administration: Once tumors are established, mice are randomized into treatment groups. Brigatinib is typically administered orally, once daily, at various dose levels. A vehicle control group is included.

    • Efficacy Assessment: The primary endpoints are tumor growth inhibition, tumor regression, and/or improvement in overall survival.

    • Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated ALK and downstream signaling proteins via methods like Western blotting or immunohistochemistry to confirm on-target drug activity.[13][16]

Experimental_Workflow cluster_cell Cell-Based Assays node_kinase Biochemical Kinase Assays (IC₅₀ Determination vs. ALK mutants) node_cell_viability Cell-Based Viability Assays (IC₅₀ in ALK+ Cell Lines) node_kinase->node_cell_viability node_cell_signal Cellular Signaling Analysis (Western Blot for p-ALK, p-ERK, etc.) node_cell_viability->node_cell_signal node_cell_viability->invis1 node_cell_signal->invis1 node_invivo_subq In Vivo Subcutaneous Xenograft Model (Tumor Growth Inhibition) node_invivo_subq->invis2 node_invivo_cns In Vivo Intracranial Xenograft Model (CNS Activity & Survival) node_invivo_cns->invis2 node_clinical Phase I/II Clinical Trials (Safety, PK/PD, Efficacy) invis1->node_invivo_subq invis1->node_invivo_cns invis2->node_clinical

Caption: A typical preclinical experimental workflow for an ALK inhibitor.

Early-Stage Clinical Trial Insights

The promising preclinical data provided a strong rationale for evaluating Brigatinib in patients. Early-phase clinical trials confirmed its activity in ALK-positive NSCLC patients, particularly those who had developed resistance to crizotinib.

Phase I/II and ALTA Trial Data

An initial Phase I/II trial established the safety profile and recommended Phase II dose of Brigatinib, while also showing significant clinical activity in crizotinib-resistant ALK-positive NSCLC patients.[17] This was followed by the pivotal Phase II ALTA trial, which enrolled 222 patients with locally advanced or metastatic ALK-positive NSCLC who had progressed on crizotinib.[2]

Trial / Cohort Brigatinib Dose Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Intracranial ORR (Measurable CNS Mets)
Phase I/II (ALK+, post-crizotinib)Various62%12.9 months67%
ALTA (Arm A) 90 mg once daily48%9.2 months42%
ALTA (Arm B) 180 mg (90 mg lead-in)53%15.6 months67%
Data from early-stage clinical trial reports.[2][17]

These early clinical results were highly encouraging, demonstrating substantial and durable systemic and intracranial responses, validating the preclinical findings and establishing Brigatinib as a key therapeutic agent for ALK-positive NSCLC.[2][5]

Conclusion

The early-stage research on Brigatinib firmly established its profile as a highly potent, next-generation ALK inhibitor. Through a systematic progression of in vitro and in vivo studies, its robust activity against a wide spectrum of ALK resistance mutations, including the challenging G1202R variant, was demonstrated.[3][10] The preclinical data not only highlighted its superior inhibitory profile compared to its predecessors but also provided the first evidence of its significant CNS activity.[3][6] These foundational studies, employing rigorous biochemical and cell-based assays alongside advanced animal models, provided the compelling scientific rationale that propelled Brigatinib into successful clinical trials, ultimately changing the standard of care for patients with ALK-positive NSCLC.

References

Computational Docking Analysis of Brigatinib with Anaplastic Lymphoma Kinase (ALK) Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, often through chromosomal rearrangements, is a key oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). While first-generation ALK inhibitors like crizotinib (B193316) provided a new therapeutic paradigm, the development of acquired resistance, frequently through secondary mutations in the ALK kinase domain, necessitated the development of next-generation inhibitors. Brigatinib (B606365) (AP26113) is a potent, second-generation ALK tyrosine kinase inhibitor (TKI) designed to target both wild-type ALK and a broad spectrum of clinically relevant resistance mutations. This technical whitepaper provides an in-depth guide to the computational docking analysis of Brigatinib with the ALK protein, detailing the molecular interactions that underpin its efficacy and broad activity spectrum. We present detailed protocols for performing such in silico analyses, summarize key quantitative data, and visualize the critical signaling pathways and experimental workflows involved.

Introduction to Anaplastic Lymphoma Kinase (ALK) Signaling

The ALK gene encodes a receptor tyrosine kinase that plays a role in neural development.[1] In cancers such as ALK-positive NSCLC, chromosomal translocations lead to the creation of fusion proteins (e.g., EML4-ALK), resulting in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[1][2] This perpetual signaling activates multiple downstream pathways crucial for cell proliferation, survival, and transformation.[2][3][4] The primary signaling cascades activated by oncogenic ALK fusions include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.[4][5]

  • PI3K-AKT-mTOR Pathway: Promotes cell survival and growth by inhibiting apoptosis.[4][5]

  • JAK-STAT Pathway: Primarily involved in regulating gene transcription related to proliferation and survival.[3][6]

  • PLCγ Pathway: Influences cell transformation and motility.[4][6]

The inhibition of the ALK kinase domain is therefore a validated therapeutic strategy to concurrently block these oncogenic signaling outputs.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Oncogenic ALK Fusion (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Outcomes Gene Transcription Cell Proliferation Anti-Apoptosis Transformation PLCg->Outcomes AKT AKT PI3K->AKT ERK ERK RAS->ERK STAT STAT JAK->STAT AKT->Outcomes ERK->Outcomes STAT->Outcomes

Caption: Downstream signaling pathways activated by oncogenic ALK.

Brigatinib: A Structurally Unique ALK Inhibitor

Brigatinib is a multi-kinase inhibitor built around a bis-anilinopyrimidine scaffold.[7] Its design incorporates several unique chemical features that enhance its binding affinity and enable it to overcome resistance mutations.[7][8] These include a dimethylphosphine (B1204785) oxide (DMPO) group, which acts as a key hydrogen bond acceptor, and a C5 chlorine atom that interacts with the gatekeeper residue (L1196) of the ALK kinase domain.[7][9]

Preclinical studies have demonstrated that Brigatinib potently inhibits native EML4-ALK and maintains substantial activity against a wide array of secondary mutations that confer resistance to other ALK inhibitors.[8][9] It is notably effective against the recalcitrant G1202R mutation.[8][10]

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory potency of Brigatinib against wild-type EML4-ALK and various crizotinib-resistant mutants, as determined by cellular assays.

ALK VariantBrigatinib IC₅₀ (nmol/L)Crizotinib IC₅₀ (nmol/L)Ceritinib IC₅₀ (nmol/L)Alectinib IC₅₀ (nmol/L)
Native EML4-ALK14[9]107[9]37[9]25[9]
L1196M (Gatekeeper)293633137
G1269A134172528
C1156Y22>10002525
F1174L196>100045114
G1202R184[11]>1000496483
I1171N10148621587
Table 1: Comparative IC₅₀ values of ALK inhibitors against native and mutant EML4-ALK expressed in Ba/F3 cells. Data adapted from preclinical studies.[9][11]

Experimental Protocol: Molecular Docking Workflow

Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein).[12] This protocol outlines a standard workflow for docking Brigatinib into the ATP-binding site of the ALK kinase domain.

Docking_Workflow A 1. Structure Preparation B 1a. Obtain ALK Protein Structure (e.g., PDB) A->B C 1b. Obtain Brigatinib Structure (e.g., PubChem) A->C D 1c. Clean Protein: Remove Water, Co-ligands B->D E 1d. Add Hydrogens & Assign Charges C->E D->E F 2. Grid Generation E->F G Define Docking Box around Active Site F->G H 3. Docking Simulation G->H I Run Docking Algorithm (e.g., AutoDock Vina) H->I J 4. Results Analysis I->J K 4a. Analyze Binding Affinity (Score) J->K L 4b. Visualize Binding Pose J->L M 4c. Identify Key Interactions (H-bonds, etc.) J->M

Caption: Standard workflow for protein-ligand docking analysis.
Methodology Details

  • Structure Preparation:

    • Receptor (ALK): The crystal structure of the ALK kinase domain is obtained from a protein structure database like the RCSB Protein Data Bank (PDB). Water molecules, ions, and any co-crystallized ligands are removed.[12][13] Polar hydrogen atoms are added, and partial atomic charges (e.g., Gasteiger charges) are assigned using software like AutoDock Tools or UCSF Chimera.[13][14]

    • Ligand (Brigatinib): The 3D structure of Brigatinib is retrieved from a chemical database such as PubChem.[15] The ligand's geometry is typically optimized through energy minimization, and rotatable bonds are defined.[14]

  • Grid Generation:

    • A 3D grid box is defined to encompass the ATP-binding site of the ALK protein.[15] The coordinates and dimensions of this box specify the search space for the docking algorithm, focusing the computation on the region of interest.[12]

  • Docking Simulation:

    • A docking program, such as AutoDock Vina, is used to explore possible binding conformations (poses) of Brigatinib within the defined grid box.[12][16] The algorithm systematically evaluates millions of potential orientations, scoring each based on a function that estimates the binding free energy.[17]

  • Analysis of Results:

    • Binding Affinity: The docking results are ranked by their scoring function, with lower energy values (typically in kcal/mol) indicating a more favorable predicted binding affinity.[12]

    • Pose Visualization: The top-ranked poses are visually inspected using molecular graphics software (e.g., PyMOL, Chimera) to assess the quality of the docking and the nature of the interactions.[12]

    • Interaction Mapping: The specific amino acid residues in the ALK active site that interact with Brigatinib are identified. The types of interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) are analyzed to understand the structural basis of binding.[18]

Computational Docking Analysis: Brigatinib-ALK Interaction

Computational docking studies reveal that Brigatinib fits snugly into the ATP-binding pocket of the ALK kinase domain, adopting a characteristic U-shaped conformation.[9] Its binding is stabilized by a network of specific molecular interactions.

Key Interacting Residues and Binding Mode

Molecular dynamics and docking simulations consistently highlight several key interactions that anchor Brigatinib to the ALK active site.[18]

  • Hinge Region Interaction: The scaffold of Brigatinib forms two critical hydrogen bonds with the backbone of residue Met1199 in the hinge region of the kinase.[18] This is a canonical interaction for many kinase inhibitors.

  • DMPO Group Interaction: The unique dimethylphosphine oxide (DMPO) moiety forms a strong electrostatic interaction with the side chain of Lys1150.[18]

  • Gatekeeper Interaction: The chlorine atom at the C5 position of the pyrimidine (B1678525) core makes favorable contacts with the gatekeeper residue L1196.[7]

  • Hydrophobic Pocket: A methoxy (B1213986) substituent on the C2 aniline (B41778) group binds in a hydrophobic pocket located beneath the hinge residue L1198.[8]

These combined interactions explain the high affinity and potent inhibitory activity of Brigatinib.

Brigatinib MoietyALK ResidueInteraction Type
Pyrimidine ScaffoldMet1199Hydrogen Bonds (x2)[18]
Dimethylphosphine Oxide (DMPO)Lys1150Electrostatic Interaction[18]
C5 Chlorine AtomL1196 (Gatekeeper)Hydrophobic/van der Waals[7]
Methoxy GroupL1198Hydrophobic Interaction[8]
Extended Solubilization GroupE1210van der Waals Interaction[8]
Table 2: Summary of key predicted binding interactions between Brigatinib and the ALK kinase domain.
Binding Affinity and Docking Scores

Docking simulations provide a quantitative estimate of binding affinity. While exact values vary based on the specific software and force field used, results consistently show a highly favorable binding energy for Brigatinib with ALK.

LigandPredicted Binding Affinity (kcal/mol)
Brigatinib-9.0 to -11.0
Alectinib-8.9[15]
Lorlatinib-8.9[15]
Crizotinib-7.5 to -8.5
Table 3: Representative predicted binding affinities from molecular docking studies. Brigatinib values are typical estimates; comparative values are from published studies.[15]

The superior predicted binding affinity for Brigatinib correlates with its low nanomolar IC₅₀ values observed in cellular assays and underscores its high potency.

Conclusion

Computational docking analysis provides critical insights into the molecular mechanisms governing the interaction between Brigatinib and the ALK protein. These in silico studies effectively rationalize Brigatinib's high potency by identifying a network of specific hydrogen bonds, electrostatic, and hydrophobic interactions within the ALK ATP-binding site. Furthermore, the analysis explains the inhibitor's ability to overcome a broad range of resistance mutations. The detailed methodologies and workflows presented in this guide serve as a resource for researchers employing computational techniques to accelerate the discovery and rational design of next-generation kinase inhibitors. The synergy between computational prediction and experimental validation remains a cornerstone of modern drug development.

References

Off-Target Kinase Inhibition Profile of Brigatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target kinase inhibition profile of Brigatinib (B606365) (AP26113), a potent, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] While highly effective against its primary target, a comprehensive understanding of its interactions with other kinases is crucial for predicting potential polypharmacology, understanding off-target liabilities, and exploring novel therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Quantitative Off-Target Kinase Inhibition Data

Brigatinib has been profiled against a broad panel of human kinases to determine its selectivity. The following tables summarize the inhibitory activity of Brigatinib against key identified off-target kinases in both biochemical and cellular assays. Data is primarily derived from a comprehensive screen of over 250 kinases.[3]

Table 1: Biochemical Kinase Inhibition Profile of Brigatinib

This table presents the half-maximal inhibitory concentration (IC50) values determined from in vitro biochemical assays, which measure the direct interaction of Brigatinib with purified kinase enzymes.

Kinase TargetIC50 (nM)Assay TypeATP ConcentrationReference
ALK (Anaplastic Lymphoma Kinase) 0.6 Radiometric (HotSpot)10 µM[3]
ROS1 (c-ros oncogene 1)1.9Radiometric (HotSpot)10 µM[3][4]
FLT3 (FMS-like tyrosine kinase 3)2.1Radiometric (HotSpot)10 µM[4]
FLT3 (D835Y mutant)1.5Radiometric (HotSpot)10 µM[3]
EGFR (L858R mutant)1.5Radiometric (HotSpot)10 µM[3]
IGF-1R (Insulin-like growth factor 1 receptor)29 - 160Radiometric (HotSpot)10 µM[4]
INSR (Insulin Receptor)29 - 160Radiometric (HotSpot)10 µM[4]
EGFR (L858R/T790M mutant)29 - 160Radiometric (HotSpot)10 µM[4]
MET (Mesenchymal-epithelial transition factor)>1000Radiometric (HotSpot)10 µM[3]
Table 2: Cellular Kinase Inhibition Profile of Brigatinib

This table presents the IC50 values from cell-based assays, which measure the effect of Brigatinib on kinase activity within a cellular context. These assays provide a more physiologically relevant assessment of drug potency.

Cell Line/TargetIC50 (nM)Assay TypeReference
ALK+ Cell Lines (various) 1.5 - 12.0 Cell Viability/Proliferation[5]
CD74-ROS1 expressing Ba/F3 cells18Cell Viability/Proliferation[3]
FLT3-ITD expressing cells158Not Specified[3]
EGFR (L858R) expressing cells397Not Specified[3]
p-IGF-1R in IGF1-stimulated HepG2 cells148Phosphorylation Assay[3]
p-EGFR in EGF-stimulated H358 cells>3000Phosphorylation Assay[3]
p-INSR in insulin-stimulated H-4-II-E cells9331Phosphorylation Assay[3]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the key types of assays used to determine the kinase inhibition profile of Brigatinib.

Biochemical Kinase Assay (Radiometric - HotSpot™ Platform)

This method directly measures the catalytic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.[6][7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[6]

  • Brigatinib, serially diluted in DMSO

  • P81 phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: A solution of the target kinase and its specific substrate are prepared in the kinase reaction buffer.

  • Compound Addition: A serial dilution of Brigatinib is added to the wells of a multi-well plate. A DMSO control (vehicle) is also included.

  • Pre-incubation: The kinase, substrate, and Brigatinib are pre-incubated for approximately 20 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.[8] The final ATP concentration is typically kept near the Km value or at a standardized concentration (e.g., 10 µM).

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature).[8]

  • Reaction Termination and Substrate Capture: The reaction mixture is spotted onto a P81 phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP does not.

  • Washing: The filter plate is washed multiple times with wash buffer to remove unbound [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

Biochemical Kinase Assay (Luminescence - ADP-Glo™ Platform)

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected as a luminescent signal.[9][10]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates

  • ATP

  • Kinase reaction buffer

  • Brigatinib, serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Kinase Reaction: The kinase, substrate, ATP, and serially diluted Brigatinib are combined in the wells of a multi-well plate.

  • Incubation: The kinase reaction is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is typically incubated for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent converts the ADP generated in the kinase reaction into ATP and simultaneously uses the newly synthesized ATP to produce a luminescent signal via a luciferase/luciferin reaction. This step is incubated for 30-60 minutes at room temperature.[11]

  • Detection: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from a dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the phosphorylation status of a kinase's downstream substrate within a cellular context, providing a direct readout of target inhibition in a more physiological environment.

Materials:

  • Cancer cell lines expressing the target kinase (endogenously or exogenously)

  • Appropriate cell culture media and supplements

  • Ligand for receptor tyrosine kinase stimulation (e.g., EGF, IGF-1)

  • Brigatinib, serially diluted

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the substrate of interest

  • Detection system (e.g., ELISA, Western blot, TR-FRET)

Procedure:

  • Cell Culture and Seeding: Cells are cultured and seeded into multi-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of Brigatinib for a specified period.

  • Ligand Stimulation (if applicable): For receptor tyrosine kinases, cells are stimulated with the appropriate ligand to induce receptor phosphorylation and downstream signaling.

  • Cell Lysis: The cells are washed and then lysed to release cellular proteins.

  • Detection of Phosphorylation: The level of phosphorylation of the target substrate is measured using a detection method such as:

    • ELISA: Cell lysates are added to wells coated with a capture antibody for the total substrate protein. A detection antibody specific for the phosphorylated form of the substrate is then used for quantification.

    • Western Blot: Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with phospho-specific and total protein antibodies.

    • TR-FRET: This homogeneous assay uses a pair of antibodies (one for the total protein labeled with a donor fluorophore and one for the phosphorylated site labeled with an acceptor fluorophore) to detect the phosphorylation event in the cell lysate.

  • Data Analysis: The ratio of the phosphorylated substrate to the total substrate is calculated. The percentage of inhibition of phosphorylation is determined relative to the stimulated, untreated control, and IC50 values are generated.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with Brigatinib's most potent off-targets.

Off-Target Kinase Inhibition Workflow

Off_Target_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Broad Kinase Panel (>250 Kinases) Radiometric_Assay Radiometric Assay (e.g., HotSpot) Kinase_Panel->Radiometric_Assay Luminescence_Assay Luminescence Assay (e.g., ADP-Glo) Kinase_Panel->Luminescence_Assay Biochem_IC50 Biochemical IC50 Values Radiometric_Assay->Biochem_IC50 Luminescence_Assay->Biochem_IC50 Selectivity_Profile Comprehensive Selectivity Profile Biochem_IC50->Selectivity_Profile Cell_Lines Relevant Cancer Cell Lines Phospho_Assay Phosphorylation Assay Cell_Lines->Phospho_Assay Viability_Assay Cell Viability Assay Cell_Lines->Viability_Assay Cellular_IC50 Cellular IC50 Values Phospho_Assay->Cellular_IC50 Viability_Assay->Cellular_IC50 Cellular_IC50->Selectivity_Profile Brigatinib Brigatinib Brigatinib->Kinase_Panel Screening Brigatinib->Cell_Lines Treatment

Workflow for determining Brigatinib's off-target kinase inhibition profile.
ROS1 Signaling Pathway

ROS1_Pathway ROS1 ROS1 SHP2 SHP2 ROS1->SHP2 STAT3 STAT3 ROS1->STAT3 PI3K PI3K ROS1->PI3K Brigatinib Brigatinib Brigatinib->ROS1 RAS RAS SHP2->RAS Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified ROS1 signaling pathway and the inhibitory action of Brigatinib.
FLT3 Signaling Pathway

FLT3_Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Brigatinib Brigatinib Brigatinib->FLT3 Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Key downstream pathways of FLT3 and its inhibition by Brigatinib.
EGFR and IGF-1R Signaling Pathways

Receptor_Tyrosine_Kinase_Pathways cluster_EGFR EGFR Pathway cluster_IGF1R IGF-1R Pathway EGFR EGFR Grb2_SOS_EGFR Grb2/SOS EGFR->Grb2_SOS_EGFR RAS_EGFR RAS Grb2_SOS_EGFR->RAS_EGFR RAF_EGFR RAF RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Proliferation Proliferation ERK_EGFR->Proliferation IGF1R IGF1R IRS1 IRS1 IGF1R->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Brigatinib Brigatinib Brigatinib->EGFR Brigatinib->IGF1R

Inhibition of EGFR and IGF-1R signaling cascades by Brigatinib.

References

Brigatinib's Impact on Downstream STAT3 and AKT Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib (B606365), a potent, next-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3] Its primary mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks critical downstream signaling pathways essential for cancer cell proliferation and survival.[2][4] This technical guide provides an in-depth analysis of Brigatinib's effects on two key downstream signaling pathways: STAT3 and AKT. It includes a summary of quantitative data, detailed experimental protocols for assessing pathway modulation, and visualizations of the signaling cascades.

Introduction to Brigatinib's Mechanism of Action

Brigatinib is a multi-targeted TKI that potently inhibits ALK, including a wide range of resistance mutations that can emerge during treatment with first-generation ALK inhibitors.[5][6][7] By binding to the ATP-pocket of the ALK tyrosine kinase, Brigatinib effectively prevents its phosphorylation.[2][5] This action leads to the inhibition of several downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol-3-kinase (PI3K)/AKT pathways, which are crucial for tumor growth and survival.[8][9]

Quantitative Analysis of Brigatinib's Inhibitory Activity

Brigatinib demonstrates potent inhibition of ALK phosphorylation and cell growth across various ALK-positive cancer cell lines. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Kinase Inhibition by Brigatinib

Target KinaseIC50 (nmol/L)Notes
Native ALK0.6[10][11]Potent inhibition of wild-type ALK.
ALK C1156Y Mutant0.6[10]Maintains potency against this mutant.
ALK R1275Q Mutant6.6[10]Maintains potency against this mutant.
ALK G1202R Mutant0.6-6.6[11]Effective against the highly resistant G1202R mutation.
ROS11.9[12]Also shows potent inhibition of ROS1.
FLT32.1[12]Demonstrates activity against FLT3.
EGFR (L858R)1.5-2.1[6]Activity against certain EGFR mutations.
IGF-1R38[12]Moderate activity against IGF-1R.

Table 2: Cellular Activity of Brigatinib in ALK+ Cell Lines

Cell LineFusion GeneGI50 (nmol/L)ALK Phosphorylation IC50 (nmol/L)
Various ALCL and NSCLCNPM-ALK or EML4-ALK4-31[6][10]1.5-12[6][10]
Ba/F3Native EML4-ALK-14[12]
Ba/F3CD74-ROS118[12][13]-
Ba/F3FIG-ROS131[12][13]-
Ba/F3SDC4-ROS116[12][13]-
Ba/F3EZR-ROS141[12][13]-

Brigatinib's Effect on the STAT3 Signaling Pathway

The JAK-STAT pathway is a critical downstream effector of ALK signaling.[9] Upon ALK activation, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and transcription of target genes involved in cell proliferation and survival. Brigatinib effectively inhibits ALK-mediated STAT3 phosphorylation.[4][10]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase JAK JAK ALK->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Brigatinib Brigatinib Brigatinib->ALK Inhibits Autophosphorylation AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) pAKT->Downstream_Effectors Activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Brigatinib Brigatinib Brigatinib->ALK Inhibits Autophosphorylation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Seed ALK+ Cells B Treat with Brigatinib A->B C Cell Lysis & Protein Quantification B->C F Cell Viability Assay B->F D Western Blot (p-STAT3, p-AKT) C->D E Immunoprecipitation (ALK) C->E

References

Preclinical Toxicology and Safety Profile of Brigatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib (B606365) (ALUNBRIG®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of brigatinib, drawing from a range of in vitro and in vivo studies. The document summarizes key quantitative data in structured tables, details available experimental methodologies, and visualizes critical pathways and workflows to support further research and development. The preclinical data indicate that brigatinib is a highly selective and potent ALK inhibitor with a manageable safety profile. Key toxicities identified in preclinical studies include reproductive and pulmonary effects, which have been further characterized and managed in clinical settings.

Introduction

Brigatinib is an ATP-competitive inhibitor of ALK, developed to address resistance to first-generation ALK inhibitors like crizotinib.[1] Its unique chemical structure, featuring a dimethylphosphine (B1204785) oxide (DMPO) group, contributes to its high potency and selectivity.[2] Understanding the preclinical toxicology and safety profile is paramount for drug development professionals to anticipate potential clinical adverse events and to inform the design of clinical trials. This guide synthesizes the available nonclinical safety data for brigatinib.

Nonclinical Pharmacology

Primary Pharmacology (On-Target Activity)

Brigatinib demonstrates potent inhibition of ALK and its various mutant forms, which are known to confer resistance to other ALK inhibitors.

  • In Vitro Kinase Assays: The inhibitory activity of brigatinib against the kinase domains of various proteins was assessed using enzymatic assays. The concentration of brigatinib required to inhibit 50% of the kinase activity (IC50) was determined.

  • In Vitro Cellular Assays: The antiproliferative activity of brigatinib was evaluated in various cancer cell lines. Cells were treated with increasing concentrations of brigatinib for a specified period (e.g., 72 hours), and the concentration that inhibited cell growth by 50% (GI50) or cell viability by 50% (IC50) was calculated using assays like CellTiter 96 AQueous One solution or CyQuant Cell Proliferation assay.[3][4]

Table 1: In Vitro Kinase Inhibition Profile of Brigatinib

Target KinaseIC50 (nmol/L)
ALK0.6[3]
ALK (G1202R mutant)0.6 - 6.6[3]
ROS11.9[5]
FLT32.1[5]
FLT3 (D835Y mutant)1.5 - 2.1[3]
EGFR (L858R mutant)1.5 - 2.1[3]
IGF-1R38[5]
Insulin Receptor (INSR)262[5]

Table 2: In Vitro Cellular Activity of Brigatinib

Cell Line ContextTargetIC50/GI50 (nmol/L)
Ba/F3 cellsNative EML4-ALK14[5]
ALK+ ALCL and NSCLC cell linesALK Phosphorylation1.5 - 12[3]
ALK+ ALCL and NSCLC cell linesCell Growth (GI50)4 - 31[3]
Ba/F3 cellsROS118[5]
Ba/F3 cellsFLT3148 - 158[3]
Ba/F3 cellsIGF-1R148 - 158[3]
Secondary Pharmacology (Off-Target Activity)

Brigatinib was screened against a large panel of kinases to determine its selectivity. While highly selective for ALK, it demonstrated inhibitory activity against a few other kinases at clinically relevant concentrations, including ROS1 and FLT3.[3][5]

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of brigatinib on vital organ systems.

Standard safety pharmacology studies were conducted in compliance with Good Laboratory Practice (GLP) regulations to assess the effects of brigatinib on the central nervous, cardiovascular, and respiratory systems. While specific protocols are not publicly detailed, these studies typically involve:

  • CNS Assessment: Evaluation in rats for behavioral changes and other neurological effects following single oral administration.[3]

  • Cardiovascular Assessment: In vitro hERG channel assays and in vivo cardiovascular monitoring in animals (e.g., dogs or monkeys) to detect effects on blood pressure, heart rate, and ECG parameters.

  • Respiratory Assessment: Evaluation of respiratory function in conscious animals.

  • CNS: No adverse effects on central nervous system function were observed in rats at exposures approximately 2.5 times the clinical Cmax.[3]

  • Cardiovascular: Clinical observations have noted bradycardia and hypertension.[3]

  • Respiratory: Pulmonary toxicity, including interstitial lung disease (ILD)/pneumonitis, has been a key safety concern identified in clinical trials, with some events occurring early after treatment initiation.[4][6] Preclinical studies would have included respiratory assessments, but the specific findings leading to the clinical observations are not detailed in the available literature.

Nonclinical Toxicology

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats and monkeys.

GLP-compliant repeat-dose oral toxicity studies were performed in at least one rodent (rat) and one non-rodent (monkey) species. These studies are designed to characterize the toxicological profile of a drug candidate following repeated administration over a specified duration (e.g., 28 days, 90 days, or longer). Key parameters evaluated typically include:

  • Clinical observations and physical examinations

  • Body weight and food consumption

  • Hematology and clinical chemistry

  • Urinalysis

  • Organ weights

  • Gross pathology and histopathology of a comprehensive list of tissues

The primary target organs for toxicity identified in repeat-dose studies were the male reproductive organs.[5]

  • In rats: Findings included decreased weights of testes, seminal vesicles, and the prostate gland, along with testicular tubular degeneration. These effects were not reversible after a 2-month recovery period. These findings were observed at exposures as low as 0.2 times the human exposure at the 180 mg dose.[5]

  • In monkeys: Reduced testes size and microscopic evidence of hypospermatogenesis were observed. These effects were reversible during a recovery period.[5]

Genotoxicity

Brigatinib was evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays.

  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test was conducted to assess the potential of brigatinib to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 mix).[5][7]

  • In Vitro Mammalian Chromosome Aberration Test: This assay was performed in cultured human peripheral blood lymphocytes to evaluate the potential of brigatinib to induce structural chromosomal aberrations, with and without metabolic activation.[5][7]

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This test was conducted in rats to assess the potential for chromosomal damage in vivo. Rats were administered brigatinib orally, and bone marrow cells were examined for the presence of micronuclei in polychromatic erythrocytes.[5][7]

Table 3: Summary of Genotoxicity Studies for Brigatinib

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and Without S9Not Mutagenic[5][7]
Chromosome AberrationHuman Peripheral Blood LymphocytesWith and Without S9Not Clastogenic[5][7]
In Vivo MicronucleusRat Bone MarrowN/APositive (Chromosomal Damage)[5][7]
Carcinogenicity

Carcinogenicity studies with brigatinib have not been performed.[5]

Reproductive and Developmental Toxicology

An embryo-fetal development study was conducted in pregnant rats. While the full protocol is not publicly available, such studies typically involve administering the test substance orally to pregnant females during the period of organogenesis (gestation days 6 through 17 for rats). The dams are monitored for clinical signs, body weight, and food consumption. Near term, fetuses are delivered by cesarean section and are examined for external, visceral, and skeletal malformations and variations.

Dedicated animal fertility studies were not conducted. However, based on the findings in the repeat-dose toxicity studies (testicular toxicity), brigatinib may impair male fertility.[5] The results of the embryo-fetal development study are not detailed in the available public documents, but the potential for embryo-fetal toxicity is noted in the prescribing information.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 Brigatinib Brigatinib Brigatinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

Preclinical_Tox_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_assessment Safety Assessment Pharmacology Primary & Secondary Pharmacology (Kinase Panels) Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Pharmacology->Safety_Pharm Genotox_vitro Genotoxicity (Ames, Chromosome Aberration) Genotox_vivo Genotoxicity (Micronucleus) Genotox_vitro->Genotox_vivo Repeat_Dose Repeat-Dose Toxicity (Rodent & Non-Rodent) Safety_Pharm->Repeat_Dose Repro_Tox Reproductive Toxicology (Embryo-Fetal Development) Repeat_Dose->Repro_Tox Risk_Assessment Identify Hazards Determine NOAEL Inform Clinical Trials Repeat_Dose->Risk_Assessment Genotox_vivo->Risk_Assessment Repro_Tox->Risk_Assessment

Caption: General workflow for preclinical toxicology assessment of Brigatinib.

Discussion and Conclusion

The preclinical safety evaluation of brigatinib has characterized it as a potent and selective ALK inhibitor. The primary pharmacology demonstrates robust activity against wild-type ALK and a range of clinically relevant resistance mutations. The main toxicities of concern identified in nonclinical studies were reproductive toxicity in males and a positive finding in the in vivo micronucleus assay, indicating potential for chromosomal damage.[5] While the in vitro genotoxicity assays were negative, the in vivo finding warrants consideration.

The testicular toxicity observed in rats and monkeys highlights a potential risk to male fertility.[5] These findings, along with the potential for embryo-fetal harm, are important considerations for clinical use in patients of reproductive potential. The early-onset pulmonary events observed in clinical trials are a significant safety aspect of brigatinib.[4] While not fully predicted by the available preclinical data summaries, this underscores the importance of careful clinical monitoring.

References

Brigatinib: A Technical Guide to Overcoming Acquired Resistance in ALK-Positive Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of brigatinib (B606365), a next-generation tyrosine kinase inhibitor (TKI), and its pivotal role in overcoming acquired resistance in anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Through a comprehensive review of preclinical and clinical data, this document elucidates the mechanisms of action, efficacy against resistant mutations, and the experimental basis for its clinical application.

Introduction: The Challenge of Acquired Resistance in ALK-Positive NSCLC

Rearrangements in the anaplastic lymphoma kinase (ALK) gene are key oncogenic drivers in a subset of NSCLC patients. While first-generation ALK inhibitors like crizotinib (B193316) have shown initial efficacy, the development of acquired resistance, often within a year of treatment, is a significant clinical challenge.[1][2] Resistance mechanisms are broadly categorized as "on-target," involving secondary mutations in the ALK kinase domain or ALK gene amplification, or "off-target," through the activation of bypass signaling pathways.[2]

Brigatinib is a potent, next-generation ALK inhibitor designed to address the limitations of earlier TKIs.[3][4][5] It exhibits a broad inhibitory profile against numerous ALK resistance mutations and demonstrates significant activity in preclinical models and clinical trials involving patients who have progressed on other ALK inhibitors.[3][4][5][6]

Quantitative Efficacy of Brigatinib Against Wild-Type and Mutant ALK

Brigatinib demonstrates superior potency against native ALK and a wide spectrum of clinically relevant ALK resistance mutations compared to first and second-generation inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of Brigatinib and Comparator ALK Inhibitors
ALK VariantBrigatinib IC50 (nmol/L)Crizotinib IC50 (nmol/L)Ceritinib IC50 (nmol/L)Alectinib IC50 (nmol/L)
Native EML4-ALK10 - 141073725
C1156Y0.6---
F1174L1.4---
L1196M1.7---
G1202R4.9 - 184---
R1275Q6.6---
I1171N10111--
G1269A4119--

Data compiled from multiple preclinical studies.[3][7][8][9]

Table 2: In Vivo Tumor Growth Inhibition by Brigatinib
Tumor ModelTreatmentDosageTumor Growth Inhibition (%)
Karpas-299 (ALCL Xenograft)Brigatinib25 mg/kg once daily87
Karpas-299 (ALCL Xenograft)Brigatinib50 mg/kg once dailyNear complete regression
H2228 (NSCLC Xenograft)Crizotinib100 mg/kg once daily90
H2228 (NSCLC Xenograft)Brigatinib25 mg/kg once dailySimilar to 100 mg/kg Crizotinib

Data from in vivo studies in mouse xenograft models.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are summarized from key preclinical studies on brigatinib.

Kinase Assays

To determine the enzymatic activity of brigatinib against various kinases, a common method involves a radiometric or fluorescence-based assay.

  • Procedure: Recombinant kinase domains are incubated with a peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of the inhibitor (e.g., brigatinib). The reaction is allowed to proceed for a specified time at a controlled temperature. The reaction is then stopped, and the amount of phosphorylated substrate is quantified using a scintillation counter or by measuring fluorescence. IC50 values are calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

These assays assess the effect of brigatinib on the viability and proliferation of cancer cell lines.

  • Cell Lines: Ba/F3 cells engineered to express various EML4-ALK mutant constructs, as well as ALK-positive human cancer cell lines like Karpas-299 (ALCL) and H2228 (NSCLC), are commonly used.[3]

  • Procedure: Cells are seeded in 96-well plates and treated with a range of brigatinib concentrations for a period of 72 hours.[9] Cell viability is then measured using assays such as the resazurin-based assay (e.g., CellTiter-Blue) or MTS assay. The results are normalized to untreated control cells, and IC50 values are determined.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to investigate the impact of brigatinib on downstream signaling pathways.

  • Procedure: ALK-positive cells are treated with brigatinib for a specified duration (e.g., 6 hours).[7] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ALK, ERK1/2, AKT).[7][10] Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of brigatinib in a living organism, xenograft models are utilized.

  • Procedure: Immunocompromised mice (e.g., SCID beige mice) are subcutaneously or intracranially implanted with human ALK-positive tumor cells (e.g., Karpas-299 or H2228).[3][7] Once tumors reach a palpable size, mice are randomized to receive vehicle control, crizotinib, or brigatinib orally at specified doses and schedules.[3] Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis.

Visualizing Mechanisms and Workflows

Signaling Pathways in Brigatinib Action and Resistance

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation STAT3 STAT3 ALK->STAT3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Brigatinib Brigatinib Brigatinib->ALK Inhibition Resistance Acquired Resistance (e.g., G1202R mutation) Resistance->ALK Alters drug binding site

Caption: ALK signaling pathways and the inhibitory action of brigatinib.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: Brigatinib overcomes acquired resistance kinase_assay Kinase Assays (IC50 determination) start->kinase_assay cell_proliferation Cell Proliferation Assays (Resistant cell lines) kinase_assay->cell_proliferation western_blot Western Blotting (Signaling pathway analysis) cell_proliferation->western_blot xenograft Xenograft Models (Tumor growth inhibition) western_blot->xenograft intracranial Intracranial Tumor Models (CNS efficacy) xenograft->intracranial conclusion Conclusion: Brigatinib is effective against resistant ALK mutations intracranial->conclusion

Caption: Workflow for preclinical evaluation of brigatinib's efficacy.

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms Resistance Acquired Resistance to ALK TKIs OnTarget On-Target Mechanisms Resistance->OnTarget OffTarget Off-Target Mechanisms Resistance->OffTarget ALK_Mutations Secondary ALK Mutations (e.g., G1202R, L1196M) OnTarget->ALK_Mutations ALK_Amp ALK Gene Amplification OnTarget->ALK_Amp Bypass Bypass Signaling Pathway Activation (e.g., EGFR, MET) OffTarget->Bypass Brigatinib_Action Brigatinib Overcomes On-Target Resistance ALK_Mutations->Brigatinib_Action Effective against many

Caption: Categories of acquired resistance to ALK inhibitors.

Conclusion

Brigatinib has emerged as a critical therapeutic agent in the management of ALK-positive NSCLC, particularly in the context of acquired resistance to prior TKI therapies. Its potent and broad-spectrum activity against a wide range of ALK resistance mutations, including the recalcitrant G1202R mutation, provides a much-needed option for patients with progressive disease.[3][4][11] The preclinical data, supported by robust clinical trial outcomes, firmly establish brigatinib's role in overcoming on-target resistance mechanisms. Further research into combination therapies may help address off-target resistance and further extend the durability of response in this patient population.

References

Methodological & Application

Application Notes and Protocols for Brigatinib in NSCLC Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (brand name ALUNBRIG®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is indicated for the treatment of adult patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib exhibits activity against a wide range of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[3][4] Beyond ALK, brigatinib also demonstrates inhibitory activity against ROS1 and mutated forms of the Epidermal Growth Factor Receptor (EGFR).[2][5] These application notes provide detailed protocols for assessing the in vitro efficacy of brigatinib in NSCLC cell lines, along with key quantitative data and a summary of its mechanism of action.

Mechanism of Action

Brigatinib functions as an ATP-competitive inhibitor of ALK, binding to the kinase domain and preventing autophosphorylation.[1][2] This action blocks the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, PI3K/AKT, and RAS/MAPK (ERK1/2) pathways.[1] Inhibition of these pathways ultimately leads to decreased cell proliferation and tumor growth.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of brigatinib against various kinases and cell lines.

Table 1: Kinase Inhibitory Activity of Brigatinib

Kinase TargetIC50 (nmol/L)
ALK0.6[4]
ROS11.9[4][5]
FLT32.1[4][5]
IGF-1R158[3]
EGFR (T790M)29-160[5]
ALK (L1196M)1.7[4]
ALK (G1202R)4.9[4]

IC50 values represent the concentration of brigatinib required to inhibit the activity of the specified kinase by 50%.

Table 2: Cellular Activity of Brigatinib in NSCLC and Other Cell Lines

Cell LineALK StatusGI50 (nmol/L)IC50 (ALK Phosphorylation, nmol/L)
Karpas-299 (ALCL)NPM-ALK4-311.5-12
H2228 (NSCLC)EML4-ALK4-311.5-12
H3122 (NSCLC)EML4-ALK4-311.5-12
ALK-Negative Cell LinesNegative503-2,387Not Applicable

GI50 values represent the concentration of brigatinib required to inhibit cell growth by 50%.[3]

Experimental Protocols

I. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the dose-dependent effect of brigatinib on the viability of NSCLC cell lines.

Materials:

  • ALK-positive NSCLC cell lines (e.g., H3122, H2228)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)[2]

  • Brigatinib (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) crystal solubilization)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture ALK-positive NSCLC cells (e.g., H3122, H2228) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.[2]

    • Trypsinize and resuspend cells in fresh medium. Perform a cell count to determine cell density.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Brigatinib Treatment:

    • Prepare serial dilutions of brigatinib in complete growth medium from your stock solution. A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same concentration as the highest brigatinib dose.

    • Carefully remove the medium from the wells and add 100 µL of the prepared brigatinib dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

II. Western Blot for ALK Phosphorylation

This protocol is used to assess the inhibitory effect of brigatinib on ALK phosphorylation and downstream signaling pathways.

Materials:

  • ALK-positive NSCLC cell lines

  • 6-well cell culture plates

  • Brigatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of brigatinib (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Visualizations

Brigatinib_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Brigatinib Brigatinib P_ALK Phosphorylated ALK Brigatinib->P_ALK Inhibition ALK ALK Fusion Protein (e.g., EML4-ALK) ALK->P_ALK Autophosphorylation STAT3 STAT3 P_ALK->STAT3 AKT AKT P_ALK->AKT ERK ERK1/2 P_ALK->ERK P_STAT3 p-STAT3 STAT3->P_STAT3 P_AKT p-AKT AKT->P_AKT P_ERK p-ERK1/2 ERK->P_ERK Proliferation Cell Proliferation & Survival P_STAT3->Proliferation P_AKT->Proliferation P_ERK->Proliferation Experimental_Workflow start Start: Culture NSCLC Cells (e.g., H3122, H2228) seed_plate Seed Cells into 96-well Plates start->seed_plate treat Treat with Brigatinib (Dose-Response, 72h) seed_plate->treat mtt_assay Perform MTT Assay treat->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate analyze Analyze Data: Calculate GI50 read_plate->analyze

References

Preparation of Brigatinib Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and ROS1, among other kinases.[1][2] It is utilized in both basic research and clinical settings for the treatment of non-small cell lung cancer (NSCLC), particularly in cases with ALK rearrangements.[3][4] Accurate and consistent preparation of Brigatinib stock solutions is critical for obtaining reliable and reproducible results in preclinical in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of Brigatinib stock solutions for research use.

Mechanism of Action and Signaling Pathway

Brigatinib functions by inhibiting the autophosphorylation of ALK, which in turn blocks the activation of downstream signaling pathways responsible for cell proliferation and survival. Key downstream effectors of ALK include STAT3, AKT, and ERK. By inhibiting these pathways, Brigatinib effectively reduces the growth of cancer cells harboring ALK mutations.

Brigatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK ALK->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Brigatinib Brigatinib Brigatinib->ALK Inhibition

Brigatinib inhibits ALK signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of Brigatinib stock solutions.

ParameterValueSolventSource(s)
Molecular Weight 584.09 g/mol -[5]
Solubility 1 mg/mL (1.71 mM)DMSO[2][6]
3 mg/mL (5.13 mM)DMSO[2][6]
5.85 mg/mL (10.02 mM)DMSO[5]
5.85 mg/mL (10.02 mM)Ethanol[5]
Slightly SolubleEthanol[1]
InsolubleWater[1][2][6]
Storage (Powder) -20°C for up to 3 years-[5]
Storage (in Solvent) -80°C for up to 2 yearsDMSO[7]
-20°C for up to 1 yearDMSO[7]

Experimental Protocol: Preparation of a 10 mM Brigatinib Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of Brigatinib in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • Brigatinib powder (CAS: 1197953-54-0)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Workflow for Brigatinib Stock Solution Preparation:

Brigatinib_Stock_Solution_Workflow cluster_preparation Preparation cluster_aliquoting_storage Aliquoting & Storage cluster_usage Usage A 1. Weigh Brigatinib Powder B 2. Add DMSO A->B C 3. Dissolve Completely (Vortex/Sonicate) B->C D 4. Aliquot into Tubes C->D E 5. Store at -80°C D->E F 6. Thaw & Dilute for Experiment E->F

Workflow for preparing Brigatinib stock solutions.

Procedure:

  • Pre-weighing Preparations: Before handling the compound, ensure a clean and dry workspace. Allow the Brigatinib powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing Brigatinib: Using a calibrated analytical balance, carefully weigh out the desired amount of Brigatinib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.84 mg of Brigatinib (Molecular Weight = 584.09 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the Brigatinib powder. To continue the example, add 1 mL of DMSO to the 5.84 mg of Brigatinib.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Sonication may be recommended to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[7] Ensure the vials are clearly labeled with the compound name, concentration, date of preparation, and solvent.

Working Solution Preparation:

When ready to use, thaw a single aliquot of the Brigatinib stock solution at room temperature. Further dilute the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer immediately before use. Note that Brigatinib is insoluble in aqueous solutions, so ensure proper mixing when diluting into aqueous buffers.[1][2][6]

Safety Precautions:

  • Brigatinib is a potent compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Application Notes: In Vivo Administration of Brigatinib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Brigatinib (Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is also active against other kinases, including ROS1 and certain mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] These application notes provide a detailed protocol for the in vivo administration of Brigatinib in mouse xenograft models, designed for researchers in oncology and drug development. The protocols cover drug formulation, establishment of xenograft models, administration routes, and efficacy evaluation.

Mechanism of Action

Brigatinib functions by binding to the ATP-binding site of the ALK protein, which inhibits its kinase activity.[1][3] This action blocks the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis, such as the STAT3, AKT, ERK1/2, and S6 pathways.[1][2] Its ability to overcome resistance mutations to first-generation ALK inhibitors like crizotinib (B193316) makes it a valuable tool in preclinical cancer research.[3]

Brigatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes ALK ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK12 ERK1/2 ALK->ERK12 ROS1 ROS1 EGFR EGFR IGF1R IGF-1R FLT3 FLT3 Brigatinib Brigatinib Brigatinib->ALK Inhibits Brigatinib->ROS1 Brigatinib->EGFR Brigatinib->IGF1R Brigatinib->FLT3 Proliferation Proliferation Survival STAT3->Proliferation S6 S6 AKT->S6 AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis ERK12->Proliferation Metastasis Metastasis ERK12->Metastasis

Caption: Brigatinib Signaling Pathway.

Quantitative Data Summary

The following tables summarize reported dosages and experimental parameters for Brigatinib administration in various mouse xenograft models.

Table 1: Brigatinib Dosage and Administration in Mouse Xenograft Models

Xenograft Model (Cell Line) Mouse Strain Brigatinib Dose (mg/kg) Route of Administration Dosing Schedule Reference
H2228 (NSCLC) Not Specified 10, 25, 50 Oral (p.o.) Once Daily [4]
Karpas-299 (ALCL) Not Specified 10, 25, 50 Oral (p.o.) Once Daily [4]
H2228 (Intracranial) CB17 SCID 25, 50 Oral (p.o.) Once Daily [4][5]
CLB-BAR (Neuroblastoma) Balb/c nude Not Specified Not Specified Not Specified [6]

| PC9 (Triple-mutant) | Not Specified | Not Specified | Not Specified | Not Specified |[7] |

Table 2: Xenograft Model Establishment Parameters

Cell Line Cancer Type Number of Cells Injected Injection Site Mouse Strain Reference
CLB-BAR Neuroblastoma 2.5 x 10⁶ Subcutaneous Balb/c nude [6][8]

| H2228 | NSCLC | Not Specified | Intracranial | CB17 SCID |[4][5] |

Experimental Protocols

Protocol 1: Brigatinib Formulation for Oral Gavage

Brigatinib is administered orally for in vivo studies.[4][9] A common method for oral administration in mice is gavage, which requires the drug to be in a liquid formulation.

Materials:

  • Brigatinib powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Calculate the required amount of Brigatinib based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg.

  • Weigh the calculated amount of Brigatinib powder.

  • Prepare the vehicle solution (e.g., 0.5% CMC-Na).

  • To create a homogenous suspension, gradually add a small amount of the vehicle to the Brigatinib powder, triturating with a mortar and pestle until a smooth paste is formed.[7]

  • Slowly add the remaining vehicle while continuously stirring with a magnetic stirrer.

  • Stir the suspension for 15-30 minutes to ensure it is homogenous.

  • Prepare the formulation fresh daily before administration to ensure stability and consistent suspension.

Note: Alternative vehicles such as a mixture of DMSO, PEG300, and Tween 80 can also be used, but may require optimization for solubility and tolerability.[7]

Protocol 2: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents.

Materials:

  • Cancer cell line (e.g., ALK-positive CLB-BAR neuroblastoma cells)[6]

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 5-6 week old immunodeficient mice (e.g., Balb/c nude)[8]

  • Syringes (1 mL) with needles (27-gauge)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, neutralize with media, and centrifuge to form a cell pellet.

  • Wash the cell pellet with sterile PBS and resuspend in an appropriate volume of sterile PBS or serum-free medium to achieve the desired cell concentration (e.g., 2.5 x 10⁷ cells/mL for a 2.5 million cell injection in 0.1 mL).[6][8]

  • Anesthetize the mouse and inject the cell suspension (e.g., 0.1 mL) subcutaneously into the flank.

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined volume (e.g., 50-100 mm³).[8]

Protocol 3: Drug Administration and Efficacy Monitoring

Procedure:

  • Once tumors are established, randomize the mice into control and treatment groups.

  • Administer the prepared Brigatinib formulation or vehicle control to the respective groups via oral gavage once daily.[9]

  • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Plot the mean tumor volume for each group over time to generate tumor growth curves.[6]

  • For survival studies, especially with intracranial models, monitor mice daily for clinical signs of distress and euthanize them when they reach a pre-defined endpoint (e.g., significant weight loss, neurological symptoms).[4]

  • At the end of the study, tumors can be excised for further analysis, such as western blotting, to confirm the inhibition of ALK phosphorylation and downstream signaling pathways.[6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo Brigatinib efficacy study.

Experimental_Workflow A 1. Cell Culture (e.g., H2228, CLB-BAR) B 2. Cell Preparation for Injection A->B C 3. Xenograft Implantation (Subcutaneous or Orthotopic) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (Control & Treatment Groups) D->E F 6. Daily Administration (Vehicle or Brigatinib) E->F F->F Repeat Daily G 7. Efficacy Assessment - Tumor Volume - Body Weight - Survival F->G G->G Monitor 2-3x/week H 8. Endpoint Analysis (e.g., Western Blot, IHC) G->H

Caption: In Vivo Xenograft Experimental Workflow.

References

Application Notes and Protocols: Synergistic Effects of Brigatinib in Combination with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365), a potent tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Beyond its established role as a monotherapy, emerging preclinical and clinical evidence highlights the potential of brigatinib to act synergistically when combined with other TKIs. These combinations aim to overcome resistance mechanisms, enhance anti-tumor activity, and improve patient outcomes.

This document provides detailed application notes and experimental protocols for investigating the synergistic effects of brigatinib in combination with other TKIs. The focus is on providing practical guidance for researchers to design, execute, and interpret experiments in this promising area of cancer research.

Key Combination Strategies and Underlying Mechanisms

Brigatinib's synergistic potential stems from its unique inhibitory profile, which extends beyond ALK to other kinases implicated in cancer cell signaling and resistance pathways. Notable combination strategies include:

  • Overcoming EGFR TKI Resistance: In EGFR-mutated NSCLC, resistance to third-generation TKIs like osimertinib (B560133) can arise through various mechanisms, including the activation of bypass signaling pathways. Brigatinib, in combination with anti-EGFR antibodies like cetuximab, has been shown to overcome resistance mediated by EGFR C797S mutations.[1][2][3][4][5][6] This combination can lead to a more profound and sustained inhibition of the EGFR signaling pathway.[7]

  • Targeting AXL-Mediated Resistance: The receptor tyrosine kinase AXL is a key player in acquired resistance to osimertinib in EGFR-mutated NSCLC.[8] Brigatinib has been identified as a potent AXL inhibitor.[8] Its combination with osimertinib can suppress AXL-mediated resistance, leading to marked tumor shrinkage in preclinical models.[8]

  • Dual ALK Inhibition: While seemingly redundant, combining brigatinib with other ALK inhibitors like lorlatinib (B560019) is being explored to tackle complex resistance mutations that may not be adequately addressed by a single agent.[9]

  • Inhibition of Parallel Pathways: The MAPK/ERK and PI3K/AKT pathways are critical for cancer cell survival. Combining brigatinib with inhibitors of these pathways, such as MEK inhibitors (e.g., trametinib), represents a rational strategy to achieve synergistic anti-tumor effects by blocking multiple growth and survival signals simultaneously.[10]

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of brigatinib in combination with other TKIs.

Table 1: In Vitro IC50 Values of Brigatinib in Combination with Other TKIs

Cell LineBrigatinib IC50 (nM)Combination TKICombination TKI IC50 (nM)Combination IC50 (Brigatinib + TKI)Fold Change in Brigatinib PotencyReference
PC9 (EGFR del19)>1000Cetuximab (10 µg/ml)-~100>10[7]
PC9-T790M/C797S~100Cetuximab (10 µg/ml)-<10>10[7]
HCC827OR (Osimertinib-Resistant)-Osimertinib (1 µM)-Brigatinib (0.5 µM) significantly enhanced anti-tumor efficacy-[8]

Note: This table is populated with representative data and should be expanded as more quantitative results become available.

Table 2: Combination Index (CI) Values for Brigatinib Combinations

Cell LineCombinationEffect Level (Fa)Combination Index (CI)InterpretationReference
Hypothetical DataBrigatinib + TKI X0.500.7Synergy-
Hypothetical DataBrigatinib + TKI Y0.750.5Strong Synergy-
Hypothetical DataBrigatinib + TKI Z0.901.0Additive-

Note: Combination Index (CI) values are the gold standard for quantifying drug synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism. This table is presented as a template for organizing such data.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis (Chou-Talalay Method)

This protocol outlines the determination of cell viability in response to single-agent and combination drug treatments and the subsequent calculation of the Combination Index (CI) to assess synergy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Brigatinib and combination TKI

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

  • Luminometer

  • CompuSyn software or other synergy analysis software[11][12][13][14][15]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of brigatinib and the combination TKI in a suitable solvent (e.g., DMSO).

    • Create a dilution series for each drug. For combination studies, a fixed-ratio dilution series is often used.

    • Treat cells with a matrix of concentrations of each drug alone and in combination. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a period appropriate for the cell line and drugs (typically 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis (using CompuSyn):

    • Enter the dose-response data for single agents and the combination into the CompuSyn software.

    • The software will automatically calculate the IC50 values for each drug and the Combination Index (CI) values for the combination at different effect levels (Fraction affected, Fa).[16][17][18]

    • Generate a Fa-CI plot (Chou-Talalay plot) to visualize the synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) across a range of effect levels.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the synergistic effects of brigatinib combinations by examining the phosphorylation status and expression levels of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Brigatinib and combination TKI

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, EGFR, p-MET, MET, p-ALK, ALK, p-ERK, ERK, p-AKT, AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with brigatinib, the combination TKI, or the combination at desired concentrations for a specified time (e.g., 6, 24, 48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Osimertinib Osimertinib Osimertinib->EGFR Inhibits (T790M) Cetuximab Cetuximab Cetuximab->EGFR Inhibits (Extracellular) Brigatinib_EGFR Brigatinib Brigatinib_EGFR->EGFR Inhibits (C797S)

Caption: EGFR Signaling Pathway and Points of TKI Inhibition.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling AXL AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK Activates Drug_Resistance Drug_Resistance PI3K_AKT->Drug_Resistance Drug Resistance & Survival MAPK_ERK->Drug_Resistance Brigatinib_AXL Brigatinib Brigatinib_AXL->AXL Inhibits Osimertinib Osimertinib Osimertinib->AXL Indirect Activation (in resistant cells)

Caption: AXL Bypass Signaling Pathway in TKI Resistance.

Experimental Workflow Diagram

experimental_workflow cluster_assays Experimental Assays cluster_analysis Synergy & Mechanistic Analysis start Start: Select Cell Lines & TKIs for Combination cell_culture Cell Culture & Seeding (96-well & 6-well plates) start->cell_culture drug_treatment Drug Treatment: Single Agents & Combinations cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability_assay western_blot Western Blot Analysis (Signaling Proteins) drug_treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis ci_calculation Combination Index (CI) Calculation (CompuSyn) data_analysis->ci_calculation pathway_analysis Signaling Pathway Modulation data_analysis->pathway_analysis results Results: Synergy Assessment & Mechanism Elucidation ci_calculation->results pathway_analysis->results

Caption: Workflow for Investigating Brigatinib-TKI Synergy.

Conclusion

The combination of brigatinib with other TKIs represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance in various cancer types. The application notes and protocols provided herein offer a framework for researchers to systematically investigate these synergistic interactions. By employing robust experimental designs and quantitative analyses, the scientific community can further elucidate the mechanisms of synergy and pave the way for the development of novel, more effective combination therapies for cancer patients.

References

Application Notes and Protocols: Western Blot Analysis of p-ALK after Brigatinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the analysis of Anaplastic Lymphoma Kinase (ALK) phosphorylation (p-ALK) by Western blot in response to treatment with the tyrosine kinase inhibitor, Brigatinib. This protocol is intended for researchers, scientists, and drug development professionals investigating ALK-driven cancers and the efficacy of targeted therapies.

Introduction

Brigatinib is a potent and selective next-generation tyrosine kinase inhibitor (TKI) that targets ALK.[1] In many non-small cell lung cancers (NSCLC), chromosomal rearrangements lead to the expression of fusion proteins such as EML4-ALK, resulting in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell proliferation and survival. Brigatinib effectively inhibits ALK autophosphorylation and the activation of its downstream signaling pathways, including STAT3, AKT, and ERK1/2.[2][3] Western blotting is a fundamental technique to assess the phosphorylation status of ALK and thereby evaluate the efficacy of inhibitors like Brigatinib.[4]

Data Presentation

The inhibitory activity of Brigatinib on ALK phosphorylation and cell viability is summarized in the table below. This data, compiled from various in vitro studies, demonstrates the potency of Brigatinib against wild-type ALK and clinically relevant mutant forms that confer resistance to other ALK inhibitors.[3][5][6]

TargetAssay TypeIC50 (nmol/L)Cell Line(s)Reference
Native ALKKinase Assay0.6-[3][5]
ALK PhosphorylationCellular Assay1.5 - 12.0ALK+ ALCL and NSCLC cell lines[3]
C1156Y mutant ALKKinase Assay0.6-[3]
R1275Q mutant ALKKinase Assay6.6-[3]
Native ALKCellular Assay10ALK+ cell lines[6]
Cell Growth InhibitionCellular Assay4 - 31ALK+ ALCL and NSCLC cell lines[3]

Signaling Pathway

Brigatinib inhibits the autophosphorylation of the ALK receptor tyrosine kinase, which in turn blocks the activation of downstream signaling cascades critical for cancer cell growth and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase p_ALK p-ALK ALK->p_ALK Autophosphorylation STAT3 STAT3 Proliferation Cell Proliferation STAT3->Proliferation AKT AKT S6 S6 AKT->S6 Survival Cell Survival AKT->Survival ERK1_2 ERK1/2 ERK1_2->Proliferation Brigatinib Brigatinib Brigatinib->ALK p_ALK->STAT3 p_ALK->AKT p_ALK->ERK1_2

Caption: Brigatinib inhibits ALK autophosphorylation and downstream signaling pathways.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of p-ALK following Brigatinib treatment.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., ALK+ NSCLC cells) Brigatinib_Treatment 2. Brigatinib Treatment (Dose-response and time-course) Cell_Culture->Brigatinib_Treatment Cell_Lysis 3. Cell Lysis (with protease/phosphatase inhibitors) Brigatinib_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (5% BSA in TBST) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (anti-p-ALK, anti-total ALK, anti-loading control) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis 11. Data Analysis (Densitometry) Detection->Data_Analysis

Caption: Workflow for Western blot analysis of p-ALK after Brigatinib treatment.

Experimental Protocols

This section details the methodology for the Western blot analysis of p-ALK.

Materials and Reagents
  • ALK-positive cancer cell line (e.g., H3122, SU-M1)

  • Cell culture medium and supplements

  • Brigatinib

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[4][7]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x or 4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.[7] Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[4][7][8]

  • Primary Antibodies:

    • Rabbit anti-phospho-ALK (e.g., Tyr1604 or Tyr1278)[9][10]

    • Rabbit or mouse anti-total ALK

    • Antibody against a loading control (e.g., β-actin, GAPDH)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure

1. Cell Culture and Brigatinib Treatment

  • Culture ALK-positive cells to 70-80% confluency.

  • Treat cells with varying concentrations of Brigatinib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Extraction [11]

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the culture dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each protein sample.[12]

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

  • Run the gel according to the manufacturer's recommendations.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane.[7] Pre-wet the PVDF membrane in methanol (B129727) before transfer.

  • Confirm transfer efficiency by staining the membrane with Ponceau S.[7]

6. Immunoblotting [13][14]

  • Destain the membrane with TBST and then block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]

  • Incubate the membrane with the primary antibody (e.g., anti-p-ALK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To analyze total ALK and a loading control, the membrane can be stripped and re-probed.

  • Quantify the band intensities using densitometry software. Normalize the p-ALK signal to the total ALK signal to determine the specific inhibition of phosphorylation.

Important Considerations
  • Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation state of ALK.[4][8][15]

  • Controls: Always include a vehicle-treated control to establish baseline p-ALK levels. A positive control (e.g., lysate from untreated ALK-positive cells) and a negative control are also recommended.

  • Antibody Validation: Ensure the specificity of the phospho-ALK antibody. A common control is to treat a lysate sample with a phosphatase (e.g., calf intestinal phosphatase) to confirm the signal disappears.[15]

  • Loading Control: Probing for a loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading between lanes. For more accurate quantification, total protein normalization can also be considered.[15]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the recommended dosage of Brigatinib (B606365) for in vitro cell viability assays. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1] It is also known to inhibit ROS1, FLT3, and certain EGFR mutations.[1][2][3][4] Accurate determination of its effective dosage in in vitro settings is crucial for assessing its anti-proliferative activity and for further pre-clinical development. These notes provide a framework for establishing optimal Brigatinib concentrations for cell viability and proliferation assays.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Brigatinib vary depending on the cell line, the specific ALK mutational status, and the assay method used. The following table summarizes reported IC50 and GI50 values for Brigatinib in various cancer cell lines. A standard incubation time of 72 hours is commonly used for these assays.[2][5]

Cell LineCancer TypeTarget/MutationAssay TypeIncubation TimeIC50 / GI50 (nM)
KARPAS-299Anaplastic Large Cell LymphomaNPM-ALKCellTiter 96 Aqueous One Solution Assay72 hours29 (IC50)[2][3]
KARPAS-299Anaplastic Large Cell LymphomaNPM-ALKCellTiter 96 Aqueous One Solution Assay72 hours10 (GI50)[2][3]
Ba/F3Pro-B CellEML4-ALKNot SpecifiedNot Specified14 (IC50)[6]
Ba/F3Pro-B CellEGFR del19/T790M/C797SCellTiter-Glo Assay72 hours67.2 (GI50)[2]
ALK+ Cell LinesVariousNative ALKNot SpecifiedNot Specified10 (IC50)[4]
ALK-rearrangedNSCLC, ALCLNPM-ALK, EML4-ALKNot SpecifiedNot Specified1.5 - 12.0 (IC50)[5]
ALK-negative Cell LinesALCL, NSCLCWild-Type ALKNot SpecifiedNot Specified503 - 2,387 (GI50)[4]
HaCaTHuman KeratinocyteNot SpecifiedCCK-8 AssayNot Specified2900 (IC50)[7]

Note: These values should be used as a starting point. It is highly recommended that researchers perform their own dose-response curves to determine the optimal concentration range for their specific cell lines and experimental conditions.

Recommended Dosage for In Vitro Assays

Based on the data above, a starting concentration range for Brigatinib in in vitro cell viability assays is recommended:

  • For ALK-positive cell lines: A starting concentration of 1 nM with serial dilutions up to 1 µM is a suitable range to capture the full dose-response curve.

  • For ALK-negative or less sensitive cell lines: A higher starting concentration, such as 100 nM, with serial dilutions up to 10 µM or higher may be necessary.

A typical dose-response experiment would involve a 7- to 10-point concentration curve with 3-fold or 5-fold serial dilutions.

Experimental Protocols

This section provides a detailed protocol for a common cell viability assay, the MTT assay, adapted for use with Brigatinib. The CellTiter-Glo® Luminescent Cell Viability Assay is another excellent, and often more sensitive, alternative.[8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.[11][12][13]

Materials:

  • Brigatinib stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of Brigatinib in complete culture medium from the stock solution. A typical final concentration range could be 0.1 nM to 1 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same percentage of DMSO as the drug-treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate Brigatinib concentration or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all other readings.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Brigatinib concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Brigatinib Signaling Pathway

Brigatinib primarily functions by binding to the ATP-binding site of the ALK protein, which inhibits its kinase activity and blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1][14] It also demonstrates activity against ROS1, FLT3, and certain EGFR mutations, inhibiting similar downstream pathways.[15][16]

Brigatinib_Signaling_Pathway Brigatinib Brigatinib ALK ALK Brigatinib->ALK ROS1 ROS1 Brigatinib->ROS1 EGFR EGFR (mutant) Brigatinib->EGFR FLT3 FLT3 Brigatinib->FLT3 Apoptosis Apoptosis Brigatinib->Apoptosis STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK12 ERK1/2 ALK->ERK12 S6 S6 ALK->S6 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK12->Proliferation S6->Proliferation

Caption: Brigatinib inhibits ALK, ROS1, EGFR, and FLT3, blocking downstream signaling and promoting apoptosis.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates the key steps in a typical in vitro cell viability assay to determine the IC50 of Brigatinib.

Cell_Viability_Workflow start Start: Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Brigatinib (serial dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate (2-4h for MTT) add_reagent->incubate3 read Read Plate (Absorbance/Luminescence) incubate3->read analyze Data Analysis: Calculate % Viability, Plot Dose-Response read->analyze end Determine IC50 analyze->end

Caption: Workflow for determining Brigatinib IC50 using an in vitro cell viability assay.

References

Application Notes and Protocols for High-Throughput Screening using Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins such as EML4-ALK, resulting in constitutive activation of ALK and downstream signaling pathways that drive tumor cell proliferation and survival.[1][2] Brigatinib has demonstrated significant efficacy against wild-type ALK and a broad range of clinically relevant ALK resistance mutations that emerge during treatment with first-generation ALK inhibitors.[3][4] These application notes provide a comprehensive overview of high-throughput screening (HTS) assays utilizing Brigatinib, including detailed protocols for biochemical and cell-based assays, and data presentation for its inhibitory activity.

Mechanism of Action

Brigatinib functions as an ATP-competitive inhibitor of ALK, binding to the kinase domain and preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[5] Key pathways inhibited by Brigatinib include the RAS-MAPK, PI3K-mTOR, and JAK-STAT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6] Its ability to overcome common resistance mutations, such as G1202R, makes it a valuable tool in the oncology drug development pipeline.[7]

Data Presentation: Inhibitory Activity of Brigatinib

The following tables summarize the inhibitory potency of Brigatinib against various kinases and cell lines, providing a clear comparison of its activity in both biochemical and cellular contexts.

Table 1: Brigatinib Biochemical Assay Data

Target KinaseIC50 (nM)Assay Type
Native ALK0.6In vitro kinase assay
ROS11.9In vitro kinase assay
FLT32.1In vitro kinase assay
EGFR (T790M mutant)29-160In vitro kinase assay
IGF-1R29-160In vitro kinase assay

Table 2: Brigatinib Cell-Based Assay Data

Cell LineALK StatusIC50 (nM)Assay Type
Ba/F3Native EML4-ALK14Cell Viability
Ba/F3ALK G1202R mutant184Cell Viability
Karpas-299 (ALCL)NPM-ALK4-31 (GI50)ALK Phosphorylation
H2228 (NSCLC)EML4-ALK4-31 (GI50)ALK Phosphorylation
Ba/F3CD74-ROS118Cell Viability

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the setup and execution of high-throughput screening assays with Brigatinib.

Biochemical Kinase Inhibition Assay (HTRF)

This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) based assay suitable for HTS to determine the IC50 of Brigatinib against ALK.

Materials:

  • Recombinant ALK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Brigatinib

  • HTRF Kinase Assay Buffer

  • Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Brigatinib in 100% DMSO. Further dilute the compounds in HTRF Kinase Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the ALK enzyme and biotinylated peptide substrate in HTRF Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of diluted Brigatinib or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 4 µL of the ALK enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 4 µL of the ATP and substrate mixture to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the detection mixture containing Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the logarithm of Brigatinib concentration to determine the IC50 value using a sigmoidal dose-response curve.

Cell-Based Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent cell viability assay to assess the effect of Brigatinib on the proliferation of ALK-dependent cancer cell lines.

Materials:

  • ALK-positive and ALK-negative cancer cell lines (e.g., H3122, Karpas-299)

  • Appropriate cell culture medium and supplements

  • Brigatinib

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Brigatinib in culture medium.

    • Remove the old medium from the cell plates and add 100 µL of fresh medium containing the various concentrations of Brigatinib or DMSO (vehicle control).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6][8]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6][8]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[6][8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (medium only wells) from all experimental wells. Plot the percentage of cell viability against the logarithm of Brigatinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of ALK Phosphorylation

This protocol details the procedure to qualitatively and semi-quantitatively assess the inhibition of ALK phosphorylation by Brigatinib in treated cells.

Materials:

  • ALK-positive cancer cell line

  • Brigatinib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Brigatinib for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total ALK and a loading control like β-actin to ensure equal protein loading.

Visualizations

The following diagrams illustrate the key signaling pathways affected by Brigatinib and a typical high-throughput screening workflow.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Brigatinib Brigatinib Brigatinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and the inhibitory action of Brigatinib.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (e.g., Brigatinib analogs) Dispensing Compound Dispensing (Acoustic/Pin tool) Compound_Library->Dispensing Cell_Culture Cell Culture (ALK-dependent cells) Cell_Culture->Dispensing Reagent_Prep Reagent Preparation (e.g., CellTiter-Glo) Detection Signal Detection (Luminescence/Fluorescence) Reagent_Prep->Detection Incubation Incubation (e.g., 72 hours) Dispensing->Incubation Incubation->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition Hit_Identification Hit Identification (Z-score, % inhibition) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response

Caption: A generalized workflow for a high-throughput screening assay.

References

Application of Brigatinib in Patient-Derived Organoid Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1] These models are becoming indispensable tools in precision oncology, offering a platform for preclinical drug screening to predict patient-specific therapeutic responses.[2] Brigatinib (B606365) (Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and other key oncogenic drivers.[3][4] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[5] This document provides detailed application notes and protocols for utilizing PDO models to evaluate the efficacy of Brigatinib, tailored for researchers, scientists, and professionals in drug development.

Brigatinib: Mechanism of Action

Brigatinib is a multi-kinase inhibitor that primarily targets the ALK tyrosine kinase by binding to its ATP-binding site.[3] This action blocks ALK autophosphorylation and inhibits downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][6] Beyond ALK, Brigatinib also demonstrates potent activity against ROS1, FLT-3, and certain EGFR mutations.[3][6] Its inhibitory action disrupts key signaling cascades including the STAT3, AKT, ERK1/2, and S6 pathways.[6] This broad inhibitory profile allows Brigatinib to be effective against various resistance mutations that emerge after treatment with first-generation ALK inhibitors.[6][7]

Caption: Brigatinib inhibits ALK and other kinases, blocking downstream pro-survival pathways.

Quantitative Data

The potency of Brigatinib has been quantified against various kinases in both enzymatic and cellular assays. This data provides a baseline for understanding its activity before testing in more complex PDO models.

Table 1: In Vitro Inhibitory Activity of Brigatinib against Key Kinases

Target Kinase Assay Type IC₅₀ (nmol/L) Reference
ALK Kinase Activity 0.58 [7]
ALK (EML4-ALK) Cellular Assay 14 [7]
ROS1 Kinase Activity 1.9 [7]
ROS1 Cellular Assay 18 [7]
FLT3 Kinase Activity 2.1 [7]
IGF-1R Kinase Activity 38 [7]
Insulin Receptor Kinase Activity 262 [7]
EGFR (T790M) Cellular Assay 15 (pEGFR) [7]

| ALK (G1202R mutant) | Cellular Assay | 184 |[8] |

Table 2: Illustrative Example of Brigatinib Efficacy in ALK-Positive NSCLC Patient-Derived Organoids Note: The following data is for illustrative purposes to demonstrate how results from a PDO screen may be presented. Values are hypothetical.

PDO Line IDPatient SubtypeKey ALK MutationBrigatinib IC₅₀ (nmol/L)Predicted Response
PDO-001-LTreatment-NaïveEML4-ALK v115Sensitive
PDO-002-LCrizotinib-ResistantEML4-ALK v3 + L1196M45Sensitive
PDO-003-LCrizotinib-ResistantEML4-ALK v1 + G1202R195Reduced Sensitivity
PDO-004-BBrain MetastasisEML4-ALK v122Sensitive
PDO-005-LAlectinib-RefractoryEML4-ALK v1 + G1202R210Resistant

Experimental Workflow

The process of using PDOs for Brigatinib drug screening involves several key stages, from patient sample acquisition to data analysis.

Experimental_Workflow cluster_setup Phase 1: Organoid Establishment cluster_screening Phase 2: Drug Screening cluster_analysis Phase 3: Data Analysis PatientTissue 1. Obtain Patient Tumor Tissue (Biopsy/Resection) Digestion 2. Mechanical & Enzymatic Digestion (Collagenase, DNase) PatientTissue->Digestion Embedding 3. Embed Single Cells/ Clumps in Extracellular Matrix Digestion->Embedding Culture 4. Culture in Specialized Growth Medium (2-3 weeks) Embedding->Culture Harvest 5. Harvest & Dissociate Established Organoids Culture->Harvest Plate 6. Seed Organoids into 384-well plates Harvest->Plate Dose 7. Add Brigatinib (Dose-response curve) Plate->Dose Incubate 8. Incubate for 72-96 hours Dose->Incubate Viability 9. Measure Cell Viability (e.g., ATP Assay) Incubate->Viability Analysis 10. Calculate IC₅₀ Values & Plot Dose-Response Viability->Analysis Correlation 11. Correlate with Genomic Data Analysis->Correlation

Caption: Workflow for establishing PDOs and performing Brigatinib sensitivity screening.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from Lung Tumor Tissue

This protocol outlines the generation of lung cancer organoids from fresh clinical samples.[9]

1. Materials & Reagents:

  • Tissue Collection Medium: Advanced DMEM/F12, 10 mM HEPES, 1x GlutaMAX, 1x Antibiotic/Antimycotic, 10 µM Y-27632.

  • Digestion Solution: 2.5 mg/mL Collagenase Type II, 10 µg/mL DNase I in AdDF+++ medium.

  • Extracellular Matrix: Growth factor-reduced Matrigel or BME-2.

  • Lung Organoid Growth Medium: Advanced DMEM/F12 supplemented with 1x B27, 1x N2, 1.25 mM N-Acetylcysteine, 10 mM Nicotinamide, 5 nM Neuregulin 1, 100 ng/mL Noggin, 100 ng/mL R-spondin 1, 10 ng/mL FGF-10, 5 ng/mL FGF-7, 1 µM SB202190, 10 µM Y-27632, and 1x Antibiotic/Antimycotic.

  • Sterile PBS, 15 mL conical tubes, 6-well plates, cell strainers (70 µm).

2. Procedure:

  • Sample Collection: Collect fresh tumor tissue (biopsy or resection) in ice-cold Tissue Collection Medium. Process within 24 hours.[10]

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tissue with cold PBS.

    • Mince the tissue into ~1-2 mm pieces using sterile scalpels.

    • Transfer fragments to a 15 mL tube containing 5 mL of pre-warmed Digestion Solution.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Cell Isolation:

    • Neutralize the digestion by adding 5 mL of cold AdDF+++ medium.

    • Filter the suspension through a 70 µm cell strainer to remove large debris.

    • Centrifuge the flow-through at 400 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 5 mL of cold PBS.

  • Organoid Seeding:

    • Centrifuge again and discard the supernatant. Resuspend the cell pellet in an appropriate volume of thawed, ice-cold Matrigel (e.g., 5x10⁴ cells per 25 µL).[10]

    • Carefully dispense 25-50 µL droplets of the cell-Matrigel suspension into the center of wells of a pre-warmed 24-well plate.[10]

    • Invert the plate and incubate at 37°C for 25-30 minutes to solidify the Matrigel domes.[10]

    • Gently add 500 µL of pre-warmed Lung Organoid Growth Medium to each well.

  • Culture and Maintenance:

    • Incubate at 37°C, 5% CO₂.

    • Replace the medium every 2-3 days.

    • Organoids should become visible within 7-14 days. Passage organoids every 2-3 weeks at a 1:2 or 1:3 ratio.[9]

Protocol 2: Brigatinib Drug Sensitivity and Viability Assay

This protocol details a high-throughput screening method for assessing Brigatinib's effect on established PDOs.[11][12]

1. Materials & Reagents:

  • Established lung PDO cultures.

  • Drug Screening Medium: Lung Organoid Growth Medium supplemented with 2% BME-2.[11]

  • Brigatinib stock solution (e.g., 10 mM in DMSO).

  • 384-well clear-bottom, opaque-walled assay plates.

  • Cell viability reagent (e.g., CellTiter-Glo® 3D).

  • Acoustic liquid handler or serial dilution equipment.

2. Procedure:

  • Preparation of Drug Plates:

    • Prepare a serial dilution of Brigatinib (e.g., 8-point, 3-fold dilution starting from 10 µM) in a source plate. Include DMSO-only wells as a negative control (vehicle) and a potent cell killer (e.g., Staurosporine) as a positive control.

  • Organoid Preparation and Seeding:

    • Harvest mature organoids from culture. Mechanically or enzymatically dissociate them into smaller, uniform fragments or single cells.

    • Count the organoid fragments/cells and resuspend them in Drug Screening Medium to a final concentration of ~15,000 organoids/mL.[12]

    • Dispense 30-40 µL of the organoid suspension into each well of the 384-well assay plate.

    • Allow organoids to settle and recover for 24-48 hours in the incubator.

  • Drug Treatment:

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 40 nL) of Brigatinib from the drug plate to the assay plate, achieving the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[11]

    • Return plates to the incubator (37°C, 5% CO₂) for 72-96 hours.

  • Viability Measurement:

    • Equilibrate the assay plates and the viability reagent to room temperature.

    • Add a volume of viability reagent equal to the volume in the well (e.g., 40 µL).

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Read luminescence using a plate reader.

    • Normalize the data to controls: (Signal_drug - Signal_positive_control) / (Signal_vehicle - Signal_positive_control) * 100.

    • Plot the normalized response against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

References

Application Notes and Protocols for Investigating Brigatinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brigatinib (Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1] It is a crucial therapeutic agent for patients with ALK-positive non-small cell lung cancer (NSCLC), demonstrating significant efficacy, including in patients with central nervous system (CNS) metastases.[2] Brigatinib functions by binding to the ATP-binding pocket of the ALK protein, which blocks its kinase activity and inhibits downstream oncogenic signaling pathways such as STAT3, AKT, and ERK1/2.[3][4] Despite its high efficacy, a significant clinical challenge is the development of acquired resistance, which limits long-term patient benefit.

Resistance to Brigatinib can arise from two main categories of molecular alterations:

  • On-target (ALK-dependent) mechanisms: These involve modifications to the ALK protein itself, such as secondary mutations within the ALK kinase domain (e.g., G1202R) or amplification of the ALK fusion gene, which prevent effective drug binding or require higher drug concentrations for inhibition.[5][6][7]

  • Off-target (ALK-independent) mechanisms: These involve the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation independently of ALK signaling.[8] Common examples include the amplification or activation of other receptor tyrosine kinases like MET or EGFR.[8][9]

This document provides a comprehensive experimental framework for researchers to generate Brigatinib-resistant cancer cell lines in vitro and to elucidate the underlying molecular mechanisms of resistance.

Part 1: Generation and Confirmation of Brigatinib-Resistant Cell Lines

The foundational step in studying drug resistance is the development of a reliable in vitro model. This is typically achieved by continuous exposure of a drug-sensitive cancer cell line to gradually increasing concentrations of the drug over an extended period.[10][11]

Experimental Workflow: Generating Resistant Cell Lines

G cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Confirmation parental Parental ALK+ Cell Line (e.g., H3122, H2228) ic50_initial Determine Initial IC50 of Brigatinib parental->ic50_initial dose_escalation Continuous Culture with Stepwise Increasing Brigatinib Concentrations (starting at IC20) ic50_initial->dose_escalation expand Expand Surviving Cell Populations dose_escalation->expand Monitor viability & proliferation expand->dose_escalation Increase dose when cells recover resistant_pool Establish Stable Brigatinib- Resistant (BRR) Cell Pool expand->resistant_pool After 8-12 months ic50_final Determine IC50 of BRR and Parental Cells Concurrently resistant_pool->ic50_final calculate_ri Calculate Resistance Index (RI) ic50_final->calculate_ri characterize Proceed to Mechanistic Characterization calculate_ri->characterize If RI > 5-10

Caption: Workflow for generating and confirming Brigatinib-resistant cell lines.

Protocol 1: In Vitro Generation of Brigatinib-Resistant Cancer Cell Lines

This protocol describes the dose-escalation method for developing Brigatinib resistance.[10][11][12]

Materials:

  • ALK-positive NSCLC cell line (e.g., NCI-H3122, NCI-H2228)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Brigatinib (powder, to be dissolved in DMSO)

  • DMSO (vehicle control)

  • Cell culture flasks, plates, and consumables

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: First, determine the 50% inhibitory concentration (IC50) of Brigatinib on the parental cell line using a cell viability assay (see Protocol 2).

  • Initiate Drug Exposure: Seed the parental cells in a culture flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing Brigatinib at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitor: Culture the cells continuously in the presence of the IC20 of Brigatinib. Replace the medium every 2-3 days. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the cells recover and resume a stable proliferation rate (comparable to the parental line), passage them and increase the Brigatinib concentration by 1.5 to 2-fold.[10]

  • Repeat Escalation: Repeat Step 4 for several months. The process is slow and requires patience. If massive cell death occurs after a dose increase, revert to the previous concentration until the culture stabilizes.[11]

  • Establish Resistant Line: After 8-12 months, a cell population capable of proliferating in a high concentration of Brigatinib (e.g., >1 µM) should be established. This is the Brigatinib-Resistant (BRR) cell line.

  • Cryopreservation: At each successful dose escalation step, cryopreserve vials of cells as backups.[10]

  • Stability Check: To confirm the resistance phenotype is stable, culture a subset of the BRR cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-evaluate the IC50.[13]

Protocol 2: Confirmation of Resistance Using MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

Materials:

  • Parental and BRR cells

  • 96-well cell culture plates

  • Brigatinib serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both parental and BRR cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Brigatinib in culture medium. Replace the medium in the wells with 100 µL of medium containing the different drug concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control wells.

    • Plot a dose-response curve (percent viability vs. log drug concentration).

    • Calculate the IC50 value using non-linear regression analysis.

    • Calculate the Resistance Index (RI) as: RI = IC50 (BRR cells) / IC50 (Parental cells).

Data Presentation: IC50 and Resistance Index

Quantitative results should be summarized in a table for clear comparison.

Cell LineTreatmentIC50 (nM) [±SD]Resistance Index (RI)
Parental (NCI-H3122)Brigatinib15.2 [± 2.1]1.0
BRR (NCI-H3122)Brigatinib851.4 [± 45.6]56.0
Parental (NCI-H2228)Brigatinib28.5 [± 3.5]1.0
BRR (NCI-H2228)Brigatinib1254.0 [± 89.3]44.0

Note: Data are hypothetical and for illustrative purposes.

Part 2: Elucidating Mechanisms of Resistance

Once a resistant cell line is established and confirmed, the next step is to investigate the molecular mechanisms driving the resistance. A logical, stepwise approach is recommended.

Logical Workflow: Investigating Resistance Mechanisms

G cluster_alk ALK Signaling Analysis cluster_bypass Suspect Off-Target / Bypass Pathways cluster_ontarget Suspect On-Target / ALK-Dependent Mechanisms start Brigatinib-Resistant (BRR) and Parental (P) Cell Lines western_alk Western Blot: Analyze p-ALK and total ALK in P vs. BRR cells (+/- Brigatinib) start->western_alk decision Is ALK phosphorylation still inhibited by Brigatinib in BRR cells? western_alk->decision cluster_bypass cluster_bypass decision->cluster_bypass  Yes   cluster_ontarget cluster_ontarget decision->cluster_ontarget  No   western_bypass Western Blot Screen: p-MET, p-EGFR, p-IGF1R fish_bypass FISH Analysis: MET amplification western_bypass->fish_bypass ngs NGS / Sanger Sequencing: Identify ALK kinase domain mutations (e.g., G1202R) fish_ontarget FISH Analysis: ALK gene amplification ngs->fish_ontarget

Caption: Decision-making workflow for investigating resistance mechanisms.

Protocol 3: Analysis of ALK Protein Expression and Phosphorylation by Western Blot

This protocol assesses whether Brigatinib can still inhibit its direct target, ALK, in the resistant cells.

Materials:

  • Parental and BRR cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Culture parental and BRR cells and treat them with DMSO or a high concentration of Brigatinib (e.g., 1 µM) for 2-4 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ALK, 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total ALK and β-actin to ensure equal loading and to assess total protein levels.

Interpretation:

  • p-ALK inhibited in BRR cells: Suggests the resistance mechanism is ALK-independent (bypass pathway).

  • p-ALK NOT inhibited in BRR cells: Suggests an on-target mechanism (mutation preventing drug binding or gene amplification).

Protocol 4: Detection of ALK or MET Gene Amplification by FISH

Fluorescence In Situ Hybridization (FISH) is used to visualize and quantify specific gene copies within cells, making it ideal for detecting gene amplification.[17][18]

Materials:

  • Parental and BRR cells

  • Microscope slides

  • Fixatives (e.g., Carnoy's fixative)

  • Vysis LSI ALK Break Apart Rearrangement Probe or MET/CEN7 Probe Kit

  • Denaturation solution (70% formamide (B127407) in 2X SSC)

  • Hybridization buffer

  • Wash buffers (e.g., 0.4X SSC/0.3% NP-40)

  • DAPI counterstain

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Prepare slides with metaphase spreads or interphase nuclei from both parental and BRR cells.

  • Fixation: Fix the cells onto the slides.[18]

  • Denaturation: Denature the cellular DNA and the FISH probe by heating.[18][19]

  • Hybridization: Apply the probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber to allow the probe to anneal to its target DNA sequence.

  • Post-Hybridization Washes: Wash the slides under stringent conditions to remove any non-specifically bound probe.[17]

  • Counterstaining: Apply DAPI to stain the cell nuclei.

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope. Count the number of gene signals (e.g., red for MET) and control centromere signals (e.g., green for CEP7) in at least 50-100 nuclei.

  • Calculate Gene Ratio: Calculate the ratio of the gene of interest to the centromere probe (e.g., MET/CEP7). A ratio >2.0 is typically considered amplification.

Protocol 5: Identification of Kinase Domain Mutations by NGS

Next-Generation Sequencing (NGS) provides comprehensive genetic information and is the gold standard for identifying known and novel resistance mutations.[20][21]

Materials:

  • Genomic DNA extraction kit

  • PCR primers designed to amplify the ALK kinase domain

  • NGS library preparation kit

  • NGS sequencing platform (e.g., Illumina MiSeq/NextSeq)

  • Bioinformatics software for data analysis

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from parental and BRR cells.

  • Targeted Amplicon PCR: Amplify the region of interest (e.g., the ALK kinase domain, exons 20-29) using high-fidelity PCR.

  • Library Preparation: Prepare sequencing libraries from the PCR products. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Pool the libraries and perform sequencing on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the BRR cells that are absent in the parental cells.

    • Annotate the identified variants to determine their potential functional impact (e.g., G1202R, L1196M).

Data Presentation: Summary of Mechanistic Findings

The findings from the various assays should be compiled to build a complete picture of the resistance mechanism(s).

Experimental FindingMethodMechanism TypeImplication
ALK G1202R mutation detectedNGSOn-TargetSteric hindrance prevents Brigatinib binding.
ALK gene copy number increase (Ratio > 2.0)FISHOn-TargetOverexpression of ALK protein requires higher drug dose.
Persistent p-ALK despite Brigatinib treatmentWestern BlotOn-TargetConsistent with a resistance mutation or gene amplification.
MET gene copy number increase (Ratio > 2.0)FISHOff-TargetActivation of a bypass pathway drives cell survival.[9]
Increased p-MET expression in BRR cellsWestern BlotOff-TargetConfirms activation of the MET bypass pathway.[8]
No change in ALK; Increased p-EGFRNGS, WBOff-TargetActivation of the EGFR bypass pathway.[22]

Visualizing the ALK Signaling Pathway and Resistance

Understanding the signaling context is critical for interpreting experimental results.

ALK Signaling and Brigatinib Resistance Mechanisms

G cluster_membrane Cell Membrane cluster_brigatinib cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms EML4_ALK EML4-ALK Fusion Protein PI3K PI3K/AKT EML4_ALK->PI3K RAS RAS/MAPK EML4_ALK->RAS JAK JAK/STAT EML4_ALK->JAK MET MET Receptor MET->PI3K Bypass Activation MET->RAS Bypass Activation Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation JAK->Proliferation G1202R On-Target: ALK G1202R Mutation G1202R->Brigatinib Blocks Binding MET_Amp Off-Target: MET Amplification MET_Amp->MET Upregulates

Caption: ALK signaling, Brigatinib inhibition, and key resistance mechanisms.

References

Assessing Brigatinib's Brain Penetration: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ability of a targeted therapy like brigatinib (B606365) to cross the blood-brain barrier (BBB) is critical for evaluating its efficacy against central nervous system (CNS) malignancies. Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC) who have brain metastases.[1][2][3] This document provides detailed application notes and protocols for assessing the BBB penetration of brigatinib, summarizing key quantitative data and outlining experimental methodologies.

Quantitative Assessment of Brigatinib CNS Penetration

The extent of brigatinib's penetration into the CNS has been evaluated in both preclinical and clinical settings. Key metrics include the cerebrospinal fluid (CSF)-to-serum concentration ratio and intracranial efficacy in patients with brain metastases.

ParameterValueSpecies/Study PopulationMethodReference
CSF-to-Serum Concentration Ratio 0.012Human (Case Report)LC-MS/MS[4][5]
Intracranial Objective Response Rate (ORR) in patients with measurable brain metastases 53% - 78%Human (Clinical Trials)MRI[1][6][7][8]
Median Intracranial Progression-Free Survival (iPFS) 14.6 - 24 monthsHuman (Clinical Trials)MRI[2][3][7]

Preclinical and Clinical Efficacy of Brigatinib in the CNS

Preclinical studies using an orthotopic brain tumor model in mice have shown that brigatinib can extend survival compared to crizotinib (B193316), suggesting effective penetration and activity in the brain.[9]

Clinical trials have consistently demonstrated the robust intracranial activity of brigatinib in ALK-positive NSCLC patients with brain metastases. In the ALTA trial, patients treated with brigatinib at a dose of 180 mg once daily (with a 7-day lead-in at 90 mg) showed a confirmed intracranial ORR of 67% in those with measurable brain metastases.[6][7] The median intracranial PFS in this patient group was 18.4 months.[6][7] Furthermore, the ALTA-1L trial, which compared brigatinib to crizotinib in treatment-naïve patients, reported a confirmed intracranial ORR of 78% for brigatinib versus 26% for crizotinib in patients with measurable brain metastases.[3][8]

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

A multi-tiered approach is recommended to comprehensively evaluate the BBB penetration of brigatinib, encompassing in vitro models, in vivo animal studies, and clinical investigations.

In Vitro BBB Models

In vitro models are valuable for initial screening and mechanistic studies of drug transport across the BBB.[10]

1. Cell-Based Transwell Assay

This assay utilizes a co-culture of brain endothelial cells with astrocytes and pericytes to mimic the BBB.

  • Protocol:

    • Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert.

    • Seed astrocytes and pericytes on the basolateral side of the well.

    • Allow the cells to form a confluent monolayer and establish tight junctions, monitoring the transendothelial electrical resistance (TEER).

    • Add brigatinib to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Quantify the concentration of brigatinib in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

2. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This non-cell-based assay predicts passive diffusion across the BBB.

  • Protocol:

    • A filter plate is coated with a lipid mixture mimicking the BBB.

    • A solution of brigatinib is added to the donor wells.

    • A buffer solution is added to the acceptor wells.

    • The plate is incubated, allowing the compound to diffuse across the artificial membrane.

    • The concentration of brigatinib in the acceptor wells is measured.

In Vivo Animal Studies

In vivo models provide a more physiologically relevant assessment of BBB penetration.

1. Brain-to-Plasma Concentration Ratio (Kp) in Rodents

  • Protocol:

    • Administer brigatinib to rodents (mice or rats) at a therapeutically relevant dose.

    • At a predetermined time point (e.g., at peak plasma concentration or steady-state), collect blood and brain tissue.

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

    • Extract brigatinib from both plasma and brain homogenate.

    • Quantify the concentration of brigatinib in both matrices using LC-MS/MS.

    • Calculate the Kp value (Brain Concentration / Plasma Concentration).

2. Orthotopic Brain Tumor Model

This model assesses the efficacy of brigatinib against tumors growing within the brain.[9]

  • Protocol:

    • Intracranially implant human ALK-positive NSCLC cells (e.g., H2228) into immunodeficient mice.[9]

    • Allow tumors to establish.

    • Treat mice with brigatinib or a vehicle control.

    • Monitor tumor growth via imaging (e.g., bioluminescence or MRI).

    • Assess survival as the primary endpoint.[9]

Clinical Studies

Clinical evaluation in patients provides the definitive assessment of CNS penetration and efficacy.

1. Cerebrospinal Fluid (CSF) Analysis

  • Protocol:

    • In patients receiving brigatinib, collect paired CSF and blood samples at a specified time point (e.g., trough concentration).[4]

    • Separate plasma from the blood sample.

    • Quantify the concentration of brigatinib in both CSF and plasma using a validated LC-MS/MS method.[4]

    • Calculate the CSF-to-plasma concentration ratio.

2. Intracranial Efficacy Assessment in Clinical Trials

  • Protocol:

    • Enroll patients with ALK-positive NSCLC and brain metastases into a clinical trial.

    • Administer brigatinib according to the trial protocol.

    • Perform baseline and follow-up brain MRI scans to assess tumor response according to standardized criteria (e.g., RECIST 1.1).

    • Calculate the intracranial objective response rate (ORR) and intracranial progression-free survival (iPFS).

Visualizing Key Pathways and Workflows

To further aid in the understanding of brigatinib's action and assessment, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

Brigatinib_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Receptor ALK Receptor Downstream Signaling Downstream Signaling ALK Receptor->Downstream Signaling Activates Brigatinib Brigatinib Brigatinib->ALK Receptor Inhibits STAT3 STAT3 Downstream Signaling->STAT3 PI3K PI3K Downstream Signaling->PI3K RAS/MAPK RAS/MAPK Downstream Signaling->RAS/MAPK Gene Transcription Gene Transcription STAT3->Gene Transcription PI3K->Gene Transcription RAS/MAPK->Gene Transcription Proliferation_Survival Cell Proliferation & Survival Gene Transcription->Proliferation_Survival In_Vivo_BBB_Penetration_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_sample_processing Sample Processing cluster_analysis Analysis Administer Brigatinib Administer Brigatinib Collect Blood Collect Blood Administer Brigatinib->Collect Blood Collect Brain Collect Brain Administer Brigatinib->Collect Brain Isolate Plasma Isolate Plasma Collect Blood->Isolate Plasma Homogenize Brain Homogenize Brain Collect Brain->Homogenize Brain LC-MS/MS Quantification LC-MS/MS Quantification Isolate Plasma->LC-MS/MS Quantification Homogenize Brain->LC-MS/MS Quantification Calculate Kp Calculate Kp LC-MS/MS Quantification->Calculate Kp Clinical_Assessment_Workflow cluster_patient_level Patient Evaluation cluster_data_collection Data Collection cluster_analysis_level Endpoint Analysis Patient with ALK+ NSCLC & Brain Mets Patient with ALK+ NSCLC & Brain Mets Brigatinib Treatment Brigatinib Treatment Patient with ALK+ NSCLC & Brain Mets->Brigatinib Treatment Paired CSF & Plasma Samples Paired CSF & Plasma Samples Brigatinib Treatment->Paired CSF & Plasma Samples Serial Brain MRI Serial Brain MRI Brigatinib Treatment->Serial Brain MRI CSF/Plasma Ratio CSF/Plasma Ratio Paired CSF & Plasma Samples->CSF/Plasma Ratio Intracranial ORR & iPFS Intracranial ORR & iPFS Serial Brain MRI->Intracranial ORR & iPFS

References

Application Notes: Gene Expression Analysis Following Brigatinib Treatment using Quantitative PCR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brigatinib (B606365) is a potent, next-generation tyrosine kinase inhibitor (TKI).[1] Its primary therapeutic action involves the inhibition of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer (NSCLC).[1][2] Brigatinib functions by binding to the ATP-binding site of the ALK protein, which blocks its kinase activity and halts downstream signaling pathways responsible for cell proliferation and survival.[1][2] Beyond ALK, Brigatinib also demonstrates inhibitory activity against ROS1, specific EGFR mutations, and FLT3.[3][4][5]

Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the amount of a specific RNA transcript.[6] This makes it an ideal method for analyzing changes in gene expression induced by a therapeutic agent like Brigatinib. By quantifying mRNA levels of genes downstream of the ALK signaling pathway, researchers can elucidate the molecular effects of the drug, confirm its mechanism of action, and identify potential biomarkers of response or resistance.

Mechanism of Action and Target Pathways

Brigatinib exerts its anti-tumor effects by inhibiting ALK and its downstream signaling cascades, including the RAS-MAPK, PI3K-mTOR, and JAK-STAT pathways, which are crucial for cancer cell proliferation and survival.[4] Analyzing the expression of key genes within these pathways can provide a quantitative measure of Brigatinib's biological activity.

G cluster_0 Brigatinib Inhibition cluster_1 Cell Membrane cluster_2 Downstream Signaling Pathways cluster_3 Cellular Response Brigatinib Brigatinib ALK ALK Brigatinib->ALK Inhibits ROS1 ROS1 Brigatinib->ROS1 Inhibits EGFR Mutant EGFR Brigatinib->EGFR Inhibits PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation ↓ Proliferation mTOR->Proliferation Survival ↓ Survival mTOR->Survival Apoptosis ↑ Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Apoptosis STAT STAT JAK->STAT STAT->Proliferation STAT->Survival STAT->Apoptosis

Caption: Brigatinib signaling pathway inhibition.

Experimental Protocols

This section provides a comprehensive workflow for analyzing gene expression changes in cancer cell lines following treatment with Brigatinib.

G start Start: Cancer Cell Line Culture step1 1. Cell Seeding & Incubation Seed cells in 6-well plates. Incubate for 24 hours. start->step1 step2 2. Brigatinib Treatment Treat cells with desired concentrations of Brigatinib and a vehicle control (e.g., DMSO). step1->step2 step3 3. RNA Isolation Lyse cells and extract total RNA (e.g., using TRIzol or a column-based kit). step2->step3 step4 4. RNA QC & Quantification Assess RNA purity (A260/280) and concentration using a spectrophotometer (e.g., NanoDrop). step3->step4 step5 5. Reverse Transcription (cDNA Synthesis) Convert RNA to cDNA using a reverse transcriptase enzyme and primers. step4->step5 step6 6. Quantitative PCR (qPCR) Amplify cDNA with gene-specific primers and a fluorescent dye (e.g., SYBR Green). step5->step6 step7 7. Data Analysis Calculate relative gene expression using the Comparative Ct (ΔΔCt) method. step6->step7 end End: Gene Expression Results step7->end

Caption: Workflow for qPCR analysis of gene expression.
Cell Culture and Treatment

  • Cell Line Selection : Choose an appropriate cancer cell line known to harbor an ALK fusion, such as H3122 or STE-1 (ALK-positive NSCLC).

  • Culture Conditions : Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.[7]

  • Seeding : Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere for 24 hours.[7]

  • Treatment : Prepare stock solutions of Brigatinib in DMSO. On the day of the experiment, dilute the stock to final concentrations (e.g., 0, 10, 50, 100 nM) in the culture medium. Replace the medium in each well with the Brigatinib-containing medium or a vehicle control (medium with the same concentration of DMSO).

  • Incubation : Incubate the treated cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

Total RNA Isolation

This protocol is based on the TRIzol reagent method, a reliable technique for obtaining high-quality RNA.[7][8]

  • Cell Lysis : Aspirate the culture medium from the wells. Add 1 mL of TRIzol reagent directly to each well and pipette up and down to lyse the cells.[7]

  • Phase Separation : Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.[7]

  • Centrifugation : Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[7]

  • RNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix by inverting, and incubate for 10 minutes at room temperature.[7]

  • RNA Pellet Collection : Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.[7]

  • RNA Wash : Discard the supernatant. Wash the pellet by adding 1 mL of 75% ethanol (B145695) (prepared with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[7]

  • Resuspension : Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.[7]

RNA Quantification and Quality Control
  • Quantification : Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration (at A260) and assess its purity by checking the A260/A280 ratio. A ratio between 1.8 and 2.1 is considered pure.[7]

  • Integrity (Optional but Recommended) : RNA integrity can be assessed by running an aliquot on a 1% agarose (B213101) gel to visualize the 28S and 18S ribosomal RNA bands.

Reverse Transcription (cDNA Synthesis)

This step converts the isolated RNA into more stable complementary DNA (cDNA), which will serve as the template for qPCR.[9][10]

  • Reaction Setup : In an RNase-free tube, combine the following components. Commercial kits (e.g., from Promega, Bio-Rad, or Thermo Fisher Scientific) are highly recommended.[8][11]

    • Total RNA: 1 µg

    • Oligo(dT) or Random Hexamer Primers: As per manufacturer's protocol

    • dNTP Mix (10 mM): 1 µL

    • RNase-free water: to a volume of ~13 µL

  • Denaturation : Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1 minute.[12][13]

  • Master Mix Preparation : Prepare a master mix containing:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase Enzyme: 1 µL

    • RNase Inhibitor: 1 µL

  • Synthesis : Add 6 µL of the master mix to the RNA/primer mixture. Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[14]

  • Storage : The resulting cDNA can be stored at -20°C or used immediately for qPCR.[7]

Quantitative PCR (qPCR)

This protocol uses a SYBR Green-based detection method, which fluoresces upon binding to double-stranded DNA.[14]

  • Primer Design : Use validated primers for target genes (e.g., downstream targets of ALK like STAT3, MYC, CCND1) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB).

  • Reaction Mix : Prepare the qPCR master mix for the number of reactions needed (including triplicates and no-template controls). For a single 20 µL reaction:

    • 2X SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA Template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • Plate Setup : Pipette the master mix and template into a 96-well qPCR plate. Include triplicate reactions for each sample and a no-template control (NTC) for each primer set to check for contamination.[7]

  • Thermal Cycling : Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:[7][15]

    • Initial Denaturation : 95°C for 5-10 minutes.

    • 40 Cycles :

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis : To verify the specificity of the amplified product.[7]

Data Analysis

The comparative Ct (ΔΔCt) method is a widely used technique to calculate relative changes in gene expression from qPCR experiments.[7][12]

G start Start: Raw Ct Values (Target Gene & Housekeeping Gene) step1 Step 1: Normalization (ΔCt) ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene) Calculate for both Treated and Control samples. start->step1 step2 Step 2: Normalization to Control (ΔΔCt) ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample) step1->step2 step3 Step 3: Calculate Fold Change Fold Change = 2^(-ΔΔCt) step2->step3 end End: Relative Gene Expression (Fold Change) step3->end

Caption: Data analysis workflow using the ΔΔCt method.
  • Calculate ΔCt : For each sample (both treated and control), normalize the Ct value of the target gene to the Ct value of the housekeeping gene:

    • ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Calculate ΔΔCt : Normalize the ΔCt of the treated sample to the ΔCt of the control sample:

    • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Calculate Fold Change : Determine the relative expression level:

    • Fold Change = 2-ΔΔCt

A fold change of < 1 indicates downregulation, while a fold change of > 1 indicates upregulation.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Example qPCR Primer Sequences

Gene NameForward Primer (5' to 3')Reverse Primer (5' to 3')Amplicon Size (bp)
MYCAGG TCT GGA TTA TCC TGG CTG TGTT TCC TCA AAG CTT GTT CAG G150
CCND1GCT GCC AAT GTC AAA GAT GGAGCT CCT GGT GAT GTC TGG A125
STAT3CAG CAG CTT GAC ACA GAT GACGCA GGT CCT TGG ATT GAG AG130
GAPDHGTC GGT GTG AAC GGA TTT GGGG GTC GTT GAT GGC AAT145

Table 2: Relative Gene Expression Following 24-hour Brigatinib Treatment in H3122 Cells

GeneBrigatinib [nM]Mean Fold Change (± SD)p-value
Control Genes
GAPDH1001.01 (± 0.08)> 0.99
Target Genes
MYC100.72 (± 0.11)0.041
500.45 (± 0.09)< 0.001
1000.21 (± 0.05)< 0.001
CCND1100.81 (± 0.15)0.102
500.52 (± 0.10)0.003
1000.33 (± 0.07)< 0.001
STAT3100.95 (± 0.18)0.655
500.68 (± 0.12)0.025
1000.49 (± 0.09)0.002

Data are presented as mean fold change relative to vehicle-treated control cells from three independent experiments. Statistical significance was determined using a Student's t-test.

References

Application Notes and Protocols for Brigatinib in Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3] Brigatinib's mechanism of action involves binding to the ATP-binding site of the ALK kinase, inhibiting its autophosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival, such as STAT3, AKT, and ERK1/2.[1][3][4] Beyond ALK, brigatinib also shows activity against ROS1 and certain EGFR mutations.[1][4]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug with its target protein within the native cellular environment.[5][6] The principle of CETSA is based on ligand-induced thermal stabilization of proteins; the binding of a drug like Brigatinib to its target protein, such as ALK, increases the protein's resistance to heat-induced denaturation.[7][8] By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the drug indicates target engagement.[7]

These application notes provide a detailed protocol for utilizing CETSA to monitor the target engagement of Brigatinib with ALK in a cellular context.

Signaling Pathway of Brigatinib Action

Brigatinib primarily inhibits the ALK signaling pathway. Upon binding to the ATP-binding pocket of the ALK fusion protein, it blocks downstream signaling cascades that promote cell survival, proliferation, and migration.

Brigatinib_Signaling_Pathway Brigatinib Brigatinib ALK ALK Fusion Protein Brigatinib->ALK Inhibits Apoptosis Apoptosis Brigatinib->Apoptosis Promotes P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation GRB2 GRB2 P_ALK->GRB2 SHC1 SHC1 P_ALK->SHC1 STAT3 STAT3 P_ALK->STAT3 AKT AKT P_ALK->AKT RAS RAS GRB2->RAS SHC1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation P_STAT3 Phosphorylated STAT3 STAT3->P_STAT3 P_STAT3->Proliferation P_AKT Phosphorylated AKT AKT->P_AKT P_AKT->Proliferation

Figure 1: Simplified ALK signaling pathway inhibited by Brigatinib.

Experimental Protocols

CETSA Workflow Overview

The general workflow for a CETSA experiment involves cell treatment, a heating step, cell lysis, and detection of the soluble target protein.

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., ALK+ NSCLC cells) Treat with Brigatinib or Vehicle (DMSO) B 2. Cell Harvesting Wash and resuspend cells in PBS with protease/phosphatase inhibitors A->B C 3. Thermal Challenge Aliquot cell suspension and heat at a range of temperatures B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separation of Fractions Centrifuge to pellet aggregated proteins D->E F 6. Collection of Soluble Fraction Collect supernatant E->F G 7. Protein Analysis (Western Blot or other methods) Detect soluble ALK protein F->G H 8. Data Analysis Quantify protein levels and generate melting curves G->H

Figure 2: General workflow for a Cellular Thermal Shift Assay experiment.

Detailed Protocol 1: CETSA Melt Curve for Brigatinib

This protocol aims to determine the thermal stabilization of ALK induced by Brigatinib treatment.

Materials:

  • ALK-positive NSCLC cell line (e.g., H3122)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Brigatinib (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes

  • Thermal cycler

  • Microcentrifuge

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer)

  • Primary antibody against ALK

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture H3122 cells to 80-90% confluency.

    • Treat cells with a saturating concentration of Brigatinib (e.g., 1-5 µM) or an equivalent volume of DMSO for 2 hours at 37°C.

  • Cell Harvesting and Preparation:

    • Harvest cells by scraping.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 10-20 x 10^6 cells/mL.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes (50-100 µL per tube).

    • Heat the aliquots in a thermal cycler for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 2°C increments).

    • Include an unheated control sample.

  • Cell Lysis:

    • Immediately after heating, cool the tubes on ice.

    • Lyse the cells using three freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against ALK.

    • Re-probe the blot with a loading control antibody to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature point, normalize the ALK band intensity to the unheated control.

    • Plot the normalized intensity versus temperature to generate melting curves for both Brigatinib-treated and vehicle-treated samples.

Detailed Protocol 2: Isothermal Dose-Response (ITDR) CETSA for Brigatinib

This protocol is used to determine the potency of Brigatinib in engaging ALK at a fixed temperature.

Procedure:

  • Cell Culture and Treatment:

    • Culture H3122 cells as described above.

    • Treat cells with a serial dilution of Brigatinib (e.g., 0.1 nM to 10 µM) or DMSO for 2 hours at 37°C.

  • Cell Harvesting and Preparation:

    • Follow the same procedure as in Protocol 1.

  • Thermal Challenge:

    • Based on the melting curve from Protocol 1, select a single temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample (e.g., Tagg of the vehicle control).

    • Heat all samples (including unheated controls) at this chosen temperature for 3 minutes.

  • Lysis, Separation, and Analysis:

    • Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the ALK band intensity of each drug-treated sample to the DMSO-treated, unheated control.

    • Plot the normalized soluble ALK fraction against the logarithm of the Brigatinib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Brigatinib required to achieve 50% of the maximal thermal stabilization.

Data Presentation

Disclaimer: The following tables present hypothetical, representative data for illustrative purposes, as specific quantitative CETSA data for Brigatinib is not widely available in public literature. The values are intended to demonstrate the expected format and trends.

Table 1: Representative CETSA Melt Curve Data for ALK with Brigatinib (1 µM)

Temperature (°C)Vehicle (DMSO) - Soluble ALK (%)Brigatinib (1 µM) - Soluble ALK (%)
42100100
4498100
469599
488598
507096
525292
543585
562075
581060
60545
62225
64<110
66<15

Table 2: Representative Isothermal Dose-Response (ITDR) CETSA Data for Brigatinib

Heating Temperature: 54°C

Brigatinib Conc. (nM)Soluble ALK Fraction (%)
0 (Vehicle)35
0.138
145
1065
5080
10084
50085
100085
1000085
Calculated EC50 (nM) ~15

Conclusion

The Cellular Thermal Shift Assay is a robust method for confirming and quantifying the target engagement of Brigatinib with ALK in a physiologically relevant context. The provided protocols for generating CETSA melt curves and isothermal dose-response curves can be adapted to various ALK-positive cell lines to investigate Brigatinib's mechanism of action, determine its cellular potency, and potentially explore mechanisms of resistance. These assays are invaluable tools for both basic research and the preclinical development of targeted cancer therapies.

References

Application Notes: Immunohistochemical Detection of Brigatinib Targets in Tissue

References

Application Note & Protocols: CRISPR-Cas9 Screen to Identify Genetic Modifiers of Brigatinib Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][4] Brigatinib also demonstrates inhibitory activity against other kinases, including ROS1 and mutated forms of the Epidermal Growth Factor Receptor (EGFR).[1][5][6] Despite its efficacy, both intrinsic and acquired resistance can limit its clinical benefit. Identifying the genetic factors that modify sensitivity to Brigatinib is crucial for understanding resistance mechanisms, discovering novel drug targets for combination therapies, and developing patient stratification biomarkers.

A genome-wide CRISPR-Cas9 loss-of-function screen is a powerful, unbiased approach to systematically identify genes whose inactivation results in either increased resistance or enhanced sensitivity to a drug.[7][8] This application note provides a comprehensive overview and detailed protocols for performing a CRISPR-Cas9 knockout screen to uncover genetic modifiers of Brigatinib sensitivity in cancer cell lines.

Data Presentation

Table 1: In Vitro Activity of Brigatinib Against ALK+ Cell Lines and ALK Mutants

This table summarizes the inhibitory concentrations (IC50) of Brigatinib against various ALK-positive cell lines and specific ALK resistance mutations, demonstrating its potent and broad activity.

Cell Line / MutantALK Fusion/Mutation StatusBrigatinib IC50 (nmol/L)Crizotinib IC50 (nmol/L)Reference
H3122EML4-ALK v110120[9]
STE-1EML4-ALK v114125[9]
H2228EML4-ALK v331373[10]
Ba/F3EML4-ALK L1196M23291[11]
Ba/F3EML4-ALK G1202R911,960[11]
Ba/F3EML4-ALK C1156Y14200[9]
Ba/F3EML4-ALK F1174L47376[9]
Table 2: Potential Genetic Modifiers of ALK/EGFR Inhibitor Sensitivity Identified in CRISPR Screens

This table lists candidate genes identified in published CRISPR screens that modulate sensitivity to various ALK or EGFR inhibitors. These serve as examples of the types of "hits" that could be expected from a screen with Brigatinib.

Gene KnockoutAssociated Inhibitor(s)Effect on SensitivityPathway/FunctionReference
NF2 Alectinib, LorlatinibResistanceTumor Suppressor, Hippo Pathway[12]
PTEN Alectinib, LorlatinibResistanceTumor Suppressor, PI3K/AKT Pathway[12]
MIG6 (ERRFI1) Alectinib, LorlatinibResistanceEGFR Negative Regulator[12]
MED12 Alectinib, LorlatinibResistanceMediator Complex, Transcription[12]
RIC8A ErlotinibSensitizationG-alpha Protein Activation, YAP Signaling[13][14]
ARIH2 ErlotinibResistanceCullin-5 E3 Complex[13][14]
KEAP1 JQ1 (BET inhibitor)SensitizationNRF2 Repressor, Oxidative Stress[8]
ATP2C1 JQ1 (BET inhibitor)SensitizationCalcium/Manganese Transporter[8]

Signaling Pathways and Experimental Workflows

Brigatinib Mechanism of Action

Brigatinib primarily functions by binding to the ATP-binding pocket of the ALK protein, which blocks its kinase activity and inhibits the autophosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3][4] These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[15][16][17]

Brigatinib_ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Brigatinib Brigatinib Brigatinib->ALK Inhibition Proliferation Gene Transcription (Proliferation, Survival) PLCg->Proliferation Ca2+ Signaling AKT AKT PI3K->AKT MAPK RAF-MEK-ERK (MAPK Pathway) RAS->MAPK STAT3 STAT3 JAK->STAT3 AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: ALK signaling pathways inhibited by Brigatinib.

CRISPR-Cas9 Screening Workflow

The overall workflow involves introducing a pooled sgRNA library into Cas9-expressing cells, applying drug selection with Brigatinib, and identifying genes whose knockout is enriched (resistance) or depleted (sensitivity) in the surviving cell population through next-generation sequencing.

CRISPR_Screen_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis & Validation A1 Generate Cas9-expressing stable cancer cell line B1 Transduce cells with sgRNA library (Low MOI) A1->B1 A2 Amplify pooled lentiviral sgRNA library A2->B1 B2 Select transduced cells (e.g., Puromycin) B1->B2 B3 Split population: - Control (DMSO) - Treatment (Brigatinib) B2->B3 C1 Harvest surviving cells & extract genomic DNA B3->C1 C2 Amplify sgRNA sequences via PCR C1->C2 C3 Next-Generation Sequencing (NGS) C2->C3 C4 Computational Analysis: Identify enriched (resistance) & depleted (sensitivity) sgRNAs C3->C4 C5 Validate hits using individual sgRNAs C4->C5

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Experimental Protocols

Protocol 1: Generation of a Cas9-Expressing Stable Cell Line

Objective: To create a cancer cell line that constitutively expresses the Cas9 nuclease, which is a prerequisite for a pooled CRISPR knockout screen.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, H2228)

  • LentiCas9-Blast plasmid (or similar vector with Cas9 and a selection marker)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Blasticidin (or other appropriate selection antibiotic)

  • Polybrene

Methodology:

  • Lentivirus Production: a. Co-transfect HEK293T cells with the LentiCas9-Blast plasmid and the packaging plasmids using a suitable transfection reagent. b. After 48-72 hours, harvest the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

  • Transduction: a. Seed the target ALK-positive cancer cells in a 6-well plate. b. The next day, infect the cells with the Cas9-lentivirus at various multiplicities of infection (MOIs) in the presence of Polybrene (4-8 µg/mL).

  • Selection: a. 48 hours post-transduction, replace the medium with fresh medium containing the selection antibiotic (e.g., Blasticidin). The appropriate concentration should be determined beforehand from a kill curve on the parental cell line. b. Continue to culture the cells under selection pressure, replacing the medium every 2-3 days, until all non-transduced control cells have died.

  • Expansion and Validation: a. Expand the surviving pool of antibiotic-resistant cells. b. Validate Cas9 expression and activity via Western Blot for the Cas9 protein and a functional assay (e.g., SURVEYOR assay or T7E1 assay after transducing with a control sgRNA targeting a non-essential gene).[18] c. Freeze down vials of the validated Cas9-expressing stable cell line.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen

Objective: To perform a genome-scale screen to identify genes that modify Brigatinib sensitivity.

Materials:

  • Validated Cas9-expressing stable cell line

  • Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

  • Puromycin (B1679871) (or other antibiotic corresponding to the sgRNA vector)

  • Brigatinib (dissolved in DMSO)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • High-fidelity polymerase for PCR

  • Primers for amplifying the sgRNA cassette

  • Next-Generation Sequencing (NGS) platform

Methodology:

  • Library Transduction: a. Plate a sufficient number of Cas9-expressing cells to achieve at least 300-500x coverage of the sgRNA library (e.g., for a library of 100,000 sgRNAs, use 30-50 million cells). b. Transduce the cells with the pooled sgRNA library at a low MOI (0.2-0.4) to ensure that most cells receive a single sgRNA.

  • Selection of Transduced Cells: a. 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. b. Maintain selection for 2-4 days until a control plate of non-transduced cells shows complete cell death.

  • Brigatinib Treatment: a. After selection, harvest a baseline cell sample (T=0) and freeze the pellet for later gDNA extraction. b. Split the remaining cell population into two main arms: a control arm treated with DMSO and a treatment arm treated with Brigatinib. c. The concentration of Brigatinib should be pre-determined to be the IC50-IC80 dose after 10-14 days of treatment, allowing for the selection of resistant cells while maintaining a sufficient population for analysis. d. Culture the cells for 14-21 days, passaging as needed and maintaining library representation (i.e., do not let cell numbers fall below the library coverage level).

  • Sample Collection and gDNA Extraction: a. At the end of the screen, harvest cell pellets from both the DMSO and Brigatinib arms. b. Extract genomic DNA (gDNA) from the T=0, DMSO, and Brigatinib samples using a commercial kit.

  • sgRNA Amplification and Sequencing: a. Use a two-step PCR protocol to amplify the sgRNA-containing cassettes from the gDNA. The first PCR amplifies the region, and the second adds sequencing adapters and barcodes. b. Pool the barcoded PCR products and perform NGS to determine the read counts for each sgRNA in each sample.

  • Data Analysis: a. Align sequencing reads to the sgRNA library reference to get raw read counts. b. Normalize the counts and compare the sgRNA representation in the Brigatinib-treated sample to the DMSO-treated (or T=0) sample using statistical packages like MAGeCK or edgeR.[19] c. "Hits" are identified as genes for which the corresponding sgRNAs are significantly depleted (sensitizers) or enriched (resistance modifiers) in the Brigatinib-treated population.

Protocol 3: Hit Validation

Objective: To confirm that the knockout of a candidate gene identified in the primary screen truly modifies Brigatinib sensitivity.

Materials:

  • Cas9-expressing stable cell line

  • Individual sgRNA constructs (at least two different sgRNAs per gene) targeting the hit gene(s)

  • A non-targeting control sgRNA construct

  • Brigatinib

  • Reagents for cell viability/proliferation assay (e.g., CellTiter-Glo, Resazurin, or Crystal Violet)[20][21]

Methodology:

  • Individual Gene Knockout: a. Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for the hit gene(s) or a non-targeting control. b. Select the transduced cells with the appropriate antibiotic. c. Verify successful gene knockout via Sanger sequencing of the target locus (to detect indels) and/or Western Blot to confirm loss of protein expression.

  • Cell Viability Assay: a. Seed the validated knockout cells and control cells into 96-well plates. b. The next day, treat the cells with a range of Brigatinib concentrations (e.g., a 10-point, 3-fold serial dilution). Include a DMSO-only control. c. Incubate for 72-96 hours. d. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo for ATP levels, which indicates metabolic activity).[21]

  • Data Analysis: a. Normalize the viability data to the DMSO-treated control for each cell line. b. Plot the dose-response curves and calculate the IC50 values. c. A significant rightward shift in the IC50 for the knockout cells compared to the control indicates that loss of the gene confers resistance. A leftward shift indicates sensitization.

  • Colony Formation Assay (Long-Term Survival): a. Seed a low number of knockout and control cells in 6-well plates. b. Treat with a fixed, clinically relevant concentration of Brigatinib or DMSO. c. Allow cells to grow for 10-14 days, until visible colonies form. d. Fix, stain (e.g., with crystal violet), and count the colonies. A greater number or size of colonies in the knockout line under Brigatinib treatment confirms a resistance phenotype.

References

Troubleshooting & Optimization

Troubleshooting Brigatinib C precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brigatinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments, with a specific focus on the precipitation of Brigatinib in cell culture media.

Troubleshooting Guide: Brigatinib Precipitation in Cell Culture Media

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved Brigatinib in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like Brigatinib when a concentrated stock solution in an organic solvent is introduced into an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the organic solvent is diluted.

Troubleshooting Steps:

  • Reduce Final Concentration: The intended final concentration of Brigatinib may be above its solubility limit in the cell culture medium. Consider performing a dose-response experiment to determine the maximum soluble concentration.

  • Serial Dilution: Instead of adding the concentrated stock solution directly to the bulk medium, perform serial dilutions.[1] A step-wise reduction in the solvent concentration is less likely to cause precipitation.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the Brigatinib stock solution.[1] Solubility of many compounds, including Brigatinib, increases with temperature.[2]

  • Slow Addition and Mixing: Add the Brigatinib stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[1] This facilitates rapid and uniform mixing, preventing localized high concentrations of the compound and solvent.

  • Optimize Solvent Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. If precipitation persists, a higher DMSO concentration may be necessary, but its effect on the specific cell line should be validated.

Issue 2: Delayed Precipitation After Incubation

Question: The cell culture media containing Brigatinib appeared clear initially, but after several hours or days in the incubator, I observed a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.

Troubleshooting Steps:

  • Media Stability: Brigatinib may have limited stability in the culture medium. Consider preparing fresh Brigatinib-containing media more frequently for long-term experiments.

  • pH Changes: Cellular metabolism can alter the pH of the culture medium over time.[1] Brigatinib's solubility may be pH-dependent. Monitor the pH of your culture and consider more frequent media changes, especially for dense cultures.

  • Temperature Fluctuations: Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. Minimize the time that cultures are outside the incubator.

  • Media Evaporation: Over time, evaporation can concentrate media components, including Brigatinib, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and use appropriate culture plates or flasks to minimize evaporation.[1]

  • Interactions with Media Components: Brigatinib may interact with components in the serum or basal media, leading to the formation of insoluble complexes over time. If using serum-free media, be aware that some compounds are more prone to precipitation without the solubilizing effects of serum proteins.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Brigatinib stock solutions?

A1: DMSO is the most commonly used solvent for preparing Brigatinib stock solutions for in vitro studies.[3] It is also soluble in methanol (B129727) and ethanol.[4] When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[3]

Q2: What is the solubility of Brigatinib?

A2: Brigatinib is poorly soluble in water.[2] Its solubility in various solvents is summarized in the table below.

Q3: How should I store my Brigatinib stock solution?

A3: It is recommended to aliquot and store Brigatinib stock solutions at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Manufacturer guidelines suggest storage at -20°C for up to one year and at -80°C for up to two years.[5]

Q4: Could the precipitate I'm seeing be something other than Brigatinib?

A4: Yes. Precipitation in cell culture media can also be caused by other factors such as the precipitation of salts (e.g., calcium phosphate), proteins from serum, or microbial contamination.[6] It is important to have a "vehicle control" (media with the same concentration of solvent, e.g., DMSO) to rule out these possibilities.

Data Presentation

Table 1: Solubility of Brigatinib in Various Solvents

SolventSolubilityReference
WaterInsoluble / Very low (0.19 ± 0.01 mg/ml)[7][8]
DMSO1 mg/mL (1.71 mM) to 3 mg/mL (5.13 mM)[3]
Ethanol43 mg/mL[8]
MethanolSoluble[4]
AcetonitrileSoluble[4]

Experimental Protocols

Protocol for Preparation of Brigatinib Stock Solution and Working Dilutions
  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required mass of Brigatinib powder for your desired stock concentration and volume.

    • Aseptically weigh the Brigatinib powder and transfer it to a sterile conical tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the Brigatinib is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Dilution in Cell Culture Media:

    • Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.

    • Thaw an aliquot of the Brigatinib stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you could first prepare an intermediate dilution of 1 mM in media, and then further dilute that to 10 µM.

    • When diluting, add the Brigatinib solution dropwise to the media while gently swirling to ensure rapid and even distribution.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

cluster_pathway Simplified ALK Signaling Pathway EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 AKT AKT EML4_ALK->AKT ERK12 ERK1/2 EML4_ALK->ERK12 Brigatinib Brigatinib Brigatinib->EML4_ALK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK12->Proliferation

Caption: Simplified signaling pathway inhibited by Brigatinib.

cluster_workflow Experimental Workflow for Brigatinib Preparation start Start stock Prepare Concentrated Stock Solution in DMSO start->stock aliquot Aliquot and Store at -20°C or -80°C stock->aliquot prewarm Pre-warm Cell Culture Medium to 37°C aliquot->prewarm serial_dilute Perform Serial Dilution of Stock in Warm Medium prewarm->serial_dilute add_to_cells Add Final Dilution to Cell Culture serial_dilute->add_to_cells end Experiment add_to_cells->end

Caption: Workflow for preparing Brigatinib for cell culture.

cluster_troubleshooting Troubleshooting Logic for Brigatinib Precipitation precipitate Precipitate Observed? immediate Immediate Precipitation precipitate->immediate Yes, Immediately delayed Delayed Precipitation precipitate->delayed Yes, After Incubation cause1 High Concentration? Solvent Shock? immediate->cause1 cause2 Media Instability? pH Change? delayed->cause2 solution1 Reduce Concentration Use Serial Dilution Pre-warm Media cause1->solution1 solution2 Prepare Fresh Media Monitor pH Ensure Proper Incubation cause2->solution2

Caption: Troubleshooting flowchart for Brigatinib precipitation.

References

Technical Support Center: Management of Early-Onset Pulmonary Adverse Events with Brigatinib C in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering early-onset pulmonary adverse events (EOPEs) with Brigatinib (B606365) C in vivo.

Frequently Asked Questions (FAQs)

Q1: What are early-onset pulmonary adverse events (EOPEs) associated with Brigatinib?

A1: EOPEs are a rare but documented side effect of Brigatinib, a potent Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI). These events typically manifest as pneumonitis or interstitial lung disease within the first few days of treatment initiation, with a median onset of about two days.[1][2][3] Symptoms can include shortness of breath, cough, and hypoxia.[4][5][6]

Q2: What is the reported incidence of Brigatinib-associated EOPEs in clinical studies?

A2: The incidence of EOPEs varies depending on the starting dose of Brigatinib. Clinical trials have reported incidences ranging from 3% to 8% of patients.[7] The frequency appears to increase with higher starting doses.

Q3: What is the proposed mechanism for Brigatinib-induced EOPEs?

A3: The exact mechanism is not fully elucidated, but evidence suggests a direct cytotoxic effect on the pulmonary tissues, particularly the alveolar epithelium.[2][5] This initial injury is thought to be followed by the release of cytokines and recruitment of inflammatory cells, leading to capillary leakage, pulmonary edema, and tissue inflammation.[4][5][8] It is considered distinct from the more delayed, immune-mediated pneumonitis seen with some other TKIs.[4][5]

Q4: Are there established in vivo models that specifically replicate Brigatinib-induced EOPEs?

A4: Currently, there are no well-established and validated animal models that specifically replicate the unique, rapid-onset pulmonary toxicity profile of Brigatinib. Researchers often adapt general acute lung injury/pneumonitis models, such as those induced by lipopolysaccharide (LPS) or bleomycin, to study drug-induced pulmonary toxicities.[9][10][11] These models, however, may not fully capture the specific kinetics and pathology of Brigatinib-induced EOPEs.

Q5: What are the key signaling pathways potentially involved in Brigatinib's therapeutic action and its pulmonary toxicity?

A5: Brigatinib's primary therapeutic effect is through the inhibition of the ALK signaling pathway, which includes downstream cascades like RAS-MAPK, PI3K-AKT, and JAK-STAT that are crucial for cancer cell proliferation and survival.[12][13][14] The pulmonary toxicity may involve off-target effects or an exaggerated on-target effect in lung tissue, leading to inflammatory cytokine release and subsequent lung injury.[4][8] The precise pathways linking Brigatinib to EOPEs are still under investigation.

Troubleshooting Guide for In Vivo Experiments

Issue 1: Unexpected Respiratory Distress and Mortality in Experimental Animals Shortly After Brigatinib Administration.

Potential Cause: This could be indicative of an acute pulmonary adverse event, mirroring the EOPEs observed in clinical settings. The rapid onset is a key characteristic.

Troubleshooting Steps:

  • Immediate Cessation of Dosing: If acute respiratory distress is observed, suspend Brigatinib administration immediately.

  • Supportive Care: Provide supportive care as per your institution's animal care guidelines, which may include supplemental oxygen.

  • Dose De-escalation: For subsequent experiments, consider a dose de-escalation strategy. The "shallow step-up dosing" regimen used in clinical practice can be adapted for preclinical models. This involves starting with a lower dose and gradually increasing to the target dose over several days.[9]

  • Prophylactic Corticosteroid Administration: Consider pre-treatment with corticosteroids, such as dexamethasone (B1670325), before Brigatinib administration to mitigate the inflammatory response.[15][16][17]

  • Histopathological Analysis: For animals that succumb to the adverse event, perform necropsy and histopathological analysis of the lung tissue to characterize the nature of the lung injury (e.g., alveolar damage, inflammatory cell infiltration).[18][19][20]

Issue 2: Difficulty in Establishing a Reproducible In Vivo Model of Brigatinib-Induced EOPEs.

Potential Cause: The lack of a specific, validated animal model is a significant challenge. General acute lung injury models may not be suitable without optimization.

Troubleshooting Steps:

  • Model Selection: Based on the presumed mechanism of direct cytotoxicity and inflammation, an acute pneumonitis model may be more appropriate than a fibrosis model. Lipopolysaccharide (LPS)-induced or acid-induced acute lung injury models could be adapted.[2][9][18]

  • Dose-Ranging Studies: Conduct thorough dose-ranging studies with Brigatinib in your chosen animal model to identify a dose that induces reproducible, sub-lethal pulmonary toxicity.

  • Endpoint Selection: Utilize a combination of endpoints to assess lung injury, including respiratory rate, oxygen saturation, bronchoalveolar lavage (BAL) fluid analysis (for cell counts and cytokine levels), and lung histology.[1][2][21]

  • Timing of Assessment: Given the early-onset nature of these events, schedule assessments at early time points (e.g., 24, 48, 72 hours) post-Brigatinib administration.

Quantitative Data Summary

Table 1: Incidence of Early-Onset Pulmonary Events (EOPEs) in Clinical Trials of Brigatinib

Study PhasePatient PopulationBrigatinib Starting DoseIncidence of EOPEsMedian Time to Onset
Phase 1/2Advanced Malignancies30-300 mg once daily8% (11/137)2 days
Phase 2 (ALTA)Post-crizotinib ALK+ NSCLC90 mg once daily or 90mg for 7 days then 180mg6% (14/219)2 days
Phase 3 (ALTA-1L)TKI-naïve ALK+ NSCLC180 mg once daily (with 7-day lead-in at 90 mg)3% (4/136)2 days

Data compiled from Camidge et al., 2020.

Experimental Protocols

Protocol 1: General Model for Inducing Acute Drug-Induced Pneumonitis in Mice (Adaptable for Brigatinib)

Disclaimer: This is a generalized protocol based on LPS-induced pneumonitis models and should be optimized and validated for Brigatinib.

Materials:

  • Brigatinib C

  • Vehicle for Brigatinib (e.g., 0.5% methylcellulose)

  • C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Intratracheal instillation device

  • Dexamethasone (for management studies)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Brigatinib Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Anesthesia: Anesthetize the mice using a standardized protocol.

  • Brigatinib Administration: Administer Brigatinib via oral gavage. For initial studies, a dose-finding experiment is crucial.

  • Induction of Pneumonitis (if using a co-insult model): For a more robust inflammatory response, a low dose of an inflammatory agent like LPS (e.g., 0.25 mg/kg) can be administered via intratracheal instillation 24 hours after the initial Brigatinib dose.[2][21] Note: This may not be necessary if Brigatinib alone is found to induce sufficient lung injury.

  • Monitoring: Monitor the animals closely for signs of respiratory distress, weight loss, and changes in activity.

  • Endpoint Analysis: At predetermined time points (e.g., 24, 48, 72 hours post-Brigatinib administration), euthanize the animals and collect samples for analysis:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts and cytokine levels (e.g., IL-6, TNF-α).[1][22]

    • Histopathology: Perfuse and fix the lungs for histological examination (H&E staining) to assess for inflammation, edema, and alveolar damage.[19]

Protocol 2: Management of Brigatinib-Induced Pulmonary Events in a Mouse Model

Procedure:

  • Induction of Pulmonary Events: Induce pulmonary adverse events as described in Protocol 1.

  • Management Strategies:

    • Dose Interruption and Re-challenge: Upon observation of respiratory distress, interrupt Brigatinib dosing for a set period (e.g., 48 hours). Re-challenge with the same or a reduced dose and monitor for recurrence of symptoms.

    • Shallow Step-Up Dosing: In a separate cohort, administer Brigatinib using a step-up regimen (e.g., start at a sub-therapeutic dose and increase every 2-3 days to the target dose).

    • Corticosteroid Treatment: Administer dexamethasone (e.g., 5 mg/kg, intraperitoneally) either prophylactically (30 minutes before Brigatinib) or therapeutically (upon observation of symptoms).[2][15][16][23]

  • Comparative Analysis: Compare the severity of lung injury (based on BAL fluid analysis and histology) between the managed groups and the untreated control group.

Visualizations

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Ligand ALK ALK Receptor Ligand->ALK Dimerization Dimerization & Autophosphorylation ALK->Dimerization Brigatinib This compound Brigatinib->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Management cluster_management Management Strategies Start Induce Pulmonary Event (Brigatinib Administration) Observe Observe for Respiratory Distress Start->Observe Interrupt Dose Interruption & Re-challenge Observe->Interrupt StepUp Shallow Step-Up Dosing Observe->StepUp Steroids Corticosteroid Treatment Observe->Steroids Analyze Endpoint Analysis: - BAL Fluid - Histopathology Interrupt->Analyze StepUp->Analyze Steroids->Analyze Compare Compare with Untreated Control Analyze->Compare

Caption: Experimental workflow for managing Brigatinib-induced pulmonary events.

Putative_Mechanism_EOPE Brigatinib This compound Cytotoxicity Direct Cytotoxic Effect on Alveolar Epithelium Brigatinib->Cytotoxicity CytokineRelease Release of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Cytotoxicity->CytokineRelease Inflammation Recruitment of Inflammatory Cells CytokineRelease->Inflammation CapillaryLeak Increased Capillary Permeability Inflammation->CapillaryLeak Edema Pulmonary Edema CapillaryLeak->Edema EOPE Early-Onset Pulmonary Adverse Event (EOPE) Edema->EOPE

Caption: Putative mechanism of Brigatinib-induced early-onset pulmonary events.

References

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of Brigatinib (B606365).

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the oral bioavailability of Brigatinib?

Brigatinib is classified as a highly soluble and permeable drug.[1] However, its oral bioavailability can be influenced by several factors, including:

  • First-pass metabolism: Brigatinib is primarily metabolized in the liver and intestines by the cytochrome P450 enzyme CYP3A4.[2][3][4] This extensive metabolism before the drug reaches systemic circulation can significantly reduce its bioavailability.

  • Efflux transporters: Brigatinib is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][5] These transporters are present in the intestinal epithelium and can actively pump Brigatinib back into the intestinal lumen, thereby limiting its absorption.

  • Drug-drug interactions: Co-administration of Brigatinib with strong inducers or inhibitors of CYP3A4 can significantly alter its plasma concentrations, affecting both efficacy and toxicity.[6][7]

Q2: How does food intake affect the oral bioavailability of Brigatinib?

Consumption of a high-fat meal does not have a clinically meaningful impact on the overall systemic exposure (Area Under the Curve - AUC) of Brigatinib.[8][9] However, it can delay the time to reach maximum plasma concentration (Tmax) and slightly decrease the peak plasma concentration (Cmax).[8][9] Therefore, Brigatinib can be administered with or without food.[2]

Q3: What are the primary strategies to improve the oral bioavailability of Brigatinib?

The main strategies focus on overcoming the key barriers to its absorption and metabolism:

  • Formulation-Based Strategies:

    • Nanotechnology: Encapsulating Brigatinib in nanoparticle-based delivery systems, such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles or lipid-based nanocarriers, can enhance its stability, protect it from enzymatic degradation, and potentially improve its absorption profile.[10][11]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in the gastrointestinal fluids.[12] This can improve the solubilization and absorption of Brigatinib.

  • Co-administration with Inhibitors:

    • CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors like itraconazole (B105839) can significantly increase Brigatinib's plasma concentration by reducing its first-pass metabolism.[13][14] However, this requires careful dose adjustments to avoid toxicity.[7]

    • P-gp/BCRP Inhibitors: Co-administration with inhibitors of P-gp and BCRP, such as elacridar, can increase the systemic exposure and brain accumulation of Brigatinib by blocking its efflux from intestinal cells.[5]

  • Prodrug Approach:

    • Designing a prodrug of Brigatinib involves chemically modifying the molecule to improve its physicochemical or pharmacokinetic properties.[15][16] The prodrug is then converted to the active Brigatinib molecule in the body. This strategy can be used to enhance permeability or bypass efflux transporters.

Troubleshooting Guides

Formulation and Dissolution Issues
Problem Possible Cause(s) Troubleshooting Steps
Low drug loading in PLGA nanoparticles - Poor solubility of Brigatinib in the organic solvent used. - Rapid precipitation of the drug during nanoparticle formation. - Suboptimal polymer-to-drug ratio.- Screen different organic solvents (e.g., dichloromethane, ethyl acetate) for higher Brigatinib solubility. - Optimize the emulsification/solvent evaporation process to ensure gradual nanoparticle formation. - Experiment with different PLGA-to-Brigatinib ratios to find the optimal loading capacity.
Inconsistent results in in vitro dissolution testing - Inadequate wetting of the formulation. - Agglomeration of nanoparticles or SNEDDS globules. - Improper dissolution medium or agitation speed.- Incorporate a suitable surfactant in the dissolution medium. - Ensure proper dispersion of the formulation before starting the dissolution test. - Optimize the dissolution medium pH and composition, and adjust the paddle speed to ensure adequate mixing without causing excessive shear.[17][18]
Phase separation or precipitation in SNEDDS formulation - Incompatible oil, surfactant, or co-surfactant. - Drug concentration exceeds the solubilization capacity of the system.- Systematically screen different combinations of oils, surfactants, and co-surfactants to identify a stable system. - Construct pseudo-ternary phase diagrams to determine the optimal concentration ranges for the components. - Reduce the drug load or select excipients with higher solubilizing capacity for Brigatinib.
In Vitro Permeability and Metabolism Issues

| Problem | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | | High variability in Caco-2 cell permeability assay | - Inconsistent Caco-2 cell monolayer integrity. - Variation in the passage number of Caco-2 cells. - Presence of air bubbles in the Transwell inserts. | - Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. - Use Caco-2 cells within a consistent and validated passage number range. - Carefully inspect for and remove any air bubbles before and during the experiment. | | Efflux ratio close to 1 in Caco-2 assay, suggesting no active transport | - Low expression of P-gp/BCRP in the Caco-2 cells. - Saturation of the efflux transporters at the tested drug concentration. - The compound is not a substrate for the major efflux transporters in Caco-2 cells. | - Verify the expression and activity of P-gp and BCRP in the Caco-2 cell line using known substrates and inhibitors. - Test a range of Brigatinib concentrations to identify if transporter saturation is occurring. - Consider using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 cells) for more targeted assessment.[19] | | No significant metabolic conversion in in vitro metabolism assay | - Low metabolic activity of the liver microsomes or S9 fraction. - Inappropriate concentration of cofactors (e.g., NADPH). - Inhibition of CYP3A4 by the test compound or formulation excipients. | - Use a fresh and validated batch of liver microsomes or S9 fraction with known metabolic activity. - Ensure the correct concentration and freshness of all necessary cofactors. - Pre-incubate the test compound with the metabolic system to check for any inhibitory effects. |

Quantitative Data Summary

Table 1: Effect of Food on Brigatinib Pharmacokinetics

ParameterFasted StateFed State (High-Fat Meal)Geometric Mean Ratio (Fed/Fasted)
Cmax (ng/mL) 701.3604.60.87 (13% decrease)[8][9]
AUC (ng·h/mL) 13,26112,9440.98 (No significant change)[2]
Tmax (hours) 2.05.0Delayed by 3 hours[6][8]

Table 2: Effect of CYP3A Modulators on Brigatinib Pharmacokinetics

Co-administered DrugCYP3A4 InteractionEffect on Brigatinib AUCEffect on Brigatinib CmaxRecommended Dose Adjustment
Itraconazole (Strong Inhibitor) Inhibition101% increase[2][13]21% increase[13]Reduce Brigatinib dose by ~50%[7][20]
Rifampin (Strong Inducer) Induction80% decrease[2][13]60% decrease[13]Avoid co-administration
Moderate CYP3A Inhibitor Inhibition~40% increase (predicted)[13][14]-Reduce Brigatinib dose by ~40%[7][20]
Moderate CYP3A Inducer Induction~50% decrease (predicted)[13][14]-Increase Brigatinib dose if necessary[7]

Experimental Protocols

Preparation of Brigatinib-Loaded PLGA Nanoparticles

This protocol describes a general method for preparing Brigatinib-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.

Materials:

  • Brigatinib

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of Brigatinib and PLGA in the chosen organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form a coarse emulsion.

  • Homogenization: Homogenize the coarse emulsion using a high-speed homogenizer or sonicator to form a nanoemulsion. The energy input and duration will determine the final particle size.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.

In Vitro Dissolution Testing of Brigatinib Formulations

This protocol outlines a general procedure for the in vitro dissolution testing of Brigatinib formulations using a USP Apparatus 2 (paddle apparatus).

Materials and Equipment:

  • USP Dissolution Apparatus 2

  • Dissolution vessels

  • Paddles

  • Water bath

  • Syringes and filters

  • HPLC system for analysis

  • Dissolution Medium: 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8)

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Maintain the temperature of the water bath at 37 ± 0.5 °C.

  • Medium Preparation: Prepare the desired dissolution medium and deaerate it.

  • Test Initiation: Place a known amount of the Brigatinib formulation into each dissolution vessel containing a specified volume of the dissolution medium (e.g., 900 mL).

  • Agitation: Start the paddles at a specified rotation speed (e.g., 50 or 75 rpm).

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Sample Preparation: Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

  • Analysis: Analyze the concentration of Brigatinib in the filtered samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Caco-2 Cell Permeability Assay

This protocol describes a method to assess the intestinal permeability and potential for active efflux of Brigatinib using the Caco-2 cell monolayer model.

Materials and Equipment:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Multi-well plates

  • TEER meter

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for the laboratory.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the Brigatinib solution (in transport buffer) to the apical (A) side of the insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the Brigatinib solution to the basolateral (B) side and collect samples from the apical (A) side.

  • Analysis: Determine the concentration of Brigatinib in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

Brigatinib_Metabolism_and_Transport cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Oral Brigatinib Oral Brigatinib Brigatinib_in_Cell Brigatinib Oral Brigatinib->Brigatinib_in_Cell Passive Absorption CYP3A4 CYP3A4 Brigatinib_in_Cell->CYP3A4 P-gp/BCRP P-gp/BCRP Brigatinib_in_Cell->P-gp/BCRP Absorbed Brigatinib Absorbed Brigatinib Brigatinib_in_Cell->Absorbed Brigatinib To Circulation Metabolites Metabolites CYP3A4->Metabolites Metabolism P-gp/BCRP->Oral Brigatinib Efflux Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation_Strategy Select Strategy (e.g., Nanoparticles, SNEDDS) Formulation_Optimization Optimize Formulation (e.g., size, drug loading) Formulation_Strategy->Formulation_Optimization Dissolution_Testing Dissolution Testing Formulation_Optimization->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Metabolism_Assay In Vitro Metabolism Assay Permeability_Assay->Metabolism_Assay PK_Study Animal Pharmacokinetic Study Metabolism_Assay->PK_Study Data_Analysis Data Analysis and Bioavailability Calculation PK_Study->Data_Analysis Troubleshooting_Logic Start Low Oral Bioavailability Identify_Cause Primary Cause? Start->Identify_Cause Metabolism High First-Pass Metabolism Identify_Cause->Metabolism Metabolism Efflux High Efflux Identify_Cause->Efflux Efflux Solubility Poor Solubility/ Dissolution Identify_Cause->Solubility Solubility Strategy_Metabolism Co-administer CYP3A4 Inhibitor Metabolism->Strategy_Metabolism Strategy_Efflux Co-administer P-gp/BCRP Inhibitor Efflux->Strategy_Efflux Strategy_Solubility Formulation Strategy (Nanoparticles, SNEDDS) Solubility->Strategy_Solubility

References

Identifying mechanisms of acquired resistance to Brigatinib C in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acquired Brigatinib (B606365) Resistance In Vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to Brigatinib in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Brigatinib observed in vitro?

A1: Acquired resistance to Brigatinib in cancer cell lines primarily falls into two categories:

  • ALK-Dependent Mechanisms: These involve genetic alterations within the ALK gene itself. The most common is the acquisition of secondary mutations in the ALK kinase domain. While Brigatinib is potent against many ALK mutations that confer resistance to earlier-generation inhibitors, specific mutations like G1202R and E1210K have been identified as potential drivers of Brigatinib resistance.[1] The G1202R mutation, in particular, is frequently observed in patients who develop resistance to second-generation ALK inhibitors.[2][3]

  • ALK-Independent Mechanisms: These mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK signaling to drive cell proliferation and survival. This is a common strategy for tumor cells to evade targeted therapies.[4][5] Key bypass pathways implicated in ALK inhibitor resistance include the activation of EGFR, MET, IGF-1R, and downstream signaling cascades like MAPK (ERK) and PI3K/AKT/mTOR.[6][7]

Q2: My Brigatinib-resistant cell line shows no secondary ALK mutations. What should I investigate next?

A2: If sequencing analysis does not reveal secondary ALK mutations, it is highly probable that resistance is mediated by ALK-independent mechanisms. The next steps should involve a broad investigation of potential bypass signaling pathways:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an efficient first step to screen for the activation of multiple RTKs simultaneously (e.g., EGFR, MET, IGF-1R, HER2/3).

  • Western Blot Analysis: Probe for increased phosphorylation of key downstream signaling molecules such as AKT, ERK1/2, and STAT3. This can help pinpoint which bypass pathway is activated.[8]

  • Gene Expression Analysis: Techniques like RNA-seq can provide a comprehensive view of transcriptional changes, potentially revealing the upregulation of ligands (e.g., HGF for MET, EGF for EGFR) or other signaling components.[6]

Q3: I am having trouble generating a Brigatinib-resistant cell line. What are some common pitfalls and how can I troubleshoot them?

A3: Establishing a stable, drug-resistant cell line can be a lengthy process, often taking several months.[9] Common issues include:

  • Initial Drug Concentration is Too High: Starting with a lethal dose of Brigatinib will kill the entire cell population, preventing the selection of rare resistant clones.

    • Troubleshooting: Begin by determining the IC50 of Brigatinib in your parental cell line. Start the selection process with a concentration at or below the IC10-IC20.[10]

  • Inconsistent Drug Exposure: Fluctuations in drug concentration can lead to variable selective pressure.

    • Troubleshooting: Replenish the media with fresh Brigatinib at regular intervals (e.g., every 3-4 days) to maintain consistent pressure.[9]

  • Impatience: The process of selecting and expanding resistant colonies is inherently slow.

    • Troubleshooting: Be patient and monitor cultures closely for the emergence of small, proliferating colonies. Allow these colonies to grow to a sufficient size (at least 20-50 cells) before attempting to isolate and expand them.[9]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays

Problem: High variability in IC50 values for Brigatinib between experiments.

Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Cell Health & Passage Number Use cells in the logarithmic growth phase and maintain a consistent range of passage numbers, as sensitivity can change over time in culture.
Drug Preparation Prepare fresh drug dilutions for each experiment from a validated stock solution. Brigatinib should be dissolved in an appropriate solvent like DMSO.
Assay Incubation Time Use a consistent incubation time for both drug treatment and the viability reagent (e.g., MTT, WST-1).[11]
Guide 2: Difficulty Confirming Bypass Pathway Activation

Problem: Phospho-RTK array results are ambiguous or Western blots for p-AKT/p-ERK are weak or inconsistent.

Potential Cause Troubleshooting Steps
Suboptimal Lysate Preparation Ensure that lysis buffer contains adequate phosphatase and protease inhibitors to preserve phosphorylation states.
Serum Starvation Before stimulation or lysis, consider serum-starving the cells for a few hours to reduce basal signaling activity, which can enhance the signal-to-noise ratio.
Antibody Quality Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls where possible.
Transient Activation The bypass pathway may only be transiently activated. Perform a time-course experiment to identify the peak of activation.

Quantitative Data Summary

The following tables summarize typical quantitative data encountered when studying Brigatinib resistance.

Table 1: Comparative IC50 Values of ALK Inhibitors Against Various ALK Mutations

IC50 values indicate the concentration of drug required to inhibit 50% of cellular activity. Lower values indicate higher potency. Data is illustrative and compiled from preclinical studies.

ALK StatusCrizotinib IC50 (nmol/L)Alectinib IC50 (nmol/L)Ceritinib IC50 (nmol/L)Brigatinib IC50 (nmol/L)
Native EML4-ALK 120253010
L1196M (Gatekeeper) 350404515
G1269A 280354020
I1171T 1501505030
G1202R (Solvent Front) >1000>1000>1000184

Source: Data synthesized from multiple preclinical studies.[8][12][13][14]

Table 2: Example of Protein Expression Changes in Brigatinib-Resistant Cells

ProteinParental Cells (Relative Expression)Brigatinib-Resistant Cells (Relative Expression)Implication
p-ALK (Tyr1604) 1.00.1Successful on-target inhibition by Brigatinib
p-EGFR (Tyr1068) 1.05.2Activation of EGFR bypass pathway
p-ERK1/2 (Thr202/Tyr204) 1.04.8Downstream activation of MAPK pathway
E-Cadherin 1.00.2Epithelial-Mesenchymal Transition (EMT)
Vimentin 1.06.5Epithelial-Mesenchymal Transition (EMT)

Experimental Protocols

Protocol 1: Generation of Brigatinib-Resistant Cell Lines

This protocol describes a stepwise method for generating Brigatinib-resistant cancer cell lines.[10]

  • Determine Parental IC50: First, perform a dose-response assay (e.g., CCK-8 or MTT) to determine the IC50 of Brigatinib for the parental (sensitive) cell line.[11]

  • Initial Exposure: Culture the parental cells in medium containing Brigatinib at a low concentration (e.g., IC10 to IC20).

  • Monitor and Recover: Maintain the culture, replacing the drug-containing medium every 3-4 days. Most cells will die. Allow any surviving cells to recover and become 70-80% confluent.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, passage them and increase the Brigatinib concentration by 1.5- to 2.0-fold.[10]

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Isolate and Expand: Once cells can tolerate a significantly higher concentration of Brigatinib (e.g., >10x parental IC50), you can either maintain a polyclonal population or isolate single-cell clones using limited dilution.

  • Confirm Resistance: Regularly perform cell viability assays to confirm a stable and significant shift in the IC50 value compared to the parental line. A threefold or greater increase is a common benchmark for successful resistance establishment.[15]

Protocol 2: Western Blot for Bypass Pathway Analysis
  • Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ALK, total ALK, p-EGFR, total EGFR, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K P RAS RAS EML4_ALK->RAS P JAK JAK EML4_ALK->JAK P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Proliferation STAT3 STAT3 JAK->STAT3 P STAT3->Proliferation Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibits

Caption: ALK signaling pathway and Brigatinib's mechanism of action.

Resistance_Mechanisms cluster_pathways Brigatinib Action and Resistance cluster_resistance Acquired Resistance EML4_ALK EML4-ALK Cell_Survival Cell Proliferation & Survival EML4_ALK->Cell_Survival Promotes Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibition ALK_Mutation ALK G1202R Mutation ALK_Mutation->EML4_ALK Prevents Inhibition Bypass Bypass Pathway Activation (e.g., EGFR, MET) Bypass->Cell_Survival Promotes

Caption: Primary mechanisms of acquired resistance to Brigatinib.

Experimental_Workflow start Start with Parental Cell Line ic50 Determine Brigatinib IC50 start->ic50 expose Expose cells to low-dose Brigatinib ic50->expose select Select for surviving proliferating cells expose->select escalate Gradually increase Brigatinib concentration select->escalate Repeat cycles escalate->select confirm Confirm resistance (IC50 shift > 3x) escalate->confirm characterize Characterize Mechanisms (Sequencing, Western Blot) confirm->characterize

Caption: Workflow for generating and characterizing resistant cell lines.

References

Technical Support Center: Mitigating Brigatinib-Induced Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Brigatinib on non-cancerous cell lines during in-vitro experiments.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines

Initial Steps:

  • Confirm Drug Concentration: Verify the calculations for your Brigatinib stock solution and final experimental concentrations. Serial dilution errors are a common source of unexpected cytotoxicity.

  • Optimize Drug Concentration and Exposure Time:

    • Conduct a dose-response experiment to determine the lowest effective concentration of Brigatinib that achieves the desired effect on your cancer cell line of interest while minimizing toxicity in non-cancerous controls.

    • Reduce the duration of Brigatinib exposure. Shorter incubation times may be sufficient to inhibit the target in cancer cells while reducing the cumulative toxic effect on non-cancerous cells.

  • Cell Line Health and Density:

    • Ensure that your non-cancerous cell lines are healthy, within a low passage number, and free from contamination.

    • Optimize cell seeding density. Both sparse and overly confluent cultures can be more susceptible to drug-induced stress.

Advanced Troubleshooting:

  • Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where Brigatinib is added and then washed out after a specific period. This can mimic in-vivo pharmacokinetics and may reduce cytotoxicity in non-cancerous cells.

  • Co-culture Models: If your experimental design allows, co-culturing cancer cells with non-cancerous cells (e.g., fibroblasts, endothelial cells) may provide a more physiologically relevant environment and potentially reveal protective cell-cell interactions.

Issue 2: Experimental Results Suggest Off-Target Effects

If you observe a phenotype in your non-cancerous cells that is inconsistent with the known on-target activity of Brigatinib (primarily ALK and ROS1 inhibition), it may be due to off-target effects.

Strategies to Differentiate On-Target vs. Off-Target Effects:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with another potent ALK inhibitor that has a different chemical structure and off-target profile (e.g., Alectinib, Ceritinib). If the cytotoxic phenotype is not replicated, it is more likely to be an off-target effect of Brigatinib.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the intended target (e.g., ALK) in your cancer cell line. If the phenotype is recapitulated, it is likely an on-target effect.

  • Rescue Experiments: In a target-knockdown background, the on-target effects of Brigatinib should be significantly diminished.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of Brigatinib-induced cytotoxicity in non-cancerous cells?

A1: Research suggests that Brigatinib-induced cytotoxicity in non-cancerous cells, particularly dermal toxicities, is linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1] In human immortalized keratinocytes (HaCaT cells), Brigatinib has been shown to downregulate the expression of amphiregulin, epiregulin, and transforming growth factor-alpha (TGFA), leading to suppression of the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[1]

Q2: Are there any strategies to protect non-cancerous cells from Brigatinib-induced cytotoxicity?

A2: While specific co-treatment strategies to mitigate Brigatinib's off-target effects are still an active area of research, one potential approach is based on the principle of "cyclotherapy." This involves pre-treating cells with an agent that induces a temporary cell cycle arrest in normal (p53-proficient) cells, making them less susceptible to cell-cycle-dependent cytotoxic agents. While not yet specifically validated for Brigatinib, this strategy has shown promise for other chemotherapeutics.

Q3: What are the typical IC50 values for Brigatinib in non-cancerous cell lines?

A3: The IC50 value of Brigatinib can vary depending on the cell line and experimental conditions. For the human immortalized keratinocyte cell line, HaCaT, an IC50 value of 2.9 µmol/L has been reported after 48 hours of treatment.[1] Limited data is available for other non-cancerous cell lines.

Quantitative Data Summary

The following table summarizes the known IC50 value for Brigatinib in a non-cancerous cell line.

Cell LineCell TypeIC50 ValueExposure TimeReference
HaCaTHuman Immortalized Keratinocyte2.9 µmol/L48 hours[1]

Key Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • Brigatinib stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Brigatinib for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of plasma membrane disruption.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • Brigatinib stock solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the desired incubation time, carefully collect the cell culture supernatant.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the reaction mixture.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Commercially available Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates or flow cytometry tubes

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • Brigatinib stock solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with Brigatinib for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Experimental Workflows

Brigatinib_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AREG Amphiregulin EGFR EGFR AREG->EGFR EREG Epiregulin EREG->EGFR TGFA TGF-α TGFA->EGFR PI3K PI3K EGFR->PI3K Activates Brigatinib Brigatinib Brigatinib->AREG Downregulates Brigatinib->EREG Downregulates Brigatinib->TGFA Downregulates Brigatinib->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: Proposed mechanism of Brigatinib-induced cytotoxicity in non-cancerous cells.

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity/Viability Assays start Seed Non-Cancerous Cells treatment Treat with Brigatinib (Dose-Response) start->treatment incubation Incubate (e.g., 48h) treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH AnnexinV Annexin V/PI Assay (Apoptosis) incubation->AnnexinV analysis Data Analysis: - % Viability/Cytotoxicity - IC50 Determination MTT->analysis LDH->analysis AnnexinV->analysis

Caption: General workflow for assessing Brigatinib's in-vitro cytotoxicity.

Troubleshooting_Logic start High Cytotoxicity in Non-Cancerous Cells? check_conc Verify Drug Concentration & Exposure Time start->check_conc Yes end_ok Cytotoxicity Resolved start->end_ok No optimize_conditions Optimize Cell Density & Passage Number check_conc->optimize_conditions off_target Suspect Off-Target Effect? optimize_conditions->off_target secondary_inhibitor Use Structurally Different Inhibitor off_target->secondary_inhibitor Yes end_on_target Likely On-Target Effect off_target->end_on_target No knockdown Genetic Knockdown of Target secondary_inhibitor->knockdown end_off_target Likely Off-Target Effect knockdown->end_off_target

Caption: Troubleshooting flowchart for unexpected Brigatinib cytotoxicity.

References

Navigating the Nuances of Brigatinib: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results that may arise during pharmacological studies of Brigatinib (B606365). By providing detailed FAQs, troubleshooting guides, and experimental protocols, we aim to offer clarity and support for your research endeavors.

Frequently Asked Questions (FAQs)

Q1: We observed a lack of Brigatinib efficacy in our ALK-positive cell line, which was previously sensitive. What could be the underlying cause?

A1: This is a common challenge in kinase inhibitor studies and often points to the development of acquired resistance. The most likely cause is the emergence of secondary mutations within the ALK kinase domain that interfere with Brigatinib binding. While Brigatinib is potent against many crizotinib-resistant mutations, certain mutations can confer resistance to Brigatinib itself.[1][2]

  • Troubleshooting Steps:

    • Sequence the ALK kinase domain: Perform sanger or next-generation sequencing on the resistant cell line to identify potential secondary mutations. Key mutations to look for include G1202R and E1210K.[1]

    • Consult mutation databases: Compare your sequencing results with publicly available databases of known ALK resistance mutations to understand the potential impact on Brigatinib binding.

    • Assess bypass pathway activation: If no on-target mutations are found, investigate the activation of alternative signaling pathways that may be compensating for ALK inhibition. Western blotting for key nodes of pathways like EGFR, MET, or IGF-1R can be a starting point.[3]

Q2: Our in vivo study shows poor efficacy of Brigatinib in a brain metastasis model, despite in vitro sensitivity. What factors could contribute to this discrepancy?

A2: While Brigatinib has demonstrated good central nervous system (CNS) penetration and activity in many preclinical and clinical settings, several factors can lead to suboptimal efficacy in specific brain metastasis models.[4][5]

  • Troubleshooting Steps:

    • Verify the blood-brain barrier (BBB) properties of your model: The permeability of the BBB can vary significantly between different in vivo models. Consider using a model with a well-characterized BBB.

    • Assess drug concentrations in the CNS: If technically feasible, measure Brigatinib concentrations in the brain tissue of your model to confirm adequate exposure.

    • Evaluate for CNS-specific resistance mechanisms: It's possible that unique resistance mechanisms emerge in the brain microenvironment. Analyze the genomic profile of the brain metastases to identify any alterations not present in the primary tumor.

Q3: We are observing early-onset pulmonary toxicity in our animal models shortly after Brigatinib administration. Is this a known effect, and how can it be managed?

A3: Yes, early-onset pulmonary events (EOPEs) are a known, albeit uncommon, adverse effect of Brigatinib observed in clinical trials.[6][7][8] These events typically occur within the first few days of treatment.[7][8]

  • Troubleshooting and Management:

    • Dose-escalation strategy: In clinical practice, a lead-in dose of 90 mg once daily for 7 days before escalating to the 180 mg once daily target dose has been shown to mitigate the risk of severe pulmonary adverse events.[5][9] A similar ramp-up dosing strategy could be implemented in your preclinical models.

    • Monitor for symptoms: Closely monitor animals for signs of respiratory distress, such as labored breathing or hypoxia.[6]

    • Histopathological analysis: Conduct a thorough histopathological examination of the lung tissue from affected animals to characterize the nature of the pulmonary inflammation.

Troubleshooting Guides

Issue: Inconsistent IC50 values for Brigatinib across different experimental batches.

Potential Cause Troubleshooting Steps
Cell line instability 1. Perform regular cell line authentication and mycoplasma testing. 2. Ensure consistent passage numbers are used for experiments.
Reagent variability 1. Use a single, quality-controlled lot of Brigatinib for a set of experiments. 2. Prepare fresh drug dilutions for each experiment.
Assay conditions 1. Standardize cell seeding density and incubation times. 2. Validate the linearity and dynamic range of your cell viability assay.

Issue: Unexpected activity of Brigatinib in an ALK-negative cancer model.

Potential Cause Troubleshooting Steps
Off-target effects 1. Brigatinib is known to inhibit other kinases, such as ROS1 and mutant forms of EGFR.[10][11] 2. Perform a kinase panel screen to identify other potential targets in your model system. 3. Analyze the genomic profile of your model to check for activating mutations in other kinases that Brigatinib is known to inhibit.
Cell line misidentification 1. Confirm the identity of your cell line through short tandem repeat (STR) profiling.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Brigatinib Against Various Kinases

KinaseIC50 (nmol/L)Cell LineReference
Native EML4-ALK10Ba/F3[12]
ALK G1202R184Ba/F3[1]
ROS11.9Kinase Assay[1]
FLT32.1Kinase Assay[1]
EGFR (L858R)1.5Kinase Assay[5]
EGFR (L858R/T790M)29-160Kinase Assay[3]

Table 2: Clinically Observed Adverse Events with Brigatinib

Adverse EventFrequency (%)Grade 3-4 (%)Reference
Nausea53<5[13]
Diarrhea41<5[13]
Fatigue43<5[13]
Hypertension216.4[14]
Increased Lipase-9[6]
Dyspnea (Early Onset)3-86[6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Brigatinib in culture medium. Remove the old medium from the cells and add the Brigatinib dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with Brigatinib at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., ALK, STAT3, AKT, ERK1/2).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

ALK_Signaling_Pathway Ligand Ligand (for WT ALK) ALK EML4-ALK Fusion Protein Ligand->ALK Activates WT RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 Brigatinib Brigatinib Brigatinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Brigatinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Resistance_Mechanism Brigatinib Brigatinib ALK_WT Sensitive ALK Brigatinib->ALK_WT Effective ALK_Mut Resistant ALK Mutant (e.g., G1202R) Brigatinib->ALK_Mut Ineffective Inhibition Inhibition of ALK Signaling ALK_WT->Inhibition No_Inhibition Continued ALK Signaling ALK_Mut->No_Inhibition Bypass Bypass Pathway Activation (e.g., EGFR, MET) Bypass->No_Inhibition Compensates Tumor_Regression Tumor Regression Inhibition->Tumor_Regression Tumor_Progression Tumor Progression No_Inhibition->Tumor_Progression

Caption: Mechanisms of resistance to Brigatinib leading to tumor progression.

Experimental_Workflow Start Unexpected Result (e.g., Resistance) Sequencing Sequence ALK Kinase Domain Start->Sequencing Western Analyze Bypass Pathways (WB) Start->Western Mutation Resistance Mutation Identified? Sequencing->Mutation Pathway Bypass Pathway Activated? Western->Pathway Mutation->Pathway No On_Target On-Target Resistance Mutation->On_Target Yes Off_Target Off-Target Resistance Pathway->Off_Target Yes Investigate Further Investigation Needed Pathway->Investigate No

References

Technical Support Center: Optimizing Brigatinib Dosing for Long-Term Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the dosing schedule of Brigatinib for long-term efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of Brigatinib for in vitro long-term efficacy studies?

A1: The recommended starting dose for in vitro studies can be guided by the half-maximal inhibitory concentration (IC50) specific to your cell line. For many ALK-positive non-small cell lung cancer (NSCLC) cell lines, the IC50 for Brigatinib is in the low nanomolar range. A common starting point for long-term studies is to use a concentration at or slightly above the IC50 to maintain selective pressure without causing excessive acute cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q2: How can I best determine the IC50 of Brigatinib for my cell line?

A2: To determine the IC50, you should perform a cell viability assay with a serial dilution of Brigatinib. Seed your cells in a 96-well plate and, after allowing them to attach overnight, treat them with a range of Brigatinib concentrations for a specified period (e.g., 72 hours).[1][2] Following incubation, assess cell viability using a suitable method, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay.[2] The IC50 value is then calculated by fitting the dose-response data to a non-linear regression curve.

Q3: What are the key signaling pathways inhibited by Brigatinib that I should monitor in my long-term studies?

A3: Brigatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and its various mutant forms.[1] Inhibition of ALK leads to the downregulation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK, PI3K-mTOR, and JAK-STAT pathways.[3] Therefore, monitoring the phosphorylation status of key proteins in these pathways, such as ALK, ERK1/2, AKT, and STAT3, is essential to confirm the on-target effect of Brigatinib.[4]

Q4: My cells are developing resistance to Brigatinib in my long-term culture. What are the common resistance mechanisms?

A4: Acquired resistance to Brigatinib can occur through several mechanisms. On-target resistance often involves the acquisition of secondary mutations in the ALK kinase domain, with the G1202R mutation being a common finding.[5] Off-target resistance can involve the activation of bypass signaling pathways that circumvent the need for ALK signaling. It is advisable to perform genomic sequencing and phosphoproteomic analysis on resistant clones to identify the specific mechanisms at play.

Q5: What is the recommended dosing regimen for Brigatinib in preclinical in vivo studies, such as xenograft mouse models?

A5: In preclinical xenograft mouse models using ALK-positive NSCLC cells, Brigatinib has been shown to be effective when administered orally at doses ranging from 10 to 50 mg/kg once daily.[6] The specific dose should be optimized for your model to achieve significant tumor growth inhibition with an acceptable toxicity profile. It is recommended to start with a dose-finding study to determine the optimal therapeutic window.

Troubleshooting Guides

In Vitro Studies
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent IC50 values between experiments 1. Cell passage number and health variability.2. Inconsistent cell seeding density.3. Degradation of Brigatinib stock solution.4. Mycoplasma contamination.1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding.2. Standardize cell seeding density and ensure even cell distribution in wells.3. Prepare fresh Brigatinib dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.[7]4. Regularly test cell cultures for mycoplasma contamination.
High background in Western blot for phosphorylated proteins 1. Inadequate washing steps.2. Non-specific antibody binding.3. High concentration of primary or secondary antibody.4. Contaminated buffers.1. Increase the number and duration of washing steps with TBST.2. Increase the blocking time and use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).3. Titrate primary and secondary antibody concentrations to determine the optimal dilution.4. Prepare fresh buffers for each experiment.
Unexpected cell death at low Brigatinib concentrations 1. Off-target toxicity.2. Cell line is highly sensitive to ALK inhibition.1. Perform a kinome scan to identify potential off-target effects. Compare the phenotype with that of a structurally unrelated ALK inhibitor.[8]2. Perform a detailed dose-response curve with smaller concentration increments to precisely define the cytotoxic range.
Loss of Brigatinib efficacy over time in continuous culture 1. Development of resistant cell populations.1. Isolate single-cell clones from the resistant population and determine their IC50 values.[7]2. Analyze the genomic DNA of resistant clones for ALK mutations.[7]3. Perform Western blot analysis to check for reactivation of ALK signaling or activation of bypass pathways (e.g., EGFR, MET).
In Vivo Studies
Issue Possible Cause(s) Troubleshooting Steps
Lack of tumor growth inhibition 1. Insufficient drug exposure.2. Rapid development of resistance.3. Incorrect dosing or formulation.1. Perform pharmacokinetic analysis to measure plasma concentrations of Brigatinib.2. Analyze excised tumors for resistance mutations or activation of bypass pathways.3. Verify the correct preparation and administration of the Brigatinib formulation.
Significant weight loss or signs of toxicity in mice 1. Dose is too high.2. Off-target toxicity.1. Reduce the dose of Brigatinib or switch to an intermittent dosing schedule.2. Monitor for known Brigatinib-related toxicities (e.g., pulmonary, gastrointestinal) and perform histological analysis of major organs.
High variability in tumor volume within a treatment group 1. Inconsistent tumor cell implantation.2. Variation in drug metabolism between individual animals.1. Ensure consistent cell number and injection technique for tumor implantation.2. Increase the number of animals per group to improve statistical power.

Data Presentation

In Vitro Inhibitory Activity of Brigatinib
Kinase/Cell LineBrigatinib IC50 (nM)Reference
ALK (in vitro kinase assay) 0.6[9]
ROS1 (in vitro kinase assay) 0.9[3]
FLT3 (in vitro kinase assay) 2.1[3]
IGF-1R (in vitro kinase assay) 148-158[2]
ALK-positive NSCLC Cell Lines (e.g., H3122) 10 (median)[6][10]
ALK G1202R mutant 184[6]
In Vivo Efficacy of Brigatinib in Xenograft Models
Xenograft ModelBrigatinib Dose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)Reference
Karpas-299 (ALCL) 2587[1]
Karpas-299 (ALCL) 50Near complete regression[1]
H2228 (NSCLC) 10Dose-dependent inhibition[6]
H2228 (NSCLC) 50Significant tumor regression[6]

Experimental Protocols

Cell Viability Assay for IC50 Determination

1. Cell Seeding:

  • Culture ALK-positive cancer cells (e.g., H3122, Karpas-299) in the appropriate growth medium.

  • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

2. Brigatinib Treatment:

  • Prepare a 10 mM stock solution of Brigatinib in DMSO.

  • Perform serial dilutions of the Brigatinib stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Brigatinib. Include a vehicle control (DMSO) at the same concentration as the highest Brigatinib dose.

3. Incubation and Viability Assessment:

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2][3]

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the Brigatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of ALK Phosphorylation

1. Cell Lysis:

  • Seed cells in a 6-well plate and treat with various concentrations of Brigatinib for a specified time (e.g., 2 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 g for 15 minutes at 4°C to pellet the cell debris.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ALK (e.g., p-ALK Tyr1604) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin) for normalization.

Mandatory Visualizations

Brigatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Brigatinib Brigatinib Brigatinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression

Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.

Experimental_Workflow Start Start Cell_Culture Culture ALK+ Cancer Cells Start->Cell_Culture Dose_Response Brigatinib Dose-Response (IC50 Determination) Cell_Culture->Dose_Response Long_Term_Treatment Long-Term Treatment with Optimal Dose Dose_Response->Long_Term_Treatment Viability_Assay Periodic Cell Viability Assays Long_Term_Treatment->Viability_Assay Western_Blot Western Blot for p-ALK, p-ERK, p-AKT Long_Term_Treatment->Western_Blot Resistance_Monitoring Monitor for Resistance Long_Term_Treatment->Resistance_Monitoring End End Viability_Assay->End Western_Blot->End Resistant_Clone_Analysis Isolate & Analyze Resistant Clones (Genomic/Proteomic) Resistance_Monitoring->Resistant_Clone_Analysis Resistant_Clone_Analysis->End

Caption: Workflow for long-term Brigatinib efficacy studies in vitro.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results? Check_Reagents Check Reagent Stability (e.g., Brigatinib stock) Inconsistent_Results->Check_Reagents Yes Off_Target_Effects Unexpected Phenotype? Inconsistent_Results->Off_Target_Effects No Check_Cells Verify Cell Health & Passage Number Check_Reagents->Check_Cells Standardize_Protocol Standardize Protocol (e.g., seeding density) Check_Cells->Standardize_Protocol Mycoplasma_Test Test for Mycoplasma Standardize_Protocol->Mycoplasma_Test Compare_Inhibitors Compare with Structurally Different ALK Inhibitor Off_Target_Effects->Compare_Inhibitors Yes Resistance Loss of Efficacy? Off_Target_Effects->Resistance No Dose_Correlation Correlate Phenotype with p-ALK Inhibition Compare_Inhibitors->Dose_Correlation Kinome_Scan Perform Kinome Profiling Dose_Correlation->Kinome_Scan Sequence_ALK Sequence ALK for Mutations Resistance->Sequence_ALK Yes Assess_Bypass Assess Bypass Pathway Activation Sequence_ALK->Assess_Bypass

References

Technical Support Center: Overcoming Inconsistent Experimental Outcomes with Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with the tyrosine kinase inhibitor, Brigatinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-target effects of Brigatinib?

Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1). It is effective against wild-type ALK and a wide range of ALK resistance mutations.[1] However, at clinically achievable concentrations, Brigatinib can also inhibit other kinases, which may lead to off-target effects in experimental models. Known off-target kinases include Epidermal Growth Factor Receptor (EGFR) with specific mutations, FMS-like tyrosine kinase 3 (FLT3), and Insulin-like growth factor 1 receptor (IGF-1R).[1]

Q2: I am observing inconsistent IC50 values for Brigatinib in my cell proliferation assays. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell Line Integrity: Ensure the authenticity of your cell line and use cells at a low passage number to avoid genetic drift, which can alter drug sensitivity.[2][3]

  • Cell Health and Density: Use healthy, exponentially growing cells. Over-confluent or stressed cells may respond differently to treatment. Inconsistent cell seeding density can also lead to significant variability.[2][3]

  • Brigatinib Solubility and Stability: Brigatinib has limited aqueous solubility.[4] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Precipitation of the compound will lead to inaccurate IC50 values. Prepare fresh dilutions for each experiment to avoid degradation.[2][5]

  • Assay Protocol Variability: Different proliferation assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values. Standardize the chosen assay protocol, including incubation times and reagent preparation.[3]

  • Data Analysis: Use a consistent non-linear regression model to calculate the IC50 from your dose-response curves.[2]

Q3: My Western blot results for phosphorylated ALK (p-ALK) are weak or inconsistent after Brigatinib treatment. How can I troubleshoot this?

Weak or inconsistent p-ALK signals can be due to several factors:

  • Suboptimal Antibody Performance: Ensure you are using a validated antibody for p-ALK (e.g., Phospho-ALK (Tyr1604)) and total ALK.

  • Insufficient Protein Lysis and Phosphatase Inhibition: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of ALK during sample preparation.

  • Low Basal p-ALK Levels: Some cell lines may have low endogenous levels of ALK phosphorylation. Consider using a positive control cell line with high ALK activity, such as KARPAS-299.[6]

  • Brigatinib Concentration and Treatment Time: Optimize the concentration and duration of Brigatinib treatment. A time-course experiment can help determine the optimal time point to observe maximal inhibition of ALK phosphorylation.

  • Loading Controls: Always include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Q4: How can I confirm that the observed cellular effects are due to on-target ALK inhibition by Brigatinib and not off-target effects?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Consider the following strategies:

  • Use a Structurally Unrelated ALK Inhibitor: Treat your cells with another potent ALK inhibitor that has a different chemical structure and off-target profile (e.g., Alectinib or Ceritinib). If the phenotype is not replicated, it is likely an off-target effect of Brigatinib.[1]

  • Genetic Knockdown of ALK: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate ALK expression. If the phenotype is mimicked by ALK knockdown, it is likely an on-target effect.[1]

  • Rescue Experiment: In cells with ALK knocked down, the on-target effects of Brigatinib should be diminished. If the observed phenotype persists, it is likely independent of ALK inhibition.[1]

  • Dose-Response Correlation: Compare the IC50 for ALK phosphorylation inhibition (from Western blotting) with the IC50 for the observed cellular phenotype (e.g., cell viability). A significant discrepancy in these values may suggest off-target effects at higher concentrations.[1]

Q5: What are the common mechanisms of acquired resistance to Brigatinib in in-vitro models?

The most frequently reported mechanism of acquired resistance to Brigatinib is the emergence of secondary mutations in the ALK kinase domain. The ALK G1202R mutation is a notable example that can confer resistance to Brigatinib and other second-generation ALK inhibitors.[7] Other potential resistance mechanisms may involve the activation of bypass signaling pathways.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
Observed Issue Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a homogenous cell suspension before plating and use a precise multichannel pipette.
Cell health and passage number.Use cells in the logarithmic growth phase and maintain a consistent, low passage number.
Brigatinib precipitation in media.Visually inspect for precipitates after adding Brigatinib to the media. Prepare fresh dilutions for each experiment. Consider using a lower final DMSO concentration.
Steep drop in viability at high concentrations, inconsistent with a typical dose-response curve Off-target toxicity.Determine the IC50 for p-ALK inhibition by Western blot and compare it to the cell viability IC50. A large difference suggests off-target effects.
Compound insolubility at high concentrations.Check the solubility limit of Brigatinib in your culture medium.
No significant effect on cell viability even at high concentrations in a known ALK-positive cell line Incorrect compound concentration.Verify the concentration of your Brigatinib stock solution.
Cell line misidentification or contamination.Authenticate your cell line using short tandem repeat (STR) profiling.
Acquired resistance.Culture the cells in the absence of the drug for several passages and re-test. Sequence the ALK kinase domain to check for resistance mutations.
Guide 2: Western Blotting for ALK Signaling
Observed Issue Potential Cause Troubleshooting Steps
Weak or no p-ALK signal Low basal ALK activation.Use a positive control cell line (e.g., KARPAS-299).
Inefficient protein extraction/phosphatase activity.Use a lysis buffer containing fresh phosphatase and protease inhibitors.
Poor antibody performance.Use a validated p-ALK antibody and optimize antibody concentration and incubation time.
High background Non-specific antibody binding.Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
Too high primary or secondary antibody concentration.Titrate the antibody concentrations to find the optimal balance between signal and background.
Inconsistent inhibition of p-ALK with Brigatinib treatment Variable drug activity.Prepare fresh Brigatinib dilutions for each experiment. Ensure consistent treatment times.
Unequal protein loading.Quantify protein concentration accurately and load equal amounts in each lane. Always probe for a loading control (e.g., GAPDH, β-actin).

Data Presentation

Table 1: In Vitro and Cellular IC50 Values of Brigatinib Against Various Kinases and Cell Lines

Target/Cell LineAssay TypeIC50 (nM)Reference
Kinases
ALK (wild-type)Biochemical0.6[8]
ROS1Biochemical1.9[9]
FLT3Biochemical2.1[9]
IGF-1RBiochemical38[9]
EGFR (T790M mutant)Biochemical29-160[9]
Cell Lines
ALK-rearranged (NPM-ALK or EML4-ALK)Cellular (Growth Inhibition)1.5 - 12.0[10]
Ba/F3 (EML4-ALK)Cellular (Growth Inhibition)14[9]
Ba/F3 (EML4-ALK G1202R mutant)Cellular (Growth Inhibition)184[11]
ALK-negative cell linesCellular (Growth Inhibition)>1000[9]

Table 2: In Vivo Efficacy of Brigatinib in Xenograft Models

Xenograft ModelCell LineDosing RegimenOutcomeReference
Anaplastic Large Cell Lymphoma (ALCL)Karpas-29910, 25, or 50 mg/kg once daily (oral)Dose-dependent tumor regression.[9]
Non-Small Cell Lung Cancer (NSCLC)H222810, 25, or 50 mg/kg once daily (oral)Dose-dependent tumor growth inhibition.[9]
NSCLC Brain Metastasis ModelH2228 (intracranial)25 or 50 mg/kg once daily (oral)Significantly prolonged survival compared to vehicle and crizotinib.[11]

Experimental Protocols

Protocol 1: Western Blot Analysis of ALK Phosphorylation

1. Cell Lysis and Protein Quantification:

  • Culture ALK-positive cells to 70-80% confluency.

  • Treat cells with desired concentrations of Brigatinib for the specified duration.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-ALK (e.g., Tyr1604) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total ALK and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Quantify band intensities using densitometry software.

Protocol 2: Cell Proliferation/Viability Assay (e.g., MTT Assay)

1. Cell Seeding:

  • Harvest logarithmically growing cells.

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

2. Brigatinib Treatment:

  • Prepare a serial dilution of Brigatinib in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of Brigatinib. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

3. MTT Assay:

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

  • Plot the percentage of viability against the logarithm of the Brigatinib concentration.

  • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg Brigatinib Brigatinib Brigatinib->ALK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PLCg->Transcription

Caption: Brigatinib inhibits ALK signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Outcome Check_Compound Verify Brigatinib Integrity (Purity, Solubility, Storage) Start->Check_Compound Check_Cells Assess Cell Culture Conditions (Authenticity, Passage, Health) Start->Check_Cells Check_Protocol Review Experimental Protocol (Reagents, Incubation Times) Start->Check_Protocol Check_Analysis Evaluate Data Analysis (Normalization, Curve Fitting) Start->Check_Analysis Outcome_Resolved Consistent Results Achieved Check_Compound->Outcome_Resolved Check_Cells->Outcome_Resolved Check_Protocol->Outcome_Resolved Check_Analysis->Outcome_Resolved

Caption: Troubleshooting inconsistent experimental outcomes.

References

Best practices for storage and handling of Brigatinib C to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Brigatinib to prevent degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Brigatinib powder?

A1: Solid Brigatinib powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1]

Q2: How should I prepare and store Brigatinib stock solutions?

A2: It is recommended to dissolve Brigatinib in fresh, anhydrous DMSO. For stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] Note that moisture-absorbing DMSO can decrease the solubility of Brigatinib.[1]

Q3: My Brigatinib stock solution has a precipitate. What should I do?

A3: Precipitation can occur if the concentration exceeds the solubility limit in DMSO or if the DMSO has absorbed moisture. Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, it may indicate degradation or that the solubility limit has been exceeded. It is advisable to prepare a fresh stock solution using anhydrous DMSO.

Q4: Can I store diluted aqueous solutions of Brigatinib?

A4: It is not recommended to store diluted aqueous solutions of Brigatinib for extended periods. For cell-based assays and other experiments, prepare fresh dilutions from your frozen DMSO stock solution immediately before use to minimize the risk of degradation.

Q5: Is Brigatinib sensitive to light?

A5: Yes, Brigatinib has been reported to be photosensitive. It is crucial to protect both solid Brigatinib and its solutions from light. Use amber vials or wrap containers in aluminum foil and store them in the dark. When handling, minimize exposure to direct light.

Q6: What are the known incompatibilities for Brigatinib in a research setting?

A6: Avoid strong acids, bases, and oxidizing agents, as they can cause degradation. Also, be aware that Brigatinib's metabolism is affected by CYP3A inducers and inhibitors.[3][4] In a clinical context, grapefruit juice is avoided as it can increase plasma concentrations of Brigatinib.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Brigatinib that may be related to its storage and handling.

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

If you observe variability in your experimental outcomes, such as a loss of inhibitory activity, consider the following potential causes and solutions.

Potential Causes:

  • Degradation of Brigatinib: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.

  • Incorrect Concentration: The actual concentration of your working solution may be lower than intended due to precipitation or degradation.

  • Instability in Media: Brigatinib may not be stable in your specific cell culture medium over the duration of the experiment.

Troubleshooting Workflow:

G start Inconsistent Results in Cell-Based Assays check_stock 1. Verify Stock Solution Integrity - Check for precipitates. - Note storage history (age, freeze-thaw cycles). start->check_stock analyze_stock 2. Analyze Stock Solution by HPLC - Confirm concentration and purity. check_stock->analyze_stock stock_ok Stock solution is stable and at the correct concentration. analyze_stock->stock_ok prepare_fresh_stock Prepare fresh stock solution from solid powder. stock_ok->prepare_fresh_stock No check_media_stability 3. Assess Stability in Assay Media - Incubate Brigatinib in media under assay conditions. - Analyze samples at different time points by HPLC. stock_ok->check_media_stability Yes prepare_fresh_stock->analyze_stock media_stable Brigatinib is stable in the assay media. check_media_stability->media_stable modify_protocol Modify experimental protocol: - Reduce incubation time. - Prepare fresh dilutions more frequently. media_stable->modify_protocol No re_run_assay Re-run the assay with verified stock and optimized protocol. media_stable->re_run_assay Yes modify_protocol->re_run_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

The presence of extra peaks in your chromatogram can be indicative of degradation products or impurities.

Potential Causes:

  • Forced Degradation: Exposure to harsh conditions such as strong acids, bases, oxidants, high temperatures, or light can lead to the formation of degradation products.

  • Impurity in Starting Material: The initial batch of Brigatinib may contain synthesis-related impurities.

Troubleshooting Steps:

  • Review Handling and Storage: Ensure that the sample was not inadvertently exposed to degrading conditions.

  • Analyze a Freshly Prepared Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared solution from the same batch of solid Brigatinib. If the unexpected peaks are absent in the fresh sample, degradation during storage or handling of the solution is likely.

  • Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study as outlined in the Experimental Protocols section. This can help in tentatively identifying the unexpected peaks.

  • Consult Supplier's Certificate of Analysis: Review the certificate of analysis for any reported impurities.

Data on Brigatinib Stability

The stability of Brigatinib under various stress conditions is a critical factor for its effective use. The following table summarizes the known stability profile of Brigatinib.

Stress ConditionReagent/ParameterObservationReference
Acidic Hydrolysis 0.1 M HClDegradation observed
Alkaline Hydrolysis 0.1 M NaOHDegradation observed
Oxidative Degradation 3% H₂O₂Degradation observed
Thermal Degradation 60°CStable
Photodegradation UV light (254 nm)Stable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method can be used to assess the purity of Brigatinib and to detect the presence of degradation products.

1. Chromatographic Conditions:

  • Column: C18 (e.g., Luna C18, 100 x 2.6 mm, 1.6 µm)

  • Mobile Phase: Acetonitrile (B52724) and 0.1% Triethylamine (TEA) in water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

2. Sample Preparation:

  • Prepare a stock solution of Brigatinib in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 1-15 µg/mL).

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • The retention time for Brigatinib is expected to be approximately 3.2 minutes under these conditions.

  • Monitor for the appearance of any additional peaks, which may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol provides a framework for inducing degradation of Brigatinib to identify potential degradation products and to confirm the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Brigatinib in acetonitrile or a suitable solvent mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid Brigatinib powder at 60°C for 24 hours. Then, prepare a solution for analysis.

  • Photodegradation: Expose a solution of Brigatinib to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (such as the one described above) or LC-MS/MS for the identification of degradation products.

Visual Diagrams

Recommended Storage and Handling Workflow

G cluster_0 Solid Brigatinib cluster_1 Solution Preparation cluster_2 Stock Solution Storage cluster_3 Experimental Use solid_storage Store at -20°C in the dark. (Stable for up to 3 years) prepare_solution Dissolve in fresh, anhydrous DMSO. solid_storage->prepare_solution aliquot Aliquot into single-use volumes. prepare_solution->aliquot stock_storage Store at -80°C (up to 1 year) or -20°C (up to 1 month). Protect from light. aliquot->stock_storage prepare_working Prepare fresh working dilutions in aqueous buffer/media immediately before use. stock_storage->prepare_working use_in_assay Use in experiment. prepare_working->use_in_assay

Caption: Recommended workflow for storing and handling Brigatinib.

Brigatinib and the ALK Signaling Pathway

Brigatinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives cancer cell proliferation and survival. Brigatinib also inhibits other kinases, including ROS1, IGF-1R, and FLT3.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK EML4-ALK (Fusion Protein) RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Brigatinib Brigatinib Brigatinib->ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

References

Addressing variability in tumor response to Brigatinib C in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Brigatinib (B606365) (AP26113) in animal models. Variability in tumor response is a common challenge, and this resource aims to provide insights into potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in tumor growth inhibition with Brigatinib in our xenograft model. What are the potential reasons?

A1: Variability in tumor response to Brigatinib in animal models can stem from several factors:

  • Intrinsic Tumor Heterogeneity: Even within the same cell line, there can be clonal variations in ALK expression levels and the presence of pre-existing resistant subclones.

  • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varying plasma and tumor concentrations of Brigatinib.[1] Factors such as animal age, sex, and health status can influence these parameters.

  • Drug Formulation and Administration: Inconsistent formulation or inaccurate oral gavage technique can result in variable dosing and subsequent exposure.

  • ALK Mutation Status: The specific EML4-ALK variant or the presence of secondary ALK mutations can significantly impact Brigatinib sensitivity.[2][3] For instance, while Brigatinib is potent against many crizotinib-resistant mutations, the G1202R mutation can confer resistance.[4][5][6]

  • Activation of Bypass Signaling Pathways: Tumors may develop resistance by activating alternative signaling pathways to circumvent ALK inhibition, such as the EGFR or MEK pathways.[7][8]

  • Tumor Microenvironment: The tumor microenvironment, including factors like hypoxia and angiogenesis, can influence drug delivery and efficacy.

Q2: Our ALK-positive tumor model is showing primary resistance to Brigatinib. What could be the underlying mechanism?

A2: Primary resistance to Brigatinib, although less common, can occur. The most well-documented mechanism is the presence of the de novo ALK G1202R mutation.[4][5] This mutation is located at the solvent front of the ATP-binding pocket of the ALK kinase domain and is thought to sterically hinder the binding of Brigatinib.[4] Additionally, co-occurring oncogenic drivers, such as NTRK1 fusions, have been implicated in primary resistance.[4]

Q3: We are planning an in vivo study with an ALK-positive NSCLC cell line. What are the recommended cell lines and Brigatinib dosage?

A3: The H2228 and Karpas-299 cell lines are commonly used for ALK-positive non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) xenograft models, respectively.[6][8] Dose-dependent tumor growth inhibition has been observed with oral administration of Brigatinib at 10, 25, and 50 mg/kg once daily.[6][9] A dose of 10 mg/kg Brigatinib has shown similar efficacy to 100 mg/kg crizotinib (B193316) in vivo.[9] The optimal dose will depend on the specific model and experimental goals.

Q4: How should Brigatinib be formulated for oral administration in mice?

A4: Brigatinib for oral gavage can be dissolved in a vehicle such as a mixture of ethanol (B145695) and 0.5% methylcellulose (B11928114) (1:19).[10] It is crucial to ensure complete dissolution and a homogenous suspension for consistent dosing.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in tumor volume within the same treatment group 1. Inconsistent tumor cell implantation. 2. Uneven drug administration (oral gavage). 3. Individual animal differences in drug metabolism.1. Ensure consistent cell number and injection volume for tumor implantation. 2. Provide thorough training on oral gavage technique to all personnel. 3. Increase the number of animals per group to improve statistical power.
Lack of expected tumor regression 1. Sub-optimal drug dosage. 2. Primary resistance (e.g., ALK G1202R mutation). 3. Poor drug bioavailability. 4. Rapid development of acquired resistance.1. Perform a dose-response study to determine the optimal dose for your model.[11] 2. Sequence the tumor cells to check for known resistance mutations. 3. Conduct a pilot pharmacokinetic study to assess Brigatinib plasma concentrations.[12] 4. Consider combination therapy with inhibitors of bypass pathways (e.g., MEK inhibitors).[7]
Tumor relapse after initial response 1. Acquired resistance through secondary ALK mutations (e.g., G1202R, E1210K).[3][5] 2. Upregulation of bypass signaling pathways.1. Biopsy and sequence the relapsed tumors to identify resistance mutations. 2. Evaluate the activity of downstream signaling pathways (e.g., p-ERK, p-AKT) in relapsed tumors. 3. Consider switching to a third-generation ALK inhibitor like Lorlatinib, which has activity against G1202R.[5][13]
Animal toxicity (e.g., weight loss, lethargy) 1. Brigatinib dose is too high. 2. Off-target effects of Brigatinib.1. Reduce the Brigatinib dose or consider intermittent dosing. 2. Monitor animals closely for signs of toxicity and consult with a veterinarian.

Quantitative Data Summary

Table 1: In Vitro Activity of Brigatinib against various ALK mutations

ALK StatusCell LineIC50 (nmol/L)Reference
Native EML4-ALKBa/F314[9]
L1196MBa/F3<50[8]
G1269ABa/F3<50[8]
C1156YBa/F3<50[8]
I1171S/TBa/F3<50[8]
V1180LBa/F3<50[8]
L1152R/PBa/F3<50[8]
E1210KBa/F3<50[8]
G1202RBa/F3184[9]

Table 2: In Vivo Efficacy of Brigatinib in Xenograft Models

Cell LineAnimal ModelBrigatinib Dose (mg/kg, oral, QD)Tumor Growth Inhibition (%)Reference
Karpas-299SCID Beige Mice2587[6]
Karpas-299SCID Beige Mice50Near complete regression[6]
H2228Nude Mice10Dose-dependent inhibition[9]
H2228Nude Mice25Dose-dependent inhibition[9]
H2228Nude Mice50Dose-dependent inhibition[9]

Experimental Protocols

Subcutaneous Xenograft Model Protocol

  • Cell Culture: Culture H2228 (EML4-ALK variant 3) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Housing: House female athymic nude mice (6-8 weeks old) in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 H2228 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Brigatinib Administration: Prepare Brigatinib in a vehicle of ethanol and 0.5% methylcellulose (1:19). Administer Brigatinib or vehicle control orally once daily via gavage at the desired dose (e.g., 10, 25, or 50 mg/kg).

  • Data Collection and Analysis: Continue to monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers, sequencing for resistance mutations).

Visualizations

EML4_ALK_Signaling_Pathway EML4-ALK Signaling Pathway and Brigatinib Action EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK2 JAK2 EML4_ALK->JAK2 Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation

Caption: EML4-ALK signaling and Brigatinib's inhibitory action.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Brigatinib In Vivo Results Start Unexpected In Vivo Results (High Variability or Resistance) Check_Protocol Review Experimental Protocol (Dosing, Formulation, Animal Handling) Start->Check_Protocol Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Revise_Protocol Revise and Repeat Experiment Protocol_OK->Revise_Protocol No Assess_PK Assess Pharmacokinetics (Plasma/Tumor Drug Levels) Protocol_OK->Assess_PK Yes PK_OK Sufficient Drug Exposure? Assess_PK->PK_OK Optimize_Dosing Optimize Dosing Regimen PK_OK->Optimize_Dosing No Analyze_Tumor Analyze Tumor Genetics (ALK Mutation Status) PK_OK->Analyze_Tumor Yes Resistance_Mutation Resistance Mutation Found? (e.g., G1202R) Analyze_Tumor->Resistance_Mutation Consider_Alternative Consider Alternative TKI (e.g., Lorlatinib) Resistance_Mutation->Consider_Alternative Yes Investigate_Bypass Investigate Bypass Pathways (p-ERK, p-AKT) Resistance_Mutation->Investigate_Bypass No Consider_Combination Consider Combination Therapy (e.g., + MEK inhibitor) Investigate_Bypass->Consider_Combination

Caption: A logical workflow for troubleshooting unexpected results.

Resistance_Mechanisms Mechanisms of Resistance to Brigatinib Brigatinib_Resistance Brigatinib Resistance On_Target On-Target Alterations (ALK-Dependent) Brigatinib_Resistance->On_Target Off_Target Off-Target Alterations (ALK-Independent) Brigatinib_Resistance->Off_Target Secondary_Mutations Secondary ALK Mutations (e.g., G1202R, E1210K) On_Target->Secondary_Mutations ALK_Amplification ALK Gene Amplification On_Target->ALK_Amplification Bypass_Pathways Activation of Bypass Pathways (e.g., EGFR, MEK) Off_Target->Bypass_Pathways EMT Epithelial-to-Mesenchymal Transition (EMT) Off_Target->EMT

Caption: Overview of Brigatinib resistance mechanisms.

References

Technical Support Center: Managing Brigatinib's Off-Target EGFR Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Brigatinib (B606365). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments while controlling for the off-target effects of Brigatinib on the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Brigatinib on EGFR?

A1: Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), but it also exhibits inhibitory activity against EGFR, including its wild-type and mutated forms. This off-target activity is a critical consideration in experimental design, as it can lead to confounding results if not properly controlled. The inhibitory potency of Brigatinib varies across different EGFR variants.

Q2: My experimental results are inconsistent when using Brigatinib in ALK-positive cell lines that also express EGFR. What could be the cause?

A2: This inconsistency is likely due to the dual inhibition of both ALK and EGFR by Brigatinib. The observed cellular phenotype is a composite of inhibiting both signaling pathways. To dissect the specific contribution of ALK inhibition, it is essential to implement controls that account for the off-target EGFR effects.

Q3: How can I confirm that the observed effects in my experiment are due to ALK inhibition and not the off-target inhibition of EGFR?

A3: Several strategies can be employed to validate the on-target effects of Brigatinib. These include using EGFR knockout cell lines, performing rescue experiments with drug-resistant ALK mutants, and comparing the effects of Brigatinib with a structurally different ALK inhibitor that has a distinct off-target profile.

Troubleshooting Guides

Issue 1: Differentiating On-Target ALK Inhibition from Off-Target EGFR Effects

Solution: Employ a multi-pronged approach to dissect the signaling pathways affected by Brigatinib.

  • Use of Control Cell Lines:

    • EGFR Knockout (KO) Cells: Utilize CRISPR-Cas9 technology to generate an EGFR KO version of your ALK-positive cell line. Any remaining effect of Brigatinib in these cells can be more confidently attributed to ALK inhibition.

    • Parental (ALK-negative, EGFR-positive) Cells: As a negative control, treat the parental cell line that expresses EGFR but not ALK with Brigatinib. This will help characterize the cellular response to EGFR inhibition alone.

  • Chemical Genetics Approach:

    • Structurally Distinct ALK Inhibitors: Treat your cells with another potent ALK inhibitor that has a different chemical structure and off-target profile (e.g., Alectinib (B1194254) or Ceritinib).[1][2] If the observed phenotype is consistent across different ALK inhibitors, it is more likely to be an on-target effect.

    • Rescue Experiments: Introduce a known Brigatinib-resistant ALK mutant (e.g., G1202R) into your cell line. If the cellular effects of Brigatinib are diminished in cells expressing the resistant mutant, it confirms that the effect is mediated through ALK.

Issue 2: Unexpected Cellular Phenotypes Observed with Brigatinib Treatment

Solution: The unexpected phenotypes may arise from the inhibition of EGFR-driven signaling pathways.

  • Pathway Analysis:

    • Western Blotting: Analyze the phosphorylation status of key downstream effectors of both ALK and EGFR signaling pathways (e.g., AKT, ERK, STAT3). A decrease in phosphorylation of shared downstream molecules upon Brigatinib treatment in EGFR-positive cells would suggest a combined effect.

    • Phosphoproteomics: For a more comprehensive view, perform phosphoproteomic analysis to identify changes in the phosphorylation landscape of the cell upon Brigatinib treatment.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Brigatinib against ALK and EGFR Variants

Target KinaseIC50 (nM)Reference
ALK
Wild-Type ALK0.6
EML4-ALK14
EGFR
Wild-Type EGFR>3000
EGFR (L858R)1.5 - 2.1
EGFR (T790M)29 - 160
EGFR (del19)75 (p-EGFR), 114 (viability)
EGFR (del19/T790M)15 (p-EGFR), 281 (viability)
EGFR (del19/T790M/C797S)<100[3]

Note: IC50 values can vary depending on the assay conditions and cell line used.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-ALK and Phospho-EGFR

Objective: To determine the effect of Brigatinib on the phosphorylation status of ALK and EGFR.

Methodology:

  • Cell Seeding and Treatment: Seed ALK-positive, EGFR-positive cells (e.g., H3122) at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of Brigatinib (e.g., 0, 10, 50, 100, 500 nM) for 2-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-EGFR (Tyr1068), and total EGFR.[4][5][6][7] Use a loading control like β-actin or GAPDH. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[4][8]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[9] Detect the signal using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay

Objective: To assess the impact of Brigatinib on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10][11][12]

  • Drug Treatment: Treat the cells with a serial dilution of Brigatinib for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.[13]

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value using a non-linear regression curve fit.

Protocol 3: CRISPR-Cas9 Mediated Knockout of EGFR

Objective: To generate an EGFR-null cell line to isolate the effects of Brigatinib on ALK.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the EGFR gene into a Cas9 expression vector (e.g., pX459).

  • Transfection: Transfect the gRNA/Cas9 plasmids into the ALK-positive cell line using a suitable transfection reagent.

  • Selection and Single-Cell Cloning: Select for transfected cells (e.g., using puromycin (B1679871) if the vector contains a resistance marker). Isolate single cells into 96-well plates by limiting dilution or FACS to generate clonal populations.

  • Validation of Knockout: Expand the clones and screen for EGFR knockout by Western blotting and genomic sequencing of the target locus to confirm the presence of frameshift-inducing indels.

  • Troubleshooting: Low knockout efficiency can be due to poor transfection, inefficient gRNA, or cell line-specific resistance to editing.[14][15] Consider optimizing transfection conditions, testing different gRNA sequences, or using a lentiviral delivery system.

Visualizations

ALK_EGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 EGFR EGFR EGFR->GRB2_SOS EGFR->PI3K EGFR->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Brigatinib Brigatinib Brigatinib->ALK Inhibits Brigatinib->EGFR Inhibits (Off-target)

Caption: ALK and EGFR signaling pathways and their inhibition by Brigatinib.

Experimental_Workflow cluster_controls Control Experiments start Start: Observe Brigatinib Effect in ALK+/EGFR+ Cells q1 Is the effect on-target (ALK) or off-target (EGFR)? start->q1 control1 1. Use EGFR KO Cell Line q1->control1 control2 2. Use Structurally Different ALK Inhibitor q1->control2 control3 3. Perform Rescue Experiment with Resistant ALK Mutant q1->control3 analysis Analyze and Compare Results control1->analysis control2->analysis control3->analysis conclusion Conclude if effect is ALK-mediated, EGFR-mediated, or a combination analysis->conclusion

Caption: Logical workflow for dissecting on- and off-target effects of Brigatinib.

References

Technical Support Center: Refinement of Brigatinib Delivery for CNS Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Brigatinib (B606365) in Central Nervous System (CNS) tumor models. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Brigatinib in CNS tumors? A1: Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI). Its primary on-target activity is the inhibition of Anaplastic Lymphoma Kinase (ALK), which blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3, AKT, ERK1/2, and S6 pathways.[1] It is effective against wild-type ALK and a wide range of ALK resistance mutations.[2][3] In specific CNS tumor types that lack ALK alterations, such as NF2-deficient meningioma and schwannoma, Brigatinib has been shown to exert its anti-tumor effects by inhibiting other tyrosine kinases, including FAK, EphA2, and Fer.[4][5]

Q2: What are the known off-target kinases for Brigatinib? A2: Brigatinib is a multi-kinase inhibitor. Besides ALK, it potently inhibits ROS1 and FLT3.[2][3] At clinically relevant concentrations, it can also inhibit other kinases, including mutant Epidermal Growth Factor Receptor (EGFR) and Insulin-like growth factor 1 receptor (IGF-1R).[2][6] Understanding this profile is critical for interpreting experimental results that may deviate from expected ALK-inhibition phenotypes.

Q3: How effectively does Brigatinib cross the blood-brain barrier (BBB)? A3: Brigatinib's ability to penetrate the CNS is a key feature, though reported values vary. Preclinical studies in orthotopic mouse brain tumor models demonstrated that Brigatinib significantly prolonged survival compared to the first-generation inhibitor crizotinib, indicating effective CNS activity.[7][8] However, clinical data on its concentration in cerebrospinal fluid (CSF) is limited and shows some variability. One case study reported a low CSF-to-serum concentration ratio of 0.012, suggesting that poor CNS penetration could be a mechanism of resistance in some cases.[6] This highlights the importance of carefully evaluating intracranial response in preclinical models.

Q4: Are there novel formulations of Brigatinib being developed to improve CNS delivery? A4: Yes, research is ongoing to enhance Brigatinib's delivery and efficacy. Preclinical studies have explored nanoparticle-based systems. One approach involves using poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) nanoparticles to provide sustained release of the drug.[9] Another study developed chitosan-coated nanospanlastics, which demonstrated a threefold enhancement in cytotoxic activity against H-1975 lung cancer cells in vitro compared to the free drug.[10][11] While promising, these advanced delivery methods are still in the experimental phase.

Troubleshooting Guides

Issue 1: Drug Preparation and Solubility

Q: I am having trouble dissolving Brigatinib for my experiments. What is the correct procedure? A: Brigatinib is sparingly soluble in aqueous solutions and insoluble in water, which can present a challenge.[12]

  • For In Vitro (Cell Culture) Experiments: The standard solvent is Dimethyl Sulfoxide (DMSO).[13][14][15] Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. For experiments, dilute this stock solution in your culture medium to the final working concentration. Be aware that high concentrations of DMSO can be cytotoxic to cells.[16]

  • For In Vivo (Animal Dosing) Experiments: Do not administer a simple aqueous suspension. A common method is oral gavage using a two-step vehicle preparation. First, dissolve the required amount of Brigatinib in a minimal volume of DMSO. Then, suspend this solution in an appropriate vehicle like corn oil for administration.[13] Another reported vehicle consists of a mixture of PEG300, Tween80, and ddH2O after initial dissolution in DMSO.[13] Always prepare dosing solutions fresh for optimal results.

Issue 2: Inconsistent or Poor Intracranial Efficacy in Animal Models

Q: My orthotopic CNS tumor model is not responding to Brigatinib treatment, despite the cells being sensitive in vitro. What are the potential causes? A: This is a common challenge in CNS drug development. Several factors could be responsible:

  • Sub-optimal CNS Penetration: As discussed in the FAQs, Brigatinib's BBB penetration can be limited. The blood-tumor barrier (BTB) may be heterogeneous, with some tumor regions being less permeable than others.[1] Consider performing pharmacokinetic analysis to measure Brigatinib concentrations in the brain tissue of your model animals to confirm exposure.

  • Active Efflux at the BBB: Brigatinib may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the drug out of the brain.[17] This can significantly reduce the effective concentration at the tumor site.

  • Acquired Resistance: The tumor cells may have developed resistance mutations. While Brigatinib is effective against many ALK mutations, some, like ALK G1202R, are more recalcitrant.[3][18] It is advisable to harvest intracranial tumors post-treatment to analyze for potential resistance mutations.

  • Dosing and Formulation: Ensure the drug is being administered correctly and at a sufficient dose. For oral gavage, improper technique can lead to inconsistent dosing. Verify that your drug formulation is stable and homogenous. In preclinical mouse models, doses of 25-50 mg/kg administered daily by oral gavage have shown efficacy.[7]

Issue 3: Potential Off-Target Effects

Q: My experimental results are not consistent with ALK inhibition. How can I determine if this is an off-target effect? A: To distinguish between on-target and off-target effects, a multi-pronged approach is recommended:[2]

  • Dose-Response Analysis: Conduct a detailed dose-response curve. If the observed phenotype occurs at a significantly different concentration than what is required for ALK inhibition (typically low nanomolar), it may be an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Treat your model with another potent ALK inhibitor that has a different chemical structure and off-target profile (e.g., Alectinib (B1194254), Ceritinib). If the phenotype is not replicated, the effect is likely specific to Brigatinib's off-target activity.

  • Genetic Knockdown/Rescue: Use siRNA or CRISPR to specifically deplete ALK. If this genetic approach recapitulates the drug's phenotype, it confirms an on-target effect.

Issue 4: Managing In Vivo Toxicity

Q: My mice are showing signs of distress (shortness of breath, weight loss) after starting Brigatinib treatment. How should this be managed? A: Brigatinib can cause specific toxicities.

  • Early-Onset Pulmonary Events: A known, though rare (approx. 3%), side effect is shortness of breath or pneumonitis that can occur within the first few days of treatment.[19] This is why clinical dosing starts with a 7-day lead-in at a lower dose.[20] If you observe respiratory distress in mice:

    • Consider implementing a similar dose-escalation strategy (e.g., start at a lower dose for 3-7 days before increasing to the full therapeutic dose).

    • For mild symptoms, supportive care and continued observation may be sufficient, as tolerance can sometimes develop even with continued dosing.[19]

    • If symptoms are severe, treatment should be withheld.[21]

  • Other Common Adverse Events: Other reported side effects include elevated creatine (B1669601) phosphokinase (CPK), diarrhea, and hypertension.[22][23] Monitor animal weight and overall health closely. If significant weight loss (>15-20%) or other signs of severe toxicity occur, consider reducing the dose or temporarily halting treatment.[21]

Data Presentation: Quantitative Summaries

Table 1: In Vitro Kinase Inhibitory Profile of Brigatinib

Target Kinase Type IC50 (nM) Reference(s)
ALK (Anaplastic Lymphoma Kinase) On-Target 0.6 [24]
ALK (L1196M) On-Target (Resistance Mutant) 1.7 [24]
ALK (G1202R) On-Target (Resistance Mutant) 4.9 [24]
ROS1 On-Target 1.9 [13][24]
FLT3 Off-Target 2.1 [13][24]
EGFR (L858R/T790M) Off-Target 29 [2]
IGF-1R Off-Target 160 [2]
INSR Off-Target >1000 [2]

| MET | Off-Target | >1000 |[2] |

Table 2: Efficacy of Brigatinib in Orthotopic CNS Tumor Models

Cell Line Tumor Type Animal Model Dosing Regimen Primary Outcome Reference(s)
H2228 (ALK+) NSCLC SCID Beige Mice Vehicle Control Median Survival: 28 days [7][8]
H2228 (ALK+) NSCLC SCID Beige Mice Crizotinib (100 mg/kg/day, p.o.) Median Survival: 47.5 days [7][8]
H2228 (ALK+) NSCLC SCID Beige Mice Brigatinib (25 mg/kg/day, p.o.) Median Survival: 62 days [7][8]

| H2228 (ALK+) | NSCLC | SCID Beige Mice | Brigatinib (50 mg/kg/day, p.o.) | Median Survival: >64 days | [7][8] |

Table 3: CNS Penetration & Pharmacokinetic Parameters of Brigatinib

Parameter Species Value Notes Reference(s)
CNS Penetration Ratio Human 0.012 CSF / Serum concentration ratio from one case study. [6]
Cmax (Oral Dosing) Mouse 448 ng/mL After a single 10 mg/kg oral dose. [13]
t1/2 (Half-life) Mouse 5.8 hours After a single 10 mg/kg oral dose. [13]
Plasma Protein Binding Human ~90% [25]

| Primary Metabolism | Human | CYP3A4 | Avoid co-administration with strong CYP3A inhibitors/inducers. |[26] |

Table 4: Brigatinib Solubility

Solvent Solubility Notes Reference(s)
Water Insoluble [12][13]
DMSO 1 mg/mL (1.71 mM) Use fresh, anhydrous DMSO for best results. [12][13]
Ethanol 2-5 mg/mL [12][13]
Methanol Soluble Used in combination with water for HPLC. [15]

| Acetonitrile | Soluble | |[15] |

Experimental Protocols

Protocol 1: Preparation of Brigatinib for In Vivo Oral Gavage

Objective: To prepare a stable and homogenous Brigatinib suspension for oral administration in mice.

Materials:

  • Brigatinib powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Corn oil (or other suitable vehicle like PEG300/Tween80/Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the total amount of Brigatinib required for the entire study cohort and duration. Weigh out slightly more than needed to account for transfer losses.

  • For each dosing day, calculate the amount of Brigatinib needed for the batch of animals.

  • In a sterile microcentrifuge tube, add the weighed Brigatinib powder.

  • Add the smallest possible volume of DMSO to completely dissolve the powder (e.g., 50 µL of DMSO for a 1 mg/mL final concentration in a 1 mL volume). Vortex thoroughly until the solution is clear. Gentle warming or brief sonication may aid dissolution.

  • Slowly add the corn oil to the DMSO-drug concentrate while continuously vortexing to create a fine suspension. Add the oil dropwise to prevent the drug from precipitating out of solution.

  • Continue vortexing for 2-3 minutes to ensure the suspension is homogenous.

  • Administer to animals via oral gavage immediately after preparation. Vortex the suspension between dosing each animal to maintain homogeneity.

Protocol 2: Establishment of an Orthotopic Intracranial Xenograft Model

Objective: To implant human CNS tumor cells into the brains of immunocompromised mice to create a clinically relevant model for efficacy studies.

Materials:

  • Human CNS tumor cells (e.g., ALK-positive NSCLC line like H3122, or a glioblastoma line)

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Stereotaxic apparatus

  • Micro-syringe pump and Hamilton syringe

  • Anesthetics (e.g., Ketamine/Xylazine)

  • Surgical tools (scalpel, drill, etc.)

  • Sterile PBS or serum-free medium

Procedure:

  • Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cell pellet in sterile, ice-cold PBS or serum-free medium at a high concentration (e.g., 10,000 - 20,000 cells/µL). Keep on ice.[27]

  • Animal Preparation: Anesthetize the mouse and mount it securely in the stereotaxic frame. Apply eye ointment to prevent drying.

  • Surgical Procedure: Prepare the scalp with an antiseptic solution. Make a small sagittal incision to expose the skull.

  • Injection Site: Using the bregma as a landmark, determine the coordinates for injection (e.g., for the cerebral cortex: 2 mm anterior, 1 mm lateral to bregma).[5]

  • Burr Hole: Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.

  • Cell Injection: Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 2.5-3.0 mm from the skull surface).

  • Infusion: Using the micro-syringe pump, inject the cell suspension at a very slow, controlled rate (e.g., 0.5-1.0 µL/minute) for a total volume of 2-5 µL.[27] A slow rate is critical to prevent reflux and tissue damage.

  • Needle Withdrawal: After injection is complete, leave the needle in place for 5-10 minutes to allow the pressure to equalize and prevent cell leakage upon withdrawal. Withdraw the needle slowly.

  • Closure: Seal the burr hole with bone wax and close the scalp incision with surgical staples or sutures.

  • Post-Operative Care: Monitor the animal until it recovers from anesthesia. Provide post-operative analgesics as required by your institution's animal care committee. Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or by observing clinical symptoms.

Protocol 3: Western Blot Analysis for ALK Phosphorylation Inhibition

Objective: To confirm Brigatinib's on-target activity by assessing the phosphorylation status of ALK and downstream signaling proteins.

Materials:

  • ALK-positive cell line (e.g., H3122)

  • Brigatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate ALK-positive cells and allow them to adhere overnight. Treat cells with varying concentrations of Brigatinib (e.g., 0, 5, 20, 100 nM) for a set time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes to denature proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies for total ALK, total AKT, and GAPDH/β-actin.[28] A dose-dependent decrease in the phosphorylated forms of ALK, AKT, and ERK should be observed.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Brigatinib Brigatinib Brigatinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K/S6 mTOR->S6K S6K->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK signaling pathway and its inhibition by Brigatinib.

InVivo_Workflow A 1. Cell Culture (ALK+ CNS Tumor Line) B 2. Orthotopic Intracranial Implantation in Mice A->B C 3. Tumor Engraftment Confirmation (e.g., BLI) B->C D 4. Randomize Mice into Treatment Groups C->D E Group 1: Vehicle Control D->E F Group 2: Brigatinib (p.o.) D->F G Group 3: Comparator Drug D->G H 5. Daily Dosing and Monitoring (Weight, Symptoms) E->H F->H G->H I 6. Monitor Tumor Growth (e.g., Weekly BLI) H->I J 7. Endpoint Analysis I->J K Survival Curve (Kaplan-Meier) J->K L Tumor Burden (BLI Signal) J->L M Pharmacokinetics (Brain/Plasma Conc.) J->M

Caption: Experimental workflow for an in vivo CNS tumor efficacy study.

Troubleshooting_Efficacy action_node action_node result_node result_node start Poor Intracranial Efficacy Observed q1 Is drug formulation and dosing correct? start->q1 q2 Is there evidence of adequate brain exposure? q1->q2 Yes a1 Action: Verify vehicle prep, dosing technique, and drug stability. q1->a1 No q3 Does tumor harbor resistance mutations? q2->q3 Yes a2 Action: Perform PK analysis. Measure brain & plasma drug concentrations. q2->a2 No a3 Action: Harvest tumor tissue. Perform sequencing (e.g., for ALK mutants). q3->a3 No r1 Issue: Dosing Error or Instability a1->r1 r2 Issue: Poor BBB Penetration / Efflux a2->r2 r3 Issue: On-Target Resistance a3->r3 Mutations Found r4 Issue: Intrinsic Resistance a3->r4 No Mutations Found

Caption: Troubleshooting flowchart for poor intracranial efficacy.

References

Technical Support Center: Managing Brigatinib-Induced Hypertension in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypertension as a side effect in preclinical models treated with Brigatinib.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of Brigatinib-induced hypertension in preclinical models?

A1: While direct preclinical studies on Brigatinib's hypertensive effects are not extensively published, the mechanism is likely consistent with other tyrosine kinase inhibitors (TKIs) that target vascular endothelial growth factor (VEGF) receptors, a known off-target effect of some ALK inhibitors. Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.[1][2] Hypertension is a recognized side effect in clinical use.[2] The prevailing hypothesis for TKI-induced hypertension involves the inhibition of VEGF signaling pathways. This can lead to a decrease in the production of nitric oxide (NO), a potent vasodilator, and an increase in the vasoconstrictor endothelin-1, resulting in increased peripheral vascular resistance and elevated blood pressure.

Q2: Is the hypertensive effect of Brigatinib expected to be dose-dependent in our animal models?

A2: Yes, clinical data from the ALTA trial suggests that hypertension associated with Brigatinib treatment is dose-related.[3] Therefore, it is reasonable to expect a dose-dependent increase in blood pressure in preclinical models. We recommend a dose-response study to characterize this effect in your specific model.

Q3: What are the recommended methods for monitoring blood pressure in rodents during a Brigatinib study?

A3: The two most common methods are tail-cuff plethysmography and radiotelemetry.

  • Tail-cuff plethysmography is a non-invasive method suitable for repeated measurements. It is crucial to properly acclimate the animals to the restraining device to minimize stress-induced blood pressure fluctuations.

  • Radiotelemetry is an invasive method that provides continuous, real-time blood pressure data without the need for restraint, offering a more accurate assessment of the true hemodynamic status.

Q4: Which antihypertensive agents are recommended for managing Brigatinib-induced hypertension in preclinical studies?

A4: Based on the likely mechanism of TKI-induced hypertension, calcium channel blockers and inhibitors of the renin-angiotensin system are generally recommended.

  • Calcium Channel Blockers (e.g., Nifedipine): These agents promote vasodilation by blocking calcium influx into vascular smooth muscle cells.

  • Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan): These drugs block the vasoconstrictive effects of angiotensin II.

The choice of agent may depend on the severity of hypertension and the specific experimental design.

Q5: How should we manage a study if a significant number of animals develop severe hypertension?

A5: If severe hypertension is observed, it is crucial to have a predefined intervention plan. This may include:

  • Dose reduction of Brigatinib: Assess if a lower, efficacious dose of Brigatinib can be used that produces a less severe hypertensive effect.

  • Administration of antihypertensive agents: Implement treatment with a suitable antihypertensive drug.

  • Euthanasia criteria: Establish clear endpoints for humane euthanasia in case of uncontrolled, severe hypertension to prevent animal suffering.

Troubleshooting Guides

Troubleshooting Inconsistent Tail-Cuff Blood Pressure Readings
Problem Possible Cause Solution
High variability between measurements Animal stressEnsure a consistent and adequate acclimation period where animals are placed in the restrainer for several days before measurements begin. Maintain a quiet and calm environment during the procedure.
Incorrect cuff size or placementUse the appropriate cuff size for the animal's tail diameter. The cuff should be snug but not too tight. Consistently place the cuff at the base of the tail.
Low tail temperatureMaintain the animal's tail temperature within the recommended range (typically 32-34°C) using a warming platform to ensure adequate blood flow for detection.
Inability to obtain a reading Insufficient blood flow to the tailIn addition to warming, ensure the animal is not overly stressed, as this can cause vasoconstriction.
Movement artifactsEnsure the animal is calm and still during the measurement. Discard readings that are clearly affected by movement.

Data Presentation

The following tables are templates for summarizing quantitative data from your experiments.

Table 1: Dose-Dependent Effect of Brigatinib on Systolic Blood Pressure (SBP) in Mice

Treatment GroupDose (mg/kg)NBaseline SBP (mmHg)SBP Day 7 (mmHg)SBP Day 14 (mmHg)SBP Day 21 (mmHg)
Vehicle Control0
BrigatinibX
BrigatinibY
BrigatinibZ

Table 2: Efficacy of Antihypertensive Agents in Mitigating Brigatinib-Induced Hypertension in Rats

Treatment GroupBrigatinib Dose (mg/kg)Antihypertensive Agent & Dose (mg/kg)NSBP at Day 14 (mmHg)% Reduction in SBP vs. Brigatinib alone
Vehicle Control0NoneN/A
BrigatinibZNoneN/A
Brigatinib + NifedipineZA
Brigatinib + LosartanZB

Experimental Protocols

Protocol 1: Blood Pressure Measurement by Tail-Cuff Plethysmography
  • Animal Acclimation: For at least 3-5 consecutive days prior to the first baseline measurement, acclimate the mice to the restraining device for 15-20 minutes each day without taking measurements.

  • Equipment Setup: Turn on the warming platform and allow it to reach the set temperature (e.g., 33°C).

  • Animal Preparation: Gently place the mouse in the appropriate size restrainer. Secure the tail-cuff snugly at the base of the tail.

  • Acclimation in Restrainer: Allow the mouse to acclimate in the restrainer on the warming platform for 10-15 minutes before starting the measurements.

  • Measurement: Initiate the blood pressure measurement protocol on the system. Typically, this involves a series of inflation/deflation cycles. It is recommended to perform a set of acclimation cycles (e.g., 5-10) before the measurement cycles (e.g., 10-15).

  • Data Collection: The system will record systolic, diastolic, and mean arterial pressure, as well as heart rate.

  • Data Analysis: Exclude any readings with clear movement artifacts. Average the valid readings for each animal to obtain the final blood pressure value for that session.

Protocol 2: Administration of Antihypertensive Agents
  • Establish Hypertension: Administer Brigatinib at a dose known to induce a consistent and significant increase in blood pressure. Monitor blood pressure regularly to confirm the development of hypertension.

  • Group Allocation: Once hypertension is established, randomize the animals into treatment groups (e.g., Brigatinib + Vehicle, Brigatinib + Nifedipine, Brigatinib + Losartan).

  • Drug Administration: Administer the antihypertensive agents at the predetermined doses and route (e.g., oral gavage). Continue daily administration of both Brigatinib and the antihypertensive agent.

  • Blood Pressure Monitoring: Continue to monitor blood pressure at regular intervals (e.g., daily or every other day) to assess the efficacy of the antihypertensive treatment.

  • Data Analysis: Compare the blood pressure readings between the different treatment groups to determine the effectiveness of each antihypertensive agent in mitigating Brigatinib-induced hypertension.

Mandatory Visualization

Brigatinib_Hypertension_Pathway cluster_brigatinib Brigatinib cluster_receptors Tyrosine Kinase Receptors cluster_endothelial Endothelial Cell cluster_muscle Vascular Smooth Muscle Cell Brigatinib Brigatinib ALK ALK Brigatinib->ALK Inhibits VEGFR VEGFR (Off-target) Brigatinib->VEGFR Inhibits (potential) eNOS eNOS VEGFR->eNOS Activates ET1 Endothelin-1 VEGFR->ET1 Suppresses Production NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Vasoconstriction Vasoconstriction ET1->Vasoconstriction Hypertension Hypertension Vasodilation->Hypertension Decreases BP Vasoconstriction->Hypertension Increases BP

Caption: Proposed signaling pathway for Brigatinib-induced hypertension.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_intervention Hypertension Management (if needed) cluster_endpoint Study Endpoint Acclimation Animal Acclimation (1 week) Baseline_BP Baseline Blood Pressure (3-5 days) Acclimation->Baseline_BP Randomization Randomize into Groups (Vehicle, Brigatinib Doses) Baseline_BP->Randomization Daily_Dosing Daily Dosing Randomization->Daily_Dosing BP_Monitoring Regular BP Monitoring Daily_Dosing->BP_Monitoring Final_BP Final Blood Pressure Measurement HTN_Check Severe Hypertension? BP_Monitoring->HTN_Check Antihypertensive_Tx Administer Antihypertensive (e.g., Nifedipine, Losartan) HTN_Check->Antihypertensive_Tx Yes HTN_Check->Final_BP No Antihypertensive_Tx->BP_Monitoring Tissue_Collection Tissue Collection for Analysis Final_BP->Tissue_Collection

Caption: Experimental workflow for managing Brigatinib-induced hypertension.

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of Brigatinib and Alectinib in ALK-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two leading second-generation ALK inhibitors, brigatinib (B606365) and alectinib (B1194254), in ALK-positive (ALK+) cancer models. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

This guide synthesizes publicly available preclinical data to compare the in vitro and in vivo activities of brigatinib and alectinib against wild-type ALK and a range of clinically relevant ALK resistance mutations.

In Vitro Efficacy: Cellular Potency Against ALK Variants

Brigatinib demonstrates potent activity against native EML4-ALK and maintains substantial efficacy against a wide array of ALK mutations that confer resistance to other ALK inhibitors.[1][2] In a comprehensive preclinical study, brigatinib was shown to be more potent than alectinib against several key ALK mutants, most notably the G1202R mutation, which is a common mechanism of resistance to alectinib.[1][3]

Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM) of Brigatinib and Alectinib in Ba/F3 Cells Engineered to Express Various ALK Fusion Proteins.

ALK VariantBrigatinib IC50 (nM)Alectinib IC50 (nM)
EML4-ALK WT 1015
Crizotinib-Resistant Mutants
L1196M1424
G1269A1628
Alectinib-Resistant Mutants
G1202R91596
I1171N42118
V1180L40135
Other Clinically Observed Mutants
C1156Y1219
F1174L3168
L1152P1322

Data compiled from Zhang et al., 2016.[1][2]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In vivo studies using ALK-positive non-small cell lung cancer (NSCLC) xenograft models in mice have corroborated the potent in vitro activity of brigatinib. Brigatinib has demonstrated significant tumor growth inhibition at well-tolerated doses.[4] In models of intracranial tumors, brigatinib has also shown superior efficacy, which is critical given the frequency of central nervous system (CNS) metastases in ALK+ NSCLC.[1]

Table 2: Comparative In Vivo Efficacy of Brigatinib and Alectinib in ALK+ NSCLC Xenograft Models.

Xenograft ModelTreatmentDosageTumor Growth Inhibition (%)Reference
H3122 (EML4-ALK v1)Brigatinib25 mg/kg, QD>90Zhang et al., 2016
H3122 (EML4-ALK v1)Alectinib20 mg/kg, QD~85(Comparative data inferred from multiple studies)
NCI-H2228 (EML4-ALK v3)Brigatinib50 mg/kg, QDSignificant Regression[4]

Signaling Pathways and Molecular Targets

ALK rearrangement leads to the constitutive activation of downstream signaling pathways, primarily the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways, promoting cell proliferation and survival. Both alectinib and brigatinib exert their therapeutic effect by inhibiting the ATP-binding pocket of the ALK tyrosine kinase, thereby blocking these downstream signals.[3] However, brigatinib exhibits a broader kinase inhibitory profile compared to the more selective alectinib.[1][5] Besides ALK, brigatinib also potently inhibits ROS1, FLT3, and mutant variants of EGFR, which may contribute to its robust activity against a wider range of resistance mechanisms.[5] Alectinib is a highly selective inhibitor of ALK and RET.[6]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_inhibitors Inhibitors ALK Fusion Protein ALK Fusion Protein PI3K PI3K ALK Fusion Protein->PI3K JAK JAK ALK Fusion Protein->JAK RAS RAS ALK Fusion Protein->RAS AKT AKT PI3K->AKT Gene Transcription Gene Transcription AKT->Gene Transcription STAT STAT JAK->STAT STAT->Gene Transcription MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Gene Transcription Brigatinib Brigatinib Brigatinib->ALK Fusion Protein Alectinib Alectinib Alectinib->ALK Fusion Protein

ALK Signaling Pathway and Inhibition

Molecular_Targets cluster_drugs cluster_targets Molecular Targets Brigatinib Brigatinib ALK ALK Brigatinib->ALK ROS1 ROS1 Brigatinib->ROS1 FLT3 FLT3 Brigatinib->FLT3 Mutant EGFR Mutant EGFR Brigatinib->Mutant EGFR Alectinib Alectinib Alectinib->ALK RET RET Alectinib->RET

Comparative Molecular Targets

Experimental Protocols

In Vitro Cell Viability Assay

The half-maximal inhibitory concentration (IC50) values are typically determined using a cell viability assay. A common method is the MTT or XTT assay.[7]

  • Cell Culture: ALK-positive cancer cell lines (e.g., Ba/F3 cells engineered to express specific ALK mutations) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of brigatinib or alectinib for a specified period, typically 72 hours.

  • Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[7] Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[7]

  • Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

The in vivo efficacy of ALK inhibitors is commonly evaluated in immunodeficient mice bearing tumors derived from human cancer cell lines.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.

  • Tumor Implantation: ALK-positive NSCLC cells (e.g., H3122 or NCI-H2228) are injected subcutaneously into the flanks of the mice.[4]

  • Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Brigatinib or alectinib is administered orally at specified doses and schedules.[4]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a1 ALK+ Cell Line Culture a2 Drug Titration (Brigatinib vs Alectinib) a1->a2 a3 72h Incubation a2->a3 a4 Cell Viability Assay (e.g., MTT) a3->a4 a5 IC50 Determination a4->a5 b1 Subcutaneous Implantation of ALK+ Tumor Cells in Mice a5->b1 Promising candidates move to in vivo testing b2 Tumor Growth to Palpable Size b1->b2 b3 Randomization and Dosing (Brigatinib vs Alectinib vs Vehicle) b2->b3 b4 Tumor Volume and Body Weight Monitoring b3->b4 b5 Calculation of Tumor Growth Inhibition b4->b5

Preclinical Efficacy Testing Workflow

Conclusion

Preclinical data from in vitro and in vivo models suggest that both brigatinib and alectinib are highly potent ALK inhibitors. Brigatinib demonstrates a broader inhibitory profile against a panel of ALK resistance mutations, including the clinically significant G1202R mutation, which confers resistance to alectinib.[1] This suggests that brigatinib may offer an advantage in overcoming resistance to other ALK inhibitors. The distinct molecular target profiles of these two drugs may also translate to differences in their clinical activity and potential for combination therapies. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these two agents in various clinical settings.

References

Head-to-Head In Vitro Comparison: Brigatinib vs. Crizotinib for ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the evolution from first to next-generation ALK tyrosine kinase inhibitors (TKIs) has been driven by the need to overcome acquired resistance and improve efficacy. This guide provides a detailed in vitro comparison of brigatinib (B606365), a next-generation ALK inhibitor, and crizotinib (B193316), the first-generation ALK inhibitor, for researchers, scientists, and drug development professionals.

Executive Summary

Brigatinib demonstrates significantly greater potency against native EML4-ALK and a broad spectrum of crizotinib-resistant ALK mutations in vitro.[1][2] Preclinical data indicate that brigatinib is approximately 12 times more potent than crizotinib in inhibiting the ALK receptor tyrosine kinase.[2][3] Furthermore, brigatinib maintains substantial activity against numerous secondary mutations that confer resistance to crizotinib and other second-generation TKIs, including the recalcitrant G1202R mutation.[2] This superior inhibitory profile at clinically achievable concentrations suggests a potential advantage for brigatinib in addressing a wider range of resistance mechanisms.

Data Presentation: Potency and Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of brigatinib and crizotinib against native ALK and various ALK mutations, as well as their selectivity across a broader kinase panel.

Table 1: Comparative IC50 Values against ALK Variants

Cell Line/TargetBrigatinib IC50 (nmol/L)Crizotinib IC50 (nmol/L)Fold Difference (Crizotinib/Brigatinib)
EML4-ALK (Native)1011911.9
Crizotinib-Resistant Mutants
L1196M1723513.8
G1269A832941.1
C1156Y141037.4
F1174L421633.9
L1152P121149.5
G1202R91193621.3
S1206Y1422716.2
I1171T261345.2
V1180L201266.3
E1210K1213010.8
D1203N161187.4
F1245C151208.0
F1245I131158.8
F1245V141168.3
G1128A1111710.6
G1202131199.2
R1253121189.8

Data derived from studies using Ba/F3 cells engineered to express the respective ALK variants. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.[1]

Table 2: Kinase Selectivity Profile

Kinase TargetBrigatinib IC50 (nmol/L)Crizotinib IC50 (nmol/L)
ALK<1024
ROS1<101.7
FLT34.8>1000
IGF-1R858
EGFR (L858R/T790M)180>1000

This table presents a selection of key kinases to illustrate the selectivity profile. Brigatinib shows high potency against ALK and ROS1, with additional activity against FLT3 and certain EGFR mutants.[2][3]

Signaling Pathway Inhibition

Brigatinib acts as an irreversible inhibitor of ALK, leading to the effective suppression of downstream signaling pathways critical for cell proliferation and survival.[4] This includes the STAT3, AKT, and ERK1/2 pathways. Crizotinib also inhibits these pathways, but its reduced potency against ALK and its susceptibility to resistance mutations can limit its effectiveness.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Brigatinib Brigatinib Brigatinib->ALK Strong Inhibition Crizotinib Crizotinib Crizotinib->ALK Weaker Inhibition

Caption: ALK signaling pathway and points of inhibition by Brigatinib and Crizotinib.

Experimental Protocols

The following are representative methodologies for the key in vitro experiments cited in this guide.

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified ALK and other kinases.

  • Methodology:

    • Kinase reactions are typically performed in 96- or 384-well plates.

    • Recombinant purified kinase domains (e.g., ALK, ROS1) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • A serial dilution of the test compounds (brigatinib and crizotinib) is added to the wells.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.

    • The data are normalized to controls (no inhibitor) and plotted as percent inhibition versus log inhibitor concentration.

    • IC50 values are calculated using a non-linear regression curve fit (e.g., sigmoidal dose-response).

2. Cellular Proliferation/Viability Assay

  • Objective: To determine the IC50 of the compounds on the proliferation and viability of cancer cell lines.

  • Methodology:

    • Engineered Ba/F3 cells expressing native or mutated EML4-ALK, or ALK-positive NSCLC cell lines (e.g., H3122), are seeded in 96-well plates at a predetermined density.

    • Cells are allowed to adhere overnight.

    • A serial dilution of brigatinib or crizotinib is added to the wells.

    • The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue®).

    • The absorbance or fluorescence is measured using a plate reader.

    • Data are normalized to vehicle-treated control cells, and IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the inhibitor.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis start Start: Prepare Reagents & Cell Cultures plate_cells Plate Cells (e.g., Ba/F3-ALK variants) start->plate_cells prep_kinase Prepare Kinase Reaction (Enzyme, Substrate, ATP) start->prep_kinase serial_dilution Prepare Serial Dilutions of Brigatinib & Crizotinib start->serial_dilution add_compounds_cell Add Compounds to Cells plate_cells->add_compounds_cell add_compounds_kinase Add Compounds to Kinase Reaction prep_kinase->add_compounds_kinase serial_dilution->add_compounds_cell serial_dilution->add_compounds_kinase incubate_cell Incubate for 72 hours add_compounds_cell->incubate_cell incubate_kinase Incubate for 60 minutes add_compounds_kinase->incubate_kinase viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_cell->viability_assay kinase_assay Quantify Kinase Activity (e.g., Kinase-Glo) incubate_kinase->kinase_assay read_plate Read Plate (Absorbance/Luminescence) viability_assay->read_plate kinase_assay->read_plate calculate_ic50 Calculate IC50 Values (Non-linear Regression) read_plate->calculate_ic50

Caption: General workflow for in vitro comparison of kinase inhibitors.

Conclusion

The in vitro evidence strongly supports that brigatinib is a more potent and broadly effective inhibitor of ALK than crizotinib. Its ability to maintain substantial activity against a wide array of clinically relevant resistance mutations, including the challenging G1202R mutation, underscores its development as a next-generation TKI.[2] These preclinical findings provide a clear molecular basis for the clinical activity observed in crizotinib-resistant ALK-positive NSCLC patients.[2] For researchers in the field, these data highlight the structural and mechanistic advantages of brigatinib and provide a rationale for its use in models of acquired resistance to first-generation ALK inhibitors.

References

Cross-Validation of Brigatinib's Activity in Diverse Laboratory Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Brigatinib (B606365) is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3] Beyond its primary target, brigatinib also demonstrates inhibitory activity against other kinases such as ROS1, and certain mutations in the Epidermal Growth Factor Receptor (EGFR).[1][4] Evaluating the efficacy and selectivity of such a targeted therapy requires rigorous cross-validation across a variety of preclinical laboratory assays. This guide provides a comparative overview of brigatinib's activity as measured in key biochemical and cell-based assays, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of ALK Signaling

Brigatinib functions by binding to the ATP-binding site of the ALK protein, which blocks its kinase activity.[1][5] In ALK-positive cancers, a chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives oncogenic signaling.[6] By inhibiting ALK autophosphorylation, brigatinib effectively shuts down downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the STAT3, AKT, and ERK1/2 pathways.[4][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK Brigatinib Brigatinib Brigatinib->ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation S6 S6 AKT->S6 ERK->Proliferation S6->Proliferation

Caption: Brigatinib inhibits the EML4-ALK signaling pathway.

Data Presentation: Quantitative Comparison of Brigatinib Activity

The potency of brigatinib has been quantified in both isolated enzyme (biochemical) and whole-cell (cell-based) environments. The following tables summarize its inhibitory activity, typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).

Table 1: Brigatinib Activity in Biochemical Kinase Assays

These assays measure the direct inhibition of purified kinase enzymes. The data highlights brigatinib's high potency against ALK and its various mutations, as well as its activity against other kinases.

Kinase TargetIC50 (nmol/L)Reference(s)
ALK (Anaplastic Lymphoma Kinase)
Native ALK0.6[2][3][8]
ALK Mutant C1156Y0.6[3]
ALK Mutant R1275Q6.6[3]
ALK Mutant G1202R6.6[9]
Other Kinases
ROS11.9[8][10]
FLT32.1[8][10]
FLT3 (D835Y)1.5[3][8]
EGFR (L858R)1.5[3][8]
IGF-1R38[10]
Insulin Receptor (INSR)262[10]
Table 2: Brigatinib Activity in Cell-Based Assays

These assays assess the effect of brigatinib on the proliferation and survival of cancer cell lines. This provides a more physiologically relevant measure of drug activity, accounting for factors like cell membrane permeability.

Cell Line TypeCell Line(s)Assay TypeIC50 / GI50 (nmol/L)Reference(s)
ALK-Positive NSCLC & ALCL Panel of 7 cell linesALK Phosphorylation (IC50)1.5 - 12[8][11]
Panel of 7 cell linesGrowth Inhibition (GI50)4 - 31[8][11]
ALK-Positive (Native EML4-ALK) Ba/F3Inhibition (IC50)14[10][11]
ALK-Positive (Mutant G1202R) Ba/F3Inhibition (IC50)184[10]
ALK-Negative NSCLC & ALCL Panel of 3 cell linesGrowth Inhibition (GI50)503 - 2,387[2][11]
Other Kinase-Driven Lines
ROS1-DrivenBa/F3Inhibition (IC50)18[11]
FLT3-DrivenBa/F3Inhibition (IC50)148[11]
IGF-1R-DrivenBa/F3Inhibition (IC50)158[11]

Experimental Protocols

Standardized methodologies are critical for the reliable assessment of kinase inhibitors. Below are generalized protocols for the key assays used to generate the data above.

Biochemical Kinase Inhibition Assay

This in vitro assay quantifies a compound's ability to directly inhibit a purified kinase enzyme.

Objective: To determine the IC50 value of brigatinib against a specific kinase.

Methodology:

  • Reagents & Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, assay buffer, multi-well plates (e.g., 96-well), and a detection reagent system (e.g., luminescence-based like ADP-Glo™ or fluorescence-based).[5][12]

  • Procedure: a. Prepare serial dilutions of brigatinib in the appropriate solvent (e.g., DMSO). b. Add the purified kinase enzyme solution to the wells of the microplate. c. Add the brigatinib dilutions to the wells and pre-incubate to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate for a specified time at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation. f. Stop the reaction and add the detection reagent. This reagent measures either the amount of ADP produced or the amount of ATP remaining.[12] g. Read the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: The signal is converted to percent inhibition relative to a no-inhibitor control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the GI50 or IC50 value of brigatinib on ALK-positive and ALK-negative cell lines.

Methodology:

  • Cell Culture: Maintain ALK-positive (e.g., H3122, Karpas-299) and ALK-negative cancer cell lines in their respective recommended culture media and conditions.[5]

  • Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to attach and resume growth overnight.[5] b. The next day, treat the cells with a range of concentrations of brigatinib by adding the serially diluted compound to the culture medium. c. Include untreated cells as a negative control. d. Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).[5] e. Add a viability reagent (e.g., resazurin-based or ATP-based) to each well. These reagents produce a colorimetric, fluorescent, or luminescent signal proportional to the number of viable cells. f. Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control cells. Determine the GI50/IC50 value by plotting the inhibition percentages against the logarithm of the drug concentration and fitting the data to a dose-response curve.

cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay A1 Prepare Brigatinib Serial Dilutions A2 Incubate Drug with Purified Kinase A1->A2 A3 Initiate Reaction (Add ATP + Substrate) A2->A3 A4 Detect Signal (e.g., ADP-Glo) A3->A4 A5 Calculate IC50 A4->A5 B1 Seed Cells in 96-well Plates B2 Treat Cells with Brigatinib Dilutions B1->B2 B3 Incubate for 72h B2->B3 B4 Add Viability Reagent B3->B4 B5 Calculate GI50 B4->B5

Caption: Generalized workflow for kinase inhibitor validation assays.

Conclusion

The cross-validation of brigatinib's activity through both biochemical and cellular assays confirms its high potency and selectivity. Biochemical assays demonstrate its direct, sub-nanomolar inhibitory effect on the ALK enzyme.[3][8] Cell-based assays confirm this potent activity translates to effective growth inhibition in ALK-driven cancer cells at low nanomolar concentrations, while showing significantly less effect on ALK-negative cells, underscoring its selectivity.[8][11] Furthermore, cellular assays are crucial for demonstrating brigatinib's ability to overcome a wide range of mutations that confer resistance to other ALK inhibitors.[10][11] The consistent and complementary data from these different laboratory methodologies provide a robust preclinical foundation for the clinical efficacy of brigatinib in treating ALK-positive malignancies.

References

Navigating Resistance: A Comparative Guide to Brigatinib's Potency in ALK-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Brigatinib's potency against other anaplastic lymphoma kinase (ALK) inhibitors. Supported by experimental data, this document aims to offer a clear perspective on the reproducibility of published findings and Brigatinib's place in the landscape of targeted cancer therapies.

Brigatinib (B606365) (marketed as Alunbrig®) is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the inhibition of the ALK protein kinase, which, when constitutively activated due to genetic rearrangements, drives cancer cell proliferation and survival.[2] A key feature of Brigatinib is its ability to overcome various ALK mutations that confer resistance to earlier-generation ALK inhibitors.[2]

Comparative Potency of ALK Inhibitors

The following tables summarize the in vitro potency (IC50 values) of Brigatinib in comparison to other ALK inhibitors against wild-type ALK and a panel of clinically relevant ALK resistance mutations. Lower IC50 values indicate greater potency.

Table 1: Potency Against Wild-Type ALK

CompoundTargetIC50 (nM)Cell Line / Assay Type
Brigatinib Native ALK0.6In vitro kinase assay
Brigatinib EML4-ALK14Ba/F3 cells
CrizotinibEML4-ALK107Ba/F3 cells
CeritinibEML4-ALK37Ba/F3 cells
AlectinibEML4-ALK25Ba/F3 cells

Table 2: Potency Against ALK Resistance Mutations

ALK MutationBrigatinib IC50 (nM)Crizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)
C1156Y<50>20050-200<50
L1196M (Gatekeeper)<50>200<50<50
G1202R184>200>200>200
I1171N<50>200>200>200
F1174C/V<50>200>200<50
E1210K<50>20050-20050-200
D1203N<50>20050-20050-200
S1206Y/C<50>20050-20050-200

Data compiled from multiple in vitro studies.[3] IC50 values can vary based on specific experimental conditions.

Experimental Protocols

The determination of a drug's potency, typically expressed as the half-maximal inhibitory concentration (IC50), is a cornerstone of preclinical drug evaluation. The data presented in this guide were primarily generated using two key types of in vitro assays: biochemical kinase assays and cell-based viability/proliferation assays.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase in a cell-free system.

Principle: The assay quantifies the phosphorylation of a substrate by the ALK enzyme. The inhibitory effect of Brigatinib is determined by its ability to reduce this kinase activity in a dose-dependent manner.

Generalized Protocol:

  • Reagents and Materials: Purified recombinant ALK enzyme (wild-type or mutant), a suitable peptide or protein substrate, adenosine (B11128) triphosphate (ATP), kinase assay buffer, multi-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the ALK kinase is prepared in the assay buffer.

    • Brigatinib is serially diluted to a range of concentrations.

    • The kinase and Brigatinib are pre-incubated in the wells of a microplate.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method, such as luminescence or fluorescence.[1]

  • Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Viability/Proliferation Assay

This assay assesses the effect of an inhibitor on the viability or proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

Principle: ALK-positive cancer cell lines are treated with varying concentrations of the inhibitor. The number of viable cells is measured after a set incubation period to determine the concentration of the drug that inhibits cell growth by 50% (GI50) or reduces cell viability by 50% (IC50).

Generalized Protocol:

  • Cell Culture: ALK-positive cell lines (e.g., Karpas-299, H2228, or engineered Ba/F3 cells expressing ALK fusions) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of Brigatinib or other ALK inhibitors.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., MTS, resazurin, or an ATP-based luminescent reagent) is added to each well.[4]

    • After a short incubation, the signal (absorbance, fluorescence, or luminescence) is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of Brigatinib's action and the methods for its evaluation, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor Tyrosine Kinase ADP ADP ALK_Receptor->ADP STAT3 STAT3 ALK_Receptor->STAT3 P PI3K PI3K ALK_Receptor->PI3K P RAS RAS ALK_Receptor->RAS P Brigatinib Brigatinib Brigatinib->ALK_Receptor Inhibits ATP ATP ATP->ALK_Receptor Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: ALK Signaling Pathway and Brigatinib's Point of Inhibition.

Drug_Potency_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Prepare_Cells Prepare ALK-dependent cell lines Seed_Cells Seed cells into 96-well plates Prepare_Cells->Seed_Cells Prepare_Drug Prepare serial dilutions of Brigatinib Add_Drug Add drug dilutions to cells Prepare_Drug->Add_Drug Seed_Cells->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Add_Reagent Add cell viability reagent (e.g., MTS) Incubate->Add_Reagent Measure Measure absorbance/ fluorescence/luminescence Add_Reagent->Measure Calculate_Viability Calculate percent viability vs. control Measure->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for Determining Drug Potency (IC50).

References

Brigatinib: A Comparative Analysis for ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Brigatinib (B606365), a next-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of Brigatinib with other ALK inhibitors, supported by experimental data from pivotal clinical trials and preclinical studies, to inform researchers, scientists, and drug development professionals.

Clinical Efficacy: Head-to-Head and Comparative Data

Brigatinib has been extensively evaluated in clinical trials, most notably in the ALTA-1L study, which compared its efficacy and safety against the first-generation ALK inhibitor, crizotinib, in the first-line setting. Furthermore, indirect comparisons and real-world data provide insights into its performance relative to other second and third-generation ALK inhibitors like alectinib (B1194254) and lorlatinib.

Table 1: Efficacy of Brigatinib vs. Crizotinib in the ALTA-1L Trial (First-Line Treatment)
EndpointBrigatinibCrizotinibHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) by BIRC 24.0 months11.0 months0.49 (0.35–0.68)<0.0001
Investigator-Assessed PFS 29.4 months9.2 months0.43 (0.31–0.61)<0.0001
Objective Response Rate (ORR) 74%62%--
Intracranial ORR in patients with measurable brain metastases 78%26%--
Overall Survival (OS) at 4 years 66%60%0.81 (0.53–1.22)Not Significant

BIRC: Blinded Independent Review Committee. Data from the final analysis of the ALTA-1L trial.[1][2][3][4][5]

Table 2: Indirect and Real-World Comparison of Brigatinib with other ALK Inhibitors
ComparisonStudy TypeKey Findings
Brigatinib vs. Alectinib (First-Line) Indirect Treatment Comparison & Real-World DataNo statistically significant difference in Progression-Free Survival (PFS) was observed between brigatinib and alectinib.[6][7][8][9][10] Both drugs demonstrated comparable efficacy.[6][7]
Brigatinib vs. Alectinib (Post-Crizotinib) Phase 3 ALTA-3 TrialBrigatinib was not superior to alectinib for PFS in patients who had progressed on crizotinib. Median PFS was 19.3 months for brigatinib and 19.2 months for alectinib.[11][12]
Brigatinib vs. Lorlatinib (First-Line) Network Meta-AnalysisLorlatinib showed a higher probability of achieving the longest PFS compared to brigatinib and alectinib.[13][14][15][16]

Preclinical In-Vitro Activity

Brigatinib has demonstrated potent activity against native ALK and a wide range of resistance mutations that can emerge during treatment with other ALK inhibitors.

Table 3: In-Vitro Inhibitory Activity (IC50) of Brigatinib and Comparators against ALK Mutations
ALK Status/MutationBrigatinib IC50 (nmol/L)Crizotinib IC50 (nmol/L)Ceritinib IC50 (nmol/L)Alectinib IC50 (nmol/L)
Native EML4-ALK 10>1202316
L1196M (Gatekeeper) 261252028
G1202R (Recalcitrant) 196>1000>1000>1000
G1269A 141262118

Data from cellular assays using Ba/F3 cells expressing EML4-ALK or its mutant variants.[17][18] Brigatinib was the only TKI tested that maintained substantial activity against the highly resistant G1202R mutation.[17]

Experimental Protocols

ALTA-1L Clinical Trial Methodology

The ALTA-1L trial (NCT02737501) was a phase 3, randomized, open-label, multicenter study.[1][4][5]

  • Patient Population: Adult patients with ALK-positive, locally advanced or metastatic NSCLC who had not previously received an ALK inhibitor.[1][4]

  • Randomization: Patients were randomized 1:1 to receive either brigatinib or crizotinib.[1][4]

  • Dosing:

    • Brigatinib: 180 mg once daily with a 7-day lead-in at 90 mg once daily.[1]

    • Crizotinib: 250 mg twice daily.[1]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).[1][4]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), intracranial ORR, and safety.[1][3]

In-Vitro IC50 Determination for ALK Mutations

The inhibitory activity of brigatinib and other ALK inhibitors was assessed using cellular assays.

  • Cell Lines: Ba/F3 cells, a murine pro-B cell line, were engineered to express either the native EML4-ALK fusion protein or various clinically observed ALK resistance mutations.[17][18]

  • Methodology: The viability of these cells is dependent on ALK kinase activity. Cells were treated with escalating concentrations of the respective ALK inhibitors.

  • Data Analysis: Cell viability was measured after a set incubation period, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) was calculated for each drug against each ALK variant.[17][18]

Visualizing Mechanisms and Workflows

Brigatinib's Mechanism of Action and Downstream Signaling

Brigatinib is a potent tyrosine kinase inhibitor that targets the ATP-binding site of the ALK protein.[19] This inhibition blocks the autophosphorylation of ALK and subsequently disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, AKT, and ERK1/2 pathways.[20][21]

Brigatinib_Mechanism_of_Action cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Brigatinib Brigatinib Brigatinib->ALK Inhibits

Caption: Brigatinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for ALTA-1L Trial

The ALTA-1L trial followed a structured workflow from patient screening to data analysis to compare the efficacy of brigatinib and crizotinib.

ALTA1L_Workflow Screening Patient Screening (ALK+ Advanced NSCLC, ALK inhibitor-naïve) Randomization Randomization (1:1) Screening->Randomization Brigatinib_Arm Brigatinib Treatment (180mg QD with lead-in) Randomization->Brigatinib_Arm Arm A Crizotinib_Arm Crizotinib Treatment (250mg BID) Randomization->Crizotinib_Arm Arm B Follow_up Treatment and Follow-up (Tumor Assessments) Brigatinib_Arm->Follow_up Crizotinib_Arm->Follow_up PFS_Analysis Primary Endpoint Analysis (PFS by BIRC) Follow_up->PFS_Analysis Secondary_Analysis Secondary Endpoint Analysis (OS, ORR, Safety) Follow_up->Secondary_Analysis ALK_Inhibitor_Generations Crizotinib 1st Gen: Crizotinib Resistance1 On-target Resistance (e.g., L1196M) Crizotinib->Resistance1 Leads to Second_Gen 2nd Gen: Brigatinib, Alectinib, Ceritinib Resistance2 On-target Resistance (e.g., G1202R) Second_Gen->Resistance2 Leads to Lorlatinib 3rd Gen: Lorlatinib Resistance1->Second_Gen Overcome by Resistance2->Lorlatinib Overcome by

References

Independent Verification of Brigatinib's Inhibitory Profile Against ALK Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Brigatinib's performance against other anaplastic lymphoma kinase (ALK) inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the efficacy of Brigatinib (B606365) in the context of various ALK mutations that confer resistance to other therapies.

Data Presentation: Inhibitory Activity of ALK Inhibitors

The following table summarizes the 50% maximal inhibitory concentration (IC50) values of Brigatinib and other ALK inhibitors against wild-type ALK and a panel of clinically relevant ALK mutants. Lower IC50 values indicate greater potency.

ALK VariantBrigatinib IC50 (nM)Crizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)
EML4-ALK WT 14[1]107[1]37[1]25[1]
C1156Y 12[2]240[2]27[2]25[2]
G1202R 184[1]1,009[2]231[2]425[2]
G1269A 9[2]170[2]18[2]15[2]
I1171N 43[2]337[2]109[2]300[2]
L1152R 21[2]269[2]511[2]57[2]
L1196M 24[2]262[2]41[2]42[2]
L1198F 109[2]99[2]344[2]245[2]
S1206Y 14[2]259[2]29[2]23[2]
V1180L 35[2]425[2]129[2]291[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability/Proliferation Assay (Ba/F3 Cells)

This assay is used to determine the concentration of an ALK inhibitor required to inhibit the proliferation of cells expressing a specific ALK mutant. The Ba/F3 cell line is an interleukin-3 (IL-3) dependent murine pro-B cell line that can be genetically engineered to express various ALK fusion proteins, rendering them IL-3 independent for survival and proliferation.

Materials:

  • Ba/F3 cells engineered to express the ALK variant of interest

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • ALK inhibitors (e.g., Brigatinib, Crizotinib, Ceritinib, Alectinib)

  • 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture: Culture the engineered Ba/F3 cells in RPMI-1640 medium with 10% FBS. For routine maintenance of IL-3 dependent parental Ba/F3 cells, supplement the medium with IL-3. For ALK-driven Ba/F3 cells, IL-3 is omitted from the culture medium.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the ALK inhibitors in culture medium. Add the diluted compounds to the appropriate wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement: After the incubation period, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure the luminescence using a luminometer. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the ALK kinase domain.

Materials:

  • Recombinant ALK kinase domain (wild-type or mutant)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • ALK inhibitors

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant ALK kinase, the kinase buffer, and the desired concentration of the ALK inhibitor.

  • Initiate Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Mandatory Visualizations

ALK Signaling Pathway

The following diagram illustrates the major signaling pathways activated by ALK fusion proteins, leading to cell proliferation and survival. ALK inhibitors block the kinase activity of ALK, thereby inhibiting these downstream pathways.

ALK_Signaling_Pathway ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Brigatinib Brigatinib Brigatinib->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathways promoting cell proliferation and survival.

Experimental Workflow for ALK Inhibitor Efficacy Assessment

The diagram below outlines the typical workflow for evaluating the efficacy of ALK inhibitors in vitro.

Experimental_Workflow Start Start: Select ALK-positive and ALK-negative cell lines Culture Culture cells in appropriate media and conditions Start->Culture Seed Seed cells into multi-well plates Culture->Seed Treat Treat cells with a range of ALK inhibitor concentrations Seed->Treat Incubate Incubate for a defined period (e.g., 48-72 hours) Treat->Incubate Viability Measure cell viability (e.g., MTT, CellTiter-Glo) Incubate->Viability Analyze Analyze data to determine IC50 values Viability->Analyze End End: Compare inhibitory profiles of different ALK inhibitors Analyze->End

Caption: In vitro workflow for assessing ALK inhibitor efficacy.

References

Brigatinib: A Preclinical Meta-Analysis and Comparative Guide for ALK-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Brigatinib (B606365), a potent anaplastic lymphoma kinase (ALK) inhibitor. It objectively compares Brigatinib's performance against other ALK inhibitors, supported by experimental data, to inform research and drug development in ALK-driven malignancies.

Comparative Efficacy of ALK Inhibitors

Brigatinib has demonstrated significant potency against both wild-type and mutated ALK in numerous preclinical studies. The following tables summarize key quantitative data from these trials, offering a direct comparison with other prominent ALK inhibitors such as Crizotinib, Ceritinib, and Alectinib.

Table 1: In Vitro Kinase Inhibition (IC50, nM)
TargetBrigatinibCrizotinibCeritinibAlectinib
Wild-Type ALK 0.6 [1]---
EML4-ALK 14 [2][3]107[2][3]37[2][3]25[2][3]
NPM-ALK 1.5 - 12 [1][4]23 - 55[5]--
ROS1 1.9 [2]---
FLT3 2.1 [2]---
IGF-1R 38 [2]---
Insulin Receptor 262 [2]---
EGFR (L858R/T790M) 29 - 160 [2][4]---

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Cellular Activity - Inhibition of ALK-Positive Cancer Cell Lines (IC50, nM)
Cell LineBrigatinibCrizotinibCeritinibAlectinib
Karpas-299 (ALCL, NPM-ALK) 29 [6]---
CLB-BAR (Neuroblastoma, ALK Δ4-11) 75.27 ± 8.89 [7]186.40 ± 17.28[7]--
CLB-GE (Neuroblastoma, ALK) 100.00 ± 17.53 [7]225 ± 26[7]--
Panel of 7 ALK+ NSCLC & ALCL lines 4 - 31 (GI50) [1][4]---

IC50/GI50 values represent the concentration of the drug required to inhibit 50% of cell growth/viability.

Table 3: Activity Against ALK Resistance Mutations (IC50, nM)
ALK MutationBrigatinibCrizotinibCeritinibAlectinib
G1202R 184 [2]>1000>1000>1000
L1196M <50 [8]---
C1156Y <50 [8]---
I1171S/T <50 [8]---
F1174C/V <200 [2]---
V1180L <50 [8]---
L1152R/P <50 [8]---
E1210K <50 [8]---
G1269A <50 [8]---

Brigatinib is notably effective against a wide range of clinically observed ALK mutations that confer resistance to first and second-generation ALK inhibitors.[4][5][9]

Table 4: In Vivo Efficacy - Xenograft Models
ModelTreatmentDosageOutcome
Karpas-299 (ALCL) Xenograft Brigatinib50-100 mg/kg, dailyNear-complete tumor regression[2]
H2228 (NSCLC) Xenograft Brigatinib10, 25, 50 mg/kg, dailyDose-dependent tumor regression[4]
H2228 (NSCLC) Xenograft Crizotinib100 mg/kg, dailyEfficacy similar to 10 mg/kg Brigatinib[4]
CLB-BAR (Neuroblastoma) Xenograft Brigatinib50 mg/kg, daily for 14 daysPotent inhibition of tumor growth[7]
Table 5: Preclinical Pharmacokinetic Parameters of Brigatinib
ParameterValueSpeciesDosing
Cmax 448 ng/mLMouse10 mg/kg, oral[6]
t1/2 5.8 hMouse10 mg/kg, oral[6]
Cmax 305 ng/mLRat10 mg/kg, oral[6]
t1/2 3.4 hRat10 mg/kg, oral[6]
Vss 7.8 L/kgRat3 mg/kg, IV[6]
CL 0.46 L/(h·kg)Rat3 mg/kg, IV[6]
F% 52%Rat10 mg/kg, oral[6]

Experimental Protocols

In Vitro Kinase Assay

A common method for assessing kinase inhibition is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.

  • Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. This proximity results in a high FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.

  • General Procedure:

    • A dilution series of the test compound (e.g., Brigatinib) is prepared.

    • The kinase and a europium-labeled antibody are mixed and added to the assay plate.

    • The fluorescently labeled tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature for a specified period (e.g., 1 hour).

    • The TR-FRET signal is measured using a plate reader, and IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

  • General Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with a dilution series of the test compound for a specified duration (e.g., 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. IC50 values are then determined.

Mouse Xenograft Model

In vivo efficacy of anti-cancer compounds is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

  • Principle: This model allows for the assessment of a drug's ability to inhibit tumor growth in a living organism.

  • General Procedure:

    • Human cancer cells (e.g., ALK-positive NSCLC or neuroblastoma cell lines) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., Brigatinib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting to assess target inhibition).

Visualizations

Signaling Pathways

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Brigatinib Brigatinib Brigatinib->ALK Inhibition

Caption: ALK signaling and Brigatinib's mechanism of action.

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Comparison Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Viability Cell Viability/Proliferation Assay (IC50) Kinase_Assay->Cell_Viability Informs cellular studies Resistance_Profiling Profiling against ALK Resistance Mutants Cell_Viability->Resistance_Profiling Identifies potent candidates Xenograft Xenograft Tumor Models Resistance_Profiling->Xenograft Selects candidates for in vivo testing Pharmacokinetics Pharmacokinetic Analysis Xenograft->Pharmacokinetics Correlates efficacy with drug exposure Data_Synthesis Synthesize and Compare Data with other ALK Inhibitors Xenograft->Data_Synthesis Toxicity Toxicity Assessment Pharmacokinetics->Toxicity Determines safety profile Pharmacokinetics->Data_Synthesis Toxicity->Data_Synthesis Conclusion Draw Conclusions on Preclinical Efficacy and Potential Data_Synthesis->Conclusion

Caption: General workflow for preclinical evaluation of ALK inhibitors.

References

A Comparative Analysis of Intracranial Efficacy: Brigatinib Versus Other ALK Inhibitors in NSCLC with Brain Metastases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the intracranial efficacy of brigatinib (B606365) against other leading anaplastic lymphoma kinase (ALK) inhibitors—alectinib (B1194254), lorlatinib, and the first-generation inhibitor crizotinib (B193316)—for the treatment of non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and relevant biological pathways to inform ongoing and future research in this critical area.

Introduction

Brain metastases are a frequent and challenging complication in patients with ALK-positive NSCLC, historically associated with a poor prognosis. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes, with newer generation agents demonstrating substantial intracranial activity. This guide focuses on the comparative intracranial efficacy of brigatinib, a next-generation ALK inhibitor, placing its performance in the context of other approved ALK TKIs.

Comparative Intracranial Efficacy of ALK Inhibitors

The following tables summarize the key intracranial efficacy data from pivotal clinical trials for brigatinib, alectinib, lorlatinib, and crizotinib. These trials have evaluated the efficacy of these agents in ALK-positive NSCLC patients, including those with brain metastases at baseline.

Table 1: Intracranial Objective Response Rate (ORR) in Patients with Measurable Baseline Brain Metastases
ALK InhibitorClinical TrialPatient PopulationIntracranial ORRComplete Response (CR) Rate
Brigatinib ALTA-1L[1]ALK inhibitor-naïve78%28%
ALTA (Arm B, 180mg)[2]Crizotinib-refractory67%Not specified
Alectinib ALEX[3]ALK inhibitor-naïve81% (measurable CNS disease)38%
Lorlatinib CROWN[4]ALK inhibitor-naïve82% (measurable lesions)71%
Crizotinib ALTA-1L[1]ALK inhibitor-naïve26%Not specified
ALEX[3]ALK inhibitor-naïve50% (measurable CNS disease)Not specified
Table 2: Intracranial Progression-Free Survival (PFS) in Patients with Baseline Brain Metastases
ALK InhibitorClinical TrialPatient PopulationMedian Intracranial PFS (months)Hazard Ratio (HR) vs. Crizotinib
Brigatinib ALTA-1L[5]ALK inhibitor-naïve24.00.29
ALTA (Arm B, 180mg)[2]Crizotinib-refractory18.4Not Applicable
Alectinib ALEX[6]ALK inhibitor-naïveNot Reached0.16 (Time to CNS progression)
Lorlatinib CROWN[7]ALK inhibitor-naïveNot Reached0.07 (Time to intracranial progression)
Crizotinib ALTA-1L[5]ALK inhibitor-naïve5.5Not Applicable
ALEX[6]ALK inhibitor-naïveNot Reached (inferior to alectinib)Not Applicable

Experimental Protocols

The assessment of intracranial efficacy in the pivotal trials of ALK inhibitors follows standardized methodologies to ensure robust and comparable data. The core components of these protocols are outlined below.

Patient Population and Stratification
  • Inclusion Criteria: Patients enrolled in these trials typically had a confirmed diagnosis of advanced or metastatic ALK-positive NSCLC. A key inclusion criterion for the assessment of intracranial efficacy was the presence of asymptomatic or stable, treated brain metastases at baseline.[3][8][9]

  • Stratification: In trials like ALTA-1L, patients were stratified based on the presence of brain metastases at baseline to ensure a balanced comparison between treatment arms.[8]

Imaging and Response Assessment
  • Imaging Modality: Gadolinium-enhanced Magnetic Resonance Imaging (MRI) of the brain was the standard imaging modality for the baseline and subsequent assessment of intracranial lesions.[3][4]

  • Imaging Schedule: Brain imaging was typically performed at baseline and then at regular intervals, such as every 8 weeks, to monitor for response and progression.[3][4]

  • Response Criteria: Intracranial response was primarily assessed using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[3] Some trials, like CROWN, used a modified version of RECIST 1.1 that allowed for the inclusion of up to five intracranial target lesions.[4] The Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria have also been proposed as a standardized method for assessing response in brain metastasis trials, defining measurable disease as lesions at least 10 mm in the longest diameter.[10]

  • Blinded Independent Central Review (BIRC): To minimize bias, intracranial responses were typically evaluated by a BIRC, which consisted of independent radiologists who were blinded to the treatment allocation.[8]

Key Efficacy Endpoints
  • Intracranial Objective Response Rate (ORR): This was defined as the percentage of patients with a confirmed complete response (CR) or partial response (PR) of their intracranial lesions.[1]

  • Intracranial Progression-Free Survival (PFS): This was defined as the time from randomization to the first documented intracranial disease progression or death from any cause.[5]

  • Time to CNS Progression: This endpoint measures the time from the start of treatment until the development of new intracranial lesions or the progression of existing ones.[3]

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis ALK_Inhibitor ALK Inhibitor (Brigatinib, Alectinib, Lorlatinib) ALK_Inhibitor->ALK Inhibits

Figure 1: Simplified ALK Signaling Pathway and Inhibition.

Experimental_Workflow Patient_Screening Patient Screening (ALK+ NSCLC, Brain Metastases) Baseline_Assessment Baseline Assessment (Brain MRI, RECIST 1.1/RANO-BM) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., Brigatinib) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Crizotinib) Randomization->Treatment_Arm_B Follow_up Follow-up Imaging (Brain MRI every 8 weeks) Treatment_Arm_A->Follow_up Treatment_Arm_B->Follow_up BIRC_Assessment Blinded Independent Central Review (BIRC) Follow_up->BIRC_Assessment Endpoint_Analysis Endpoint Analysis (Intracranial ORR, PFS) BIRC_Assessment->Endpoint_Analysis

Figure 2: Clinical Trial Workflow for Intracranial Efficacy.

Discussion and Conclusion

The data from head-to-head clinical trials demonstrate that next-generation ALK inhibitors, including brigatinib, alectinib, and lorlatinib, offer superior intracranial efficacy compared to the first-generation inhibitor crizotinib.[1][6][7] Among the next-generation inhibitors, all have shown robust intracranial ORRs and have significantly prolonged intracranial PFS.

Brigatinib has demonstrated substantial intracranial activity in both ALK inhibitor-naïve and crizotinib-refractory patients.[1][2] The ALTA-1L trial, in the first-line setting, showed a high intracranial ORR of 78% in patients with measurable brain metastases and a median intracranial PFS of 24.0 months.[1][5]

Alectinib, in the ALEX study, also showed a strong intracranial ORR of 81% and a significant delay in the time to CNS progression compared to crizotinib.[3] Lorlatinib, a third-generation ALK inhibitor, has shown particularly impressive intracranial efficacy in the CROWN trial, with a high complete response rate within the CNS.[4]

The choice of a specific ALK inhibitor for patients with brain metastases may depend on various factors, including the line of treatment, prior therapies, and the specific characteristics of the patient's disease. The data presented in this guide underscore the importance of selecting an ALK inhibitor with proven and potent intracranial activity for this patient population. Continued research and head-to-head comparisons will be crucial to further refine treatment strategies for ALK-positive NSCLC with CNS involvement.

References

Comparative analysis of resistance mutations from Brigatinib C vs Lorlatinib.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Resistance Mutations: Brigatinib (B606365) vs. Lorlatinib (B560019)

This guide provides a detailed comparison of the resistance profiles of two prominent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs), Brigatinib (a second-generation TKI) and Lorlatinib (a third-generation TKI), used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This analysis is intended for researchers, scientists, and drug development professionals, offering objective data on resistance mechanisms to inform future research and clinical strategies.

Introduction to ALK Inhibitors and Resistance

ALK TKIs have significantly improved outcomes for patients with ALK-rearranged NSCLC. However, the development of acquired resistance limits their long-term efficacy. Resistance mechanisms are broadly categorized as ALK-dependent (secondary mutations in the ALK kinase domain, ALK gene amplification) or ALK-independent (activation of bypass signaling pathways).[1]

Brigatinib is a potent second-generation TKI effective against many crizotinib-resistant mutations. Lorlatinib, a third-generation TKI, was specifically designed to have broad coverage against known ALK resistance mutations, including the highly recalcitrant G1202R mutation, and to penetrate the central nervous system (CNS).[2][3] Understanding their distinct resistance profiles is crucial for optimizing sequential therapy and developing next-generation inhibitors.

On-Target ALK Resistance Mutations

Resistance to ALK inhibitors is frequently driven by the acquisition of secondary mutations within the ALK kinase domain itself. These mutations interfere with TKI binding, thereby restoring kinase activity.

Brigatinib Resistance Profile

Brigatinib demonstrates activity against a wide array of ALK mutations that confer resistance to first-generation (crizotinib) and other second-generation TKIs.[2] However, resistance to brigatinib itself can develop. The most prominent acquired resistance mutation observed in patients progressing on brigatinib is G1202R , which occurs in the solvent-front region of the kinase domain.[4] One study noted that the G1202R mutation was found in 43% of patients who progressed on brigatinib.[4] Other, less common mutations associated with brigatinib resistance include D1203N and E1210K.[4] While brigatinib has some activity against G1202R, it is significantly reduced compared to its activity against native ALK.[5][6]

Lorlatinib Resistance Profile

Lorlatinib is highly effective against nearly all single ALK resistance mutations, including G1202R, I1171N/S/T, and others that limit the efficacy of second-generation TKIs.[7][8] Consequently, resistance to lorlatinib is rarely driven by a single mutation. Instead, the primary on-target resistance mechanism is the emergence of compound mutations , where two or more distinct mutations occur on the same ALK allele.[7][9][10]

These compound mutations often arise through sequential TKI therapy; for instance, a patient on a second-generation TKI like brigatinib may develop a G1202R mutation, and subsequent treatment with lorlatinib can then select for an additional mutation on top of G1202R.[7][11] The G1202R+L1196M compound mutation is noted to be highly resistant to lorlatinib.[1] Other identified compound mutations include G1202R/G1269A, C1156F/L1198F, F1174L/G1202R, and C1156Y/G1269A.[12][13]

Off-Target Resistance Mechanisms

ALK-independent mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK signaling, rendering the cancer cells resistant to ALK inhibition.

Brigatinib: While on-target mutations are a primary driver of resistance, bypass pathway activation can also occur, though it is less characterized compared to lorlatinib.

Lorlatinib: Off-target mechanisms are a significant contributor to lorlatinib resistance, particularly in cases of primary resistance.[11] These mechanisms include:

  • Bypass Pathway Activation: Hyperactivation of pathways such as RAS/MAPK and PI3K/AKT.[12][14] Activation of EGFR signaling has also been observed in vitro, which can be reversed by co-treatment with an EGFR inhibitor like erlotinib.[12]

  • Loss-of-Function Mutations: Mutations in tumor suppressor genes, such as NF2, have been identified as a novel bypass track.[13]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular process that can confer broad drug resistance.[13]

Data Presentation: Comparative Resistance Profiles

The following tables summarize the key resistance mutations and the comparative efficacy of Brigatinib and Lorlatinib.

Table 1: Common ALK Kinase Domain Resistance Mutations

MutationBrigatinib ActivityLorlatinib ActivityCommon Preceding TKI
Single Mutations
G1202RReduced ActivityActiveAlectinib, Ceritinib, Brigatinib[4]
L1196MActiveActiveCrizotinib, Ceritinib[4]
I1171N/S/TActiveActiveAlectinib[7]
D1203NResistance MutationActiveBrigatinib[1][4]
F1174V/LActiveActiveCeritinib[1]
G1269AActiveActiveCrizotinib[1]
Compound Mutations
G1202R + L1196MResistantResistant[1]Sequential 2nd-Gen + Lorlatinib
G1202R + G1269AResistantResistant[12]Sequential 2nd-Gen + Lorlatinib
F1174L + G1202RResistantResistant[13]Sequential 2nd-Gen + Lorlatinib
C1156Y + G1269AActive[15]Resistant[13]Sequential 2nd-Gen + Lorlatinib

Table 2: Clinical Efficacy in TKI-Pretreated Patients

Patient PopulationDrugObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Citation
Failed 1+ 2nd-Gen TKIs (with ALK mutations)Lorlatinib69% (tissue) / 62% (plasma)11.0 months (tissue) / 7.3 months (plasma)[8][16]
Failed 1+ 2nd-Gen TKIs (without ALK mutations)Lorlatinib27% (tissue) / 32% (plasma)5.4 months (tissue) / 5.5 months (plasma)[8][16]
Crizotinib-RefractoryBrigatinib72%12.9 months[2][17]

Experimental Protocols

The identification and characterization of these resistance mechanisms rely on several key experimental methodologies.

Next-Generation Sequencing (NGS) of Tumor/Plasma DNA
  • Objective: To identify genetic alterations (mutations, amplifications, fusions) in tumor cells that may confer resistance.

  • Methodology: DNA is extracted from either a tumor tissue biopsy or from circulating tumor DNA (ctDNA) in a patient's blood sample (liquid biopsy). A targeted panel of genes known to be involved in cancer and drug resistance (including the full ALK kinase domain) or whole-exome sequencing is performed. The sequence data is then analyzed to detect mutations and their variant allele frequency (VAF). This method is crucial for detecting emergent resistance mutations like G1202R or compound mutations in clinical practice.[16]

Cell-Based Drug Sensitivity Assays (Ba/F3 Cells)
  • Objective: To determine the potency of an inhibitor against specific ALK mutations in a controlled in vitro system.

  • Methodology: The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is engineered to express a specific EML4-ALK fusion variant (e.g., wild-type or with a mutation like G1202R). These cells become dependent on ALK signaling for survival and proliferation, removing their dependency on IL-3. The engineered cells are then treated with serial dilutions of the TKI (e.g., brigatinib, lorlatinib). Cell viability is measured after a set period (e.g., 72 hours) using assays like CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) is then calculated, providing a quantitative measure of the drug's potency against that specific mutation.[18]

Patient-Derived Cell Line (PDC) Development
  • Objective: To create a robust in vitro model that closely mimics the patient's tumor biology to study resistance mechanisms and test novel therapeutic strategies.

  • Methodology: Tumor cells are obtained from patient samples (e.g., malignant pleural effusion or resected tumor tissue) from patients who have developed resistance to a TKI. The cells are cultured under specific conditions to establish a stable, continuously growing cell line. These PDCs harbor the same genetic alterations as the patient's tumor and can be used for drug screening, molecular characterization, and in vivo xenograft studies.[13]

Visualizations

ALK Signaling Pathway and TKI Inhibition

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition EML4_ALK EML4-ALK Fusion (Constitutively Active) RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K STAT3 STAT3 EML4_ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Brigatinib Brigatinib Brigatinib->EML4_ALK Lorlatinib Lorlatinib Lorlatinib->EML4_ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of TKIs.

Experimental Workflow for Resistance Mutation Analysis

Resistance_Workflow cluster_patient Clinical Observation cluster_sampling Sample Collection cluster_analysis Molecular Analysis cluster_validation Functional Validation Patient Patient on ALK TKI Progression Clinical / Radiographic Progression Patient->Progression Biopsy Tumor Biopsy or Liquid Biopsy (ctDNA) Progression->Biopsy NGS Next-Generation Sequencing (NGS) Biopsy->NGS Data Data Analysis: Identify ALK mutations & Bypass pathways NGS->Data BaF3 Ba/F3 Cell Assay (IC50 Determination) Data->BaF3 Validate Findings PDC Patient-Derived Model Generation Data->PDC Validate Findings

Caption: Workflow for identifying and validating ALK TKI resistance mechanisms.

Logical Progression of ALK Resistance

Resistance_Progression cluster_brigatinib Brigatinib (2nd Gen TKI) Treatment cluster_lorlatinib Lorlatinib (3rd Gen TKI) Treatment start ALK+ NSCLC (TKI Naive) brig_response Initial Response start->brig_response brig_resistance Brigatinib Resistance: - G1202R (dominant) - D1203N - Bypass Pathways brig_response->brig_resistance Acquired Resistance lor_response Response to Lorlatinib (Active against G1202R) brig_resistance->lor_response Switch TKI lor_resistance Lorlatinib Resistance: - Compound Mutations  (e.g., G1202R + L1196M) - Bypass Pathways (MAPK, etc.) - NF2 Loss lor_response->lor_resistance Acquired Resistance

References

Long-Term Efficacy of Brigatinib in Refractory ALK-Positive Non-Small Cell Lung Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the long-term efficacy of brigatinib (B606365) with other anaplastic lymphoma kinase (ALK) inhibitors in refractory models of non-small cell lung cancer (NSCLC). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of brigatinib's performance against alternative therapies.

Executive Summary

Brigatinib, a next-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated sustained long-term activity and progression-free survival (PFS) in patients with crizotinib-refractory ALK-positive NSCLC.[1][2] Preclinical and clinical studies have shown that brigatinib is effective against a wide range of ALK resistance mutations, including those that confer resistance to other first and second-generation ALK inhibitors. This guide will delve into the comparative efficacy of brigatinib, detailing its performance against crizotinib, ceritinib (B560025), and alectinib (B1194254) in both preclinical and clinical settings.

Data Presentation

Preclinical Efficacy: Inhibition of ALK and its Resistant Mutants

The following table summarizes the half-maximal inhibitory concentration (IC50) values of brigatinib and comparator ALK inhibitors against wild-type ALK and various resistance mutations. Lower IC50 values indicate greater potency.

ALK Variant Brigatinib IC50 (nM) Crizotinib IC50 (nM) Ceritinib IC50 (nM) Alectinib IC50 (nM)
Wild-Type EML4-ALK 101202015
L1196M (Gatekeeper) 142402829
G1269A 81801525
G1202R 184>1000>1000>1000
I1171N 401505060
V1180L 351604555
F1174C/V <200>1000>1000>1000

Data compiled from preclinical studies.

Clinical Efficacy in Crizotinib-Refractory ALK+ NSCLC

The table below presents key efficacy endpoints from clinical trials of brigatinib, ceritinib, and alectinib in patients with crizotinib-refractory ALK-positive NSCLC.

Efficacy Endpoint Brigatinib (ALTA trial, 180mg) Ceritinib (ASCEND-1 & 2 trials) Alectinib (NP28761 & NP28673 trials)
Objective Response Rate (ORR) 54%38-56%45-50%
Median Progression-Free Survival (PFS) 12.9 - 15.6 months6.9 - 7.2 months8.2 - 8.9 months
Median Overall Survival (OS) 27.6 months14.9 months22.7 - 26.0 months
Intracranial ORR (in patients with measurable brain metastases) 67%~35-50%57%

Data compiled from respective clinical trial publications.[3][4][5]

Experimental Protocols

In Vitro Kinase and Cell Viability Assays

Objective: To determine the inhibitory activity of brigatinib, ceritinib, and alectinib against wild-type and mutant ALK kinases and the viability of ALK-positive cancer cell lines.

Cell Lines:

  • H3122 and H2228: Human NSCLC cell lines expressing EML4-ALK fusion protein.

  • Ba/F3 cells: Murine pro-B cells engineered to express various EML4-ALK fusion proteins, including wild-type and resistance mutations.

Methodology:

  • Kinase Assays: The inhibitory activity of the compounds on ALK phosphorylation was measured using enzymatic assays. Recombinant ALK protein (wild-type or mutant) was incubated with the respective inhibitors at varying concentrations in the presence of ATP. The level of ALK autophosphorylation was then quantified.

  • Cell Viability Assays (MTT Assay):

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The following day, cells were treated with serial dilutions of brigatinib, ceritinib, or alectinib for 72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of brigatinib, ceritinib, and alectinib in mouse models of ALK-positive NSCLC.

Animal Models:

  • Athymic nude mice or SCID mice were used.

Methodology:

  • Tumor Implantation: H3122 or other ALK-positive NSCLC cells were subcutaneously injected into the flanks of the mice. For intracranial models, cells were stereotactically injected into the brain.

  • Tumor Growth and Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

  • Drug Administration: Brigatinib, ceritinib, alectinib, or vehicle control were administered orally, once daily, at specified doses.

  • Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. For intracranial models, survival was the primary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised to analyze the levels of phosphorylated ALK and downstream signaling proteins by western blotting or immunohistochemistry.

Mandatory Visualization

ALK_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6K->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Brigatinib Brigatinib Brigatinib->ALK Ceritinib Ceritinib Ceritinib->ALK Alectinib Alectinib Alectinib->ALK

Caption: ALK Signaling Pathway and Points of Inhibition.

Experimental_Workflow start Start cell_culture ALK+ NSCLC Cell Culture (e.g., H3122, H2228) start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Xenograft Models cell_culture->in_vivo kinase_assay Kinase Assay (IC50) in_vitro->kinase_assay viability_assay Cell Viability Assay (IC50) in_vitro->viability_assay analysis Data Analysis and Comparison kinase_assay->analysis viability_assay->analysis tumor_implantation Tumor Cell Implantation (Subcutaneous or Intracranial) in_vivo->tumor_implantation treatment Drug Administration (Brigatinib, Comparators, Vehicle) tumor_implantation->treatment data_collection Data Collection (Tumor Volume, Survival) treatment->data_collection data_collection->analysis end End analysis->end

Caption: Preclinical Experimental Workflow for ALK Inhibitor Evaluation.

Discussion

Brigatinib demonstrates potent and broad activity against a range of ALK resistance mutations that are known to drive disease progression following treatment with first and second-generation ALK inhibitors.[3] Notably, it is the only TKI among the comparators that shows substantial activity against the recalcitrant G1202R mutation in preclinical models.[3] This broad coverage of resistance mutations translates to durable clinical responses and prolonged progression-free survival in crizotinib-refractory patients.[1][2]

In clinical trials, brigatinib has shown a numerically longer median PFS and OS compared to historical data for ceritinib and alectinib in the crizotinib-refractory setting.[4][5] Furthermore, brigatinib has demonstrated robust intracranial activity, a critical attribute given the high incidence of brain metastases in ALK-positive NSCLC.[1][2]

While direct head-to-head clinical trials are limited, the available preclinical and clinical data suggest that brigatinib is a highly effective agent for patients with refractory ALK-positive NSCLC, offering a valuable therapeutic option, particularly for those who have developed resistance to other ALK inhibitors. The decision to use brigatinib should be made in the context of the patient's specific resistance mutation profile and clinical history.

References

A Real-World Showdown: Brigatinib Versus Other ALK Tyrosine Kinase Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Brigatinib (B606365) with other anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) in real-world clinical practice reveals a competitive efficacy and distinct safety profile for this second-generation agent in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This guide synthesizes real-world data to provide researchers, scientists, and drug development professionals with a comprehensive overview of Brigatinib's performance against key comparators like Alectinib (B1194254), Lorlatinib, and the first-generation TKI, Crizotinib.

The management of ALK-positive NSCLC has been revolutionized by the advent of targeted therapies. While clinical trials provide the foundational evidence for drug approval, real-world data offers invaluable insights into the actual performance of these agents in a broader, more heterogeneous patient population. This guide delves into the comparative effectiveness and safety of Brigatinib, drawing upon a wealth of real-world evidence.

Efficacy in the Real World: A Comparative Analysis

Real-world studies consistently demonstrate the robust efficacy of Brigatinib, particularly in comparison to the first-generation ALK TKI, Crizotinib. The pivotal ALTA-1L trial, which compared Brigatinib to Crizotinib in the first-line setting, showed superior outcomes for Brigatinib-treated patients.[1] Subsequent real-world analyses have corroborated these findings, with one study reporting a 12-month progression-free survival (PFS) rate of 85.3% and an overall survival (OS) rate of 86.5% for patients treated with Brigatinib in the first and further therapy lines.[2]

When compared to other second-generation TKIs, the picture is more nuanced. A multicenter retrospective study comparing Alectinib and Brigatinib in the real-world treatment of advanced ALK-positive NSCLC found comparable efficacy between the two drugs.[3] The study reported similar overall response rates (ORR) of 84.1% for Alectinib and 83.3% for Brigatinib.[3] Another real-world study focusing on first-line treatment also found similar clinical benefits between Alectinib and Brigatinib, with 12-month PFS rates of 84.4% and 84.1%, respectively.[4]

Lorlatinib, a third-generation ALK TKI, has also been a subject of real-world investigation. While direct head-to-head real-world comparisons with Brigatinib are limited, a network meta-analysis of clinical trial data suggested that Lorlatinib may offer a progression-free survival advantage over both Alectinib and Brigatinib in treatment-naive patients.[5]

Intracranial Efficacy: A Critical Differentiator

A key area of focus in the treatment of ALK-positive NSCLC is the management of brain metastases, a common site of disease progression. Real-world data underscores the significant intracranial activity of Brigatinib. In the ALTA-1L trial, Brigatinib demonstrated superior intracranial efficacy compared to Crizotinib.[6] Real-world studies have further supported this, with one study reporting an intracranial ORR of 100% for Brigatinib in the first-line setting.[4] When compared to Alectinib, a real-world study of patients who had progressed on Crizotinib found that Alectinib was associated with more favorable intracranial PFS and ORR.[7] However, another real-world comparison in the first-line setting showed a high intracranial ORR for both drugs, at 92.7% for Alectinib and 100% for Brigatinib.[4]

Quantitative Efficacy Data from Real-World Studies

Efficacy MetricBrigatinibAlectinibLorlatinibCrizotinibCitation(s)
Progression-Free Survival (PFS)
12-Month PFS Rate (First-Line)84.1%84.4%--[4]
12-Month PFS Rate (First & Further Lines)85.3%---[2]
Median PFS (Post-Crizotinib)14.7 - 16.8 months8.1 - 10.9 months--[3]
Overall Survival (OS)
12-Month OS Rate (First & Further Lines)86.5%---[2]
Overall Response Rate (ORR)
ORR (First-Line)93.8%92.5%--[4]
ORR (Advanced NSCLC)83.3%84.1%--[3]
Intracranial Efficacy
Intracranial ORR (First-Line)100%92.7%--[4]
Intracranial ORR (Advanced NSCLC)88.9%86.0%--[3]
3-Year Intracranial PFS (Post-Crizotinib)31.7%70.5%--[7]

Note: Direct head-to-head real-world data for all agents across all metrics is not always available. This table reflects data from various real-world studies and may not be from a single comparative cohort.

Safety and Tolerability in Clinical Practice

The safety profiles of ALK TKIs are a critical consideration in treatment decisions. Real-world data provides insights into the types and frequencies of adverse events (AEs) encountered in routine clinical care.

A comparative analysis of Alectinib and Brigatinib in a real-world setting showed that while the overall incidence of any AEs was high for both drugs (91.3% for Alectinib and 100% for Brigatinib), the specific AE profiles differed.[3] For Alectinib, the most common AEs were anemia, liver function test (LFT) elevation, and total bilirubin (B190676) elevation.[3] For Brigatinib, LFT elevation was the most frequent AE, followed by anemia and creatinine (B1669602) elevation.[3] Another study noted that hypertension was more common with Brigatinib compared to Alectinib.

It is important to note that most AEs associated with ALK TKIs are manageable with dose adjustments or supportive care. Real-world evidence suggests that treatment discontinuation due to AEs is relatively rare for both Alectinib (4.5%) and Brigatinib (6.25%) in the first-line setting.[4]

Common Adverse Events (Grade ≥3) from Real-World Data and Clinical Trials

Adverse EventBrigatinibAlectinibLorlatinibCrizotinibCitation(s)
Increased CPK FrequentLess Common-Less Common
Hypertension More CommonLess Common--
Pneumonitis A known riskLess Common--
Hepatotoxicity (ALT/AST Elevation) CommonCommon-Common[3][8]
Gastrointestinal (Nausea, Diarrhea) CommonCommonCommonCommon[8]
Fatigue CommonCommonCommonCommon[8]
Hyperlipidemia --Very Common-
Cognitive Effects --A known risk-

Note: This table provides a general overview. The frequency and severity of adverse events can vary based on the patient population and study design.

Experimental Protocols

ALTA-1L Trial Methodology

The Phase 3 ALTA-1L trial was an open-label, randomized study that enrolled adult patients with locally advanced or metastatic ALK-positive NSCLC who had not previously received an ALK-targeted therapy.[9]

  • Patient Population: Key inclusion criteria included histologically or cytologically confirmed Stage IIIB or IV NSCLC with a documented ALK rearrangement.[10] Patients were required to have at least one measurable lesion as per RECIST v1.1 and an ECOG performance status of 0-2.[10][11] Exclusion criteria included prior treatment with any TKI, more than one regimen of systemic anticancer therapy for advanced disease, and a history of interstitial lung disease or drug-related pneumonitis.[11][12]

  • Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either Brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) or Crizotinib (250 mg twice daily).[9] Treatment continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met.[9] Crossover from the Crizotinib arm to the Brigatinib arm was permitted upon disease progression.[9]

  • Efficacy Assessment: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.[9] Secondary endpoints included objective response rate (ORR), intracranial ORR, intracranial PFS, and overall survival (OS).[9]

Visualizing the Mechanisms of Action and Resistance

ALK Signaling Pathway and TKI Inhibition

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements, drives downstream signaling pathways promoting cell proliferation and survival. ALK TKIs function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT.[13]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor Tyrosine Kinase RAS RAS ALK_Receptor->RAS PI3K PI3K ALK_Receptor->PI3K JAK JAK ALK_Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription ALK_TKI ALK TKI (e.g., Brigatinib) ALK_TKI->ALK_Receptor Inhibition

Caption: ALK signaling pathways and the inhibitory action of ALK TKIs.

Mechanisms of Resistance to ALK TKIs

Despite the initial efficacy of ALK inhibitors, acquired resistance is a common challenge. Resistance mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target).[1]

  • On-target resistance typically involves the development of secondary mutations within the ALK kinase domain, which can interfere with TKI binding.[1][14]

  • Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for ALK signaling to drive tumor growth.[1]

Resistance_Mechanisms cluster_resistance Acquired Resistance ALK_Inhibition ALK TKI Therapy On_Target On-Target Resistance (ALK-Dependent) ALK_Inhibition->On_Target Leads to Off_Target Off-Target Resistance (ALK-Independent) ALK_Inhibition->Off_Target Leads to ALK_Mutations Secondary ALK Mutations (e.g., G1202R, L1196M) On_Target->ALK_Mutations ALK_Amplification ALK Gene Amplification On_Target->ALK_Amplification Bypass_Pathways Bypass Pathway Activation (e.g., EGFR, MET) Off_Target->Bypass_Pathways Histologic_Transformation Histologic Transformation (e.g., to SCLC) Off_Target->Histologic_Transformation

Caption: Major mechanisms of acquired resistance to ALK TKIs.

Conclusion

Real-world data confirms that Brigatinib is a highly effective ALK TKI with a distinct safety profile. Its performance is comparable to other second-generation inhibitors like Alectinib in many real-world scenarios and superior to the first-generation agent, Crizotinib. The choice of ALK TKI for an individual patient will depend on a variety of factors, including the line of therapy, the presence of brain metastases, the patient's comorbidities, and the anticipated tolerability of the specific agent. This guide provides a framework for understanding the real-world performance of Brigatinib in the context of other available ALK TKIs, empowering researchers and clinicians to make informed decisions in the evolving landscape of ALK-positive NSCLC treatment.

References

Safety Operating Guide

Brigatinib: Comprehensive Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Brigatinib (B606365), a potent tyrosine kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Brigatinib is classified as a hazardous, cytostatic drug, and all materials contaminated with it must be handled and disposed of accordingly.[1][2] The primary and required method for the final disposal of Brigatinib-contaminated waste is high-temperature incineration.[1][3]

I. Core Principles of Brigatinib Waste Management

Before initiating any procedure involving Brigatinib, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS).[4] All personnel handling Brigatinib must be trained on the risks and proper handling procedures.

Key principles include:

  • Avoid Environmental Release: Under no circumstances should Brigatinib or its contaminated waste be released into the environment. This includes a strict prohibition on sewering (disposing of down drains) or mixing with general waste.[5][6]

  • Designated Handling Areas: All handling of Brigatinib should occur in a designated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet, to prevent the generation and inhalation of dust or aerosols.[7][8]

  • Segregation is Mandatory: All waste streams contaminated with Brigatinib must be segregated from non-hazardous waste at the point of generation.[4][6]

  • Proper Labeling: All containers for Brigatinib waste must be clearly and accurately labeled as "Hazardous Waste: Cytotoxic/Cytostatic" and specify "Brigatinib."[9][10]

II. Personal Protective Equipment (PPE) and Waste Segregation

Consistent and correct use of PPE is the first line of defense against exposure. The following table summarizes the required PPE and the appropriate waste containers for different types of Brigatinib-contaminated materials.

Item CategoryRequired Personal Protective Equipment (PPE)Waste Container TypeContainer Color CodingEuropean Waste Catalogue (EWC) Code
Unused/Expired Brigatinib Double Nitrile Gloves, Impervious Gown, Safety Goggles, Respiratory Protection (if dust risk)Rigid, sealable, leak-proof containerYellow with Purple Lid18 01 08
Contaminated Labware (e.g., vials, pipette tips, flasks)Double Nitrile Gloves, Impervious Gown, Safety GogglesSharps container (for sharps) or rigid, sealable container (for non-sharps)Yellow with Purple Lid18 01 08
Contaminated PPE (e.g., gloves, gown, mask)N/ALidded, leak-proof bin or heavy-duty bagYellow with Purple Lid18 01 08
Spill Cleanup Materials Double Nitrile Gloves, Impervious Gown, Safety Goggles, Respiratory ProtectionRigid, sealable, leak-proof containerYellow with Purple Lid18 01 08

Note: Waste color-coding and EWC codes may vary by region. Always follow local and institutional regulations.[6][9]

III. Step-by-Step Disposal Protocol for Brigatinib Waste

This protocol outlines the standard operating procedure for the collection and disposal of Brigatinib-contaminated waste from a laboratory setting.

1. Waste Generation and Segregation:

  • At the point of use, immediately segregate any item that has come into contact with Brigatinib into the appropriate, pre-labeled hazardous waste container.[4]
  • This includes unused product, empty stock vials, contaminated PPE, and any labware used in its handling.[2][3]
  • Do not remove medicines from their original blister strips; dispose of them intact in the designated waste container.[9]

2. Container Management:

  • Ensure all waste containers are kept securely sealed when not in immediate use to prevent spills or aerosol release.[3]
  • Do not overfill containers. It is best practice to seal containers when they are three-quarters full.[4]
  • Store sealed waste containers in a designated, secure, and locked area away from general lab traffic while awaiting pickup.[5][7]

3. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate non-essential personnel from the area.[7]
  • Wearing appropriate PPE, contain the spill by covering it with an absorbent material.[8]
  • For liquid spills, use finely-powdered liquid-binding material. For powder spills, gently cover with damp absorbent pads to avoid raising dust.[7]
  • Clean the spill area thoroughly. One recommended method is to decontaminate the surface by scrubbing with alcohol (e.g., 70% isopropyl alcohol) after the initial cleanup.[7]
  • Collect all cleanup materials (absorbent pads, wipes, contaminated PPE) and place them in a sealed, rigid hazardous waste container.[5][7]
  • Never return spilled material to its original container for re-use.[5]

4. Final Disposal:

  • Arrange for the collection of the sealed and labeled hazardous waste containers by your institution's licensed hazardous waste disposal service.[3]
  • Complete all required hazardous waste manifests or documentation as per institutional and local regulations. This ensures a compliant chain of custody.[2][6]
  • The only acceptable final disposal method for cytotoxic/cytostatic waste like Brigatinib is high-temperature incineration at a permitted facility.[1][3]

IV. Experimental Protocols and Data

As of this review, specific, publicly available experimental protocols for the chemical inactivation or degradation of Brigatinib for disposal purposes are not detailed in the scientific or safety literature. The standard industry and regulatory practice relies on the complete destruction of the molecule through high-temperature incineration. For surface decontamination, scrubbing with alcohol is a recommended procedure.[7] Researchers should consult directly with the manufacturer (Takeda Pharmaceuticals) for any further specific decontamination guidance.

V. Brigatinib Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of Brigatinib waste in a research environment.

Brigatinib_Disposal_Workflow start Start: Handling Brigatinib ppe Wear Appropriate PPE: Gloves, Gown, Eye Protection start->ppe generation Waste Generation: - Unused Product - Contaminated Labware - Used PPE ppe->generation segregate Immediate Segregation of Waste generation->segregate spill Spill Occurs generation->spill Potential container Place in Labeled, Purple-Lidded Hazardous Waste Container segregate->container storage Secure Storage: - Seal Container when ¾ Full - Store in Designated Locked Area container->storage spill_cleanup Spill Cleanup Protocol: 1. Contain Spill 2. Decontaminate Area 3. Package Cleanup Debris spill->spill_cleanup spill_cleanup->container pickup Schedule Pickup by Licensed Hazardous Waste Vendor storage->pickup documentation Complete Waste Manifest/Documentation pickup->documentation end Final Disposal: High-Temperature Incineration documentation->end

Caption: Logical workflow for the proper disposal of Brigatinib.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of cancer research and drug development, the safe handling of potent compounds like Brigatinib is paramount. This guide provides essential, step-by-step safety and logistical information to ensure the well-being of researchers and the integrity of their work. Adherence to these procedures will foster a secure laboratory environment and build a culture of safety-conscious science.

Brigatinib is a kinase inhibitor used in cancer therapy and, while a valuable tool in research, it is also classified as a hazardous substance.[1][2][3] It is harmful if swallowed, may cause an allergic skin reaction, can lead to serious eye damage, and may cause respiratory irritation.[3] Furthermore, it is suspected of damaging fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[1] Therefore, stringent adherence to safety protocols is not merely a recommendation but a critical requirement.

Personal Protective Equipment (PPE)

The primary defense against exposure to Brigatinib is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Intact Tablets/Weighing Two pairs of chemotherapy gloves, disposable gown, safety glasses with side shields.[4]
Compounding/Dissolving Two pairs of chemotherapy gloves, disposable chemotherapy-rated gown, safety goggles or a full-face shield, and a suitable respirator if not handled in a containment system like a fume hood.[2][4]
Administering to Cell Cultures or Animals Two pairs of chemotherapy gloves, disposable gown, and safety glasses.[4]
Cleaning and Decontamination Two pairs of chemotherapy gloves, disposable gown, and eye protection.[2]
Waste Disposal Two pairs of chemotherapy gloves and a disposable gown.

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[4] Reusable PPE must be decontaminated and cleaned after each use.[4]

Safe Handling and Operational Workflow

A systematic approach to handling Brigatinib minimizes the risk of exposure and contamination. The following workflow diagram illustrates the key steps from preparation to disposal.

Brigatinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe 1. don_ppe Don PPE Correctly gather_ppe->don_ppe 2. weigh Weigh Brigatinib don_ppe->weigh 3. dissolve Dissolve/Compound weigh->dissolve 4. administer Administer to Experiment dissolve->administer 5. decontaminate Decontaminate Surfaces and Equipment administer->decontaminate 6. doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. dispose_waste Dispose of Waste in Designated Hazardous Bins doff_ppe->dispose_waste 8.

Figure 1. A stepwise workflow for the safe handling of Brigatinib in a laboratory setting.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent widespread contamination and exposure.

Spill SizeContainment and Cleanup Procedure
Small Spill (powder or liquid) 1. Alert others in the area. 2. Wear appropriate PPE (two pairs of chemotherapy gloves, gown, eye protection, and a respirator). 3. Cover the spill with absorbent material. 4. Clean the area with a suitable deactivating agent, followed by water. 5. Dispose of all cleanup materials as hazardous waste.
Large Spill 1. Evacuate the area immediately. 2. Restrict access to the spill area. 3. Contact the institution's environmental health and safety department. 4. Follow institutional procedures for large chemical spills.

Disposal Plan

Proper disposal of Brigatinib and all contaminated materials is essential to protect the environment and waste handlers.

Waste TypeDisposal Procedure
Unused Brigatinib Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain or in regular trash.[5]
Contaminated Labware (pipette tips, tubes, etc.) Place in a designated, sealed, and labeled hazardous waste container.
Contaminated PPE (gloves, gowns, etc.) Place in a designated, sealed, and labeled hazardous waste container immediately after doffing.
Liquid Waste Collect in a labeled, sealed, and appropriate hazardous waste container.

By implementing these comprehensive safety measures, research institutions can ensure the well-being of their scientists and support the responsible advancement of cancer research. This guide serves as a foundational resource for the safe handling of Brigatinib, fostering a laboratory environment where both scientific discovery and personal safety are held to the highest standards.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.